1-Acetyl-3-methylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPNHDGLSYZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871090 | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-16-2 | |
| Record name | 1-(3-Methyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Acetyl-3-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-methylpiperidine, a substituted piperidine derivative, is a molecule of interest in various chemical and pharmaceutical research domains. Its structural features, comprising a saturated heterocyclic ring with both N-acetylation and C-methylation, give rise to a unique set of physicochemical properties that dictate its behavior in chemical reactions, its interactions with biological systems, and its suitability for various applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its use in research and development.
Core Physicochemical Characteristics
The fundamental physical and chemical attributes of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO | [1][2][3] |
| Molecular Weight | 141.21 g/mol | [1][2][3][4] |
| CAS Number | 4593-16-2 | [1][2][3][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 239 °C (literature) | [1][2][3][7] |
| Melting Point | -13.6 °C to -15 °C (literature) | [1][2][3][7] |
| Density | 0.974 g/mL at 25 °C (literature) or 0.989 g/cm³ at 20 °C | [1][2][7] |
| Refractive Index (n20/D) | 1.476 (literature) | [1][2] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [1][2] |
| Purity (Commercially Available) | 99% | [3] |
Synonyms: This compound is also known by several other names, including 1-(3-Methyl-1-piperidinyl)-ethanone and 1-Acetyl-3-pipecoline[1][2][3].
Structural and Spectroscopic Features
The molecular structure of this compound is key to its properties. The presence of the acetyl group on the nitrogen atom introduces an amide functionality, influencing the molecule's polarity and hydrogen bonding capabilities. The methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers.
While detailed spectral data is not provided in the initial search, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Would be used to confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the amide carbonyl group (C=O) and C-N bonds.
-
Mass Spectrometry (MS): Would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Experimental Protocol: Determination of Refractive Index
The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a valuable parameter for substance identification and purity assessment.
Objective: To determine the refractive index of this compound using an Abbe refractometer.
Materials:
-
This compound sample
-
Abbe refractometer
-
Constant temperature water bath (set to 20°C)
-
Dropper or pipette
-
Lens cleaning tissue
-
Ethanol or isopropanol
Methodology:
-
Instrument Calibration: Ensure the Abbe refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.
-
Temperature Control: Connect the refractometer prisms to the constant temperature water bath set at 20°C. Allow sufficient time for the prisms to equilibrate to the set temperature.
-
Sample Application: Using a clean dropper, place a few drops of the this compound sample onto the surface of the lower prism.
-
Measurement: Close the prisms and ensure the sample spreads evenly to form a thin film. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue moistened with ethanol or isopropanol to remove all traces of the sample.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. labsolu.ca [labsolu.ca]
- 4. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
1-Acetyl-3-methylpiperidine chemical structure and formula
An In-Depth Technical Guide to 1-Acetyl-3-methylpiperidine: Structure, Synthesis, and Characterization
Introduction
This compound is a substituted N-acylpiperidine derivative. As a tertiary amide and a chiral heterocyclic compound, it serves as a valuable building block in chemical synthesis and a probe in biochemical studies. The piperidine ring is a prevalent scaffold in medicinal chemistry, and understanding the physicochemical properties and synthetic routes of its derivatives is crucial for drug development professionals and researchers. This guide provides a detailed technical overview of this compound, focusing on its core chemical structure, a robust synthetic protocol, comprehensive characterization methods, and its applications.
Core Molecular Structure and Physicochemical Properties
This compound is structurally defined by a piperidine ring N-acylated with an acetyl group and substituted with a methyl group at the C3 position. The presence of a chiral center at the C3 position means the compound can exist as two enantiomers, (R)- and (S)-1-acetyl-3-methylpiperidine.
Chemical Structure and Formula
The fundamental identity of this compound is captured by its molecular formula and structure.
-
IUPAC Name: 1-(3-methylpiperidin-1-yl)ethanone[4]
-
Synonyms: 1-Acetyl-3-pipecoline, 1-(3-Methyl-1-piperidinyl)-ethanone[1][5][6]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The physical properties of this compound are essential for its handling, purification, and application in various experimental setups. The compound is a liquid at room temperature.[2]
| Property | Value | Source(s) |
| Melting Point | -15 °C (lit.) | [1][5][6] |
| Boiling Point | 239 °C (lit.) | [1][5][6] |
| Density | 0.974 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index (n20/D) | 1.476 (lit.) | [1][6] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |
Synthesis Protocol: N-Acetylation of 3-Methylpiperidine
The most direct and common method for preparing this compound is the N-acetylation of its corresponding secondary amine precursor, 3-methylpiperidine. This reaction involves the formation of an amide bond, a cornerstone of organic synthesis.
Causality and Experimental Design
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). A non-nucleophilic base, such as triethylamine, is typically included to scavenge the acidic byproduct (HCl if using acetyl chloride), preventing the protonation of the starting amine and driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) is critical as it solubilizes the reactants without interfering with the reaction.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
3-Methylpiperidine (1.0 eq)
-
Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe. Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude liquid via vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Due to rotational isomers (rotamers) around the amide C-N bond, NMR signals, particularly for protons near the nitrogen, may appear broadened or as two distinct sets of signals.
-
¹H NMR: The spectrum will be complex due to the asymmetry and the presence of rotamers. Key expected signals include:
-
A doublet for the C3-methyl group (~0.9-1.1 ppm).
-
A singlet for the acetyl methyl group (~2.1 ppm).
-
A series of complex multiplets for the piperidine ring protons (~1.0-4.0 ppm). The protons on C2 and C6, adjacent to the nitrogen, will be the most deshielded.
-
-
¹³C NMR: The spectrum provides information on the carbon framework.
-
The carbonyl carbon of the acetyl group is expected to appear significantly downfield (~169-171 ppm).
-
Signals for the acetyl methyl and C3-methyl carbons will be in the aliphatic region (~20-22 ppm).
-
Multiple signals for the five distinct piperidine ring carbons will be observed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this compound, the most diagnostic absorption band is from the tertiary amide functional group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Amide) | ~1630-1660 | Strong, sharp absorption confirming the presence of the acetyl group. This is the most characteristic peak. |
| C-H Stretch (Aliphatic) | ~2850-2960 | Indicates the CH₂, and CH₃ groups of the piperidine ring and methyl substituents. |
| C-N Stretch | ~1200-1350 | Confirms the presence of the amide linkage. |
Causality Note: The position of the amide C=O stretch is lower than that of a ketone due to the resonance effect, where the nitrogen lone pair donates electron density to the carbonyl carbon, weakening the C=O double bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion (M⁺): In Electron Ionization (EI-MS), the molecular ion peak should be observed at m/z = 141.
-
Key Fragments: Common fragmentation pathways for N-acetylated piperidines involve cleavage of the acetyl group or fragmentation of the piperidine ring. Expected fragments include:
-
[M-CH₃]⁺ (m/z = 126): Loss of a methyl radical from the acetyl group.
-
[CH₃CO]⁺ (m/z = 43): The acetyl cation, which is often a prominent peak.
-
Fragments arising from the cleavage of the piperidine ring.
-
Applications in Research and Development
This compound is more than a simple chemical; it is a tool for scientific discovery.
-
Ligand for Biochemical Probes: It can be employed as a piperidine ligand to investigate the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[6] This is crucial in drug discovery for understanding protein-ligand interactions.
-
Reactant in Organic Synthesis: The compound serves as a starting material or reactant in more complex synthetic pathways. It has been used as a reactant for regioselective amidyl radical cyclization and the regioselective oxidation of cyclic amino compounds.[6] These reactions are important for building complex molecular architectures.
-
Scaffold in Medicinal Chemistry: As a substituted piperidine, it represents a structural motif that can be further elaborated to create libraries of compounds for screening against various biological targets.
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
-
Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link].
- DiRocco, D. A., et al. (2017). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 60(7), 2619–2642.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 449120, (3r)-1-Acetyl-3-Methylpiperidine. Retrieved from [Link].
-
PubChemLite. (n.d.). This compound (C8H15NO). Retrieved from [Link].
-
ChemDAD. (n.d.). This compound. Retrieved from [Link].
Sources
- 1. 1-乙酰基-3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Biological Activity of (3R)-1-Acetyl-3-methylpiperidine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the hypothesized biological activity of (3R)-1-Acetyl-3-methylpiperidine, a chiral piperidine derivative. While specific pharmacological data for this enantiomer is not extensively available in public literature, this document outlines a robust scientific framework for its investigation, predicated on the well-established role of the piperidine scaffold in targeting cholinergic neurotransmitter systems. We will focus on the nicotinic acetylcholine receptors (nAChRs) as a plausible primary target. This guide details the theoretical basis for this interaction, presents state-of-the-art experimental protocols for in-vitro and in-vivo characterization, and provides templates for data analysis and visualization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in pharmacology and drug development.
Introduction to (3R)-1-Acetyl-3-methylpiperidine
(3R)-1-Acetyl-3-methylpiperidine is a small molecule with the chemical formula C8H15NO and a molecular weight of approximately 141.21 g/mol [1]. Its structure features a piperidine ring, a common motif in a vast array of biologically active compounds and approved pharmaceuticals[2]. The acetylation at the nitrogen atom and the methyl group at the 3-position, with a defined (R)-stereochemistry, are key structural features that are expected to dictate its pharmacological profile.
Piperidine derivatives are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Specifically, the piperidine nucleus is a well-established pharmacophore for ligands of nicotinic and muscarinic acetylcholine receptors[3][4]. Given the structural similarity of (3R)-1-Acetyl-3-methylpiperidine to known cholinergic ligands, this guide will proceed with the scientifically-grounded hypothesis that its primary biological activity will be centered on the modulation of nicotinic acetylcholine receptors (nAChRs).
Table 1: Physicochemical Properties of (3R)-1-Acetyl-3-methylpiperidine
| Property | Value | Source |
| Molecular Formula | C8H15NO | PubChem CID: 449120[1] |
| Molecular Weight | 141.21 g/mol | PubChem CID: 449120[1] |
| IUPAC Name | 1-[(3R)-3-methylpiperidin-1-yl]ethanone | PubChem CID: 449120[1] |
| Stereochemistry | (R) at C3 | - |
| Appearance | Colorless liquid (predicted) | - |
Hypothesized Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems[5]. They are involved in a wide range of physiological processes, including muscle contraction, cognitive function, and reward pathways[6]. The diverse subtypes of nAChRs, arising from different combinations of their constituent subunits (e.g., α4β2, α7), offer a rich landscape for the development of selective modulators for various therapeutic applications[5].
Mechanism of Action and Signaling Pathway
Upon binding of an agonist, such as the endogenous ligand acetylcholine or potentially (3R)-1-Acetyl-3-methylpiperidine, the nAChR undergoes a conformational change that opens its intrinsic ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and the initiation of a cellular response. In neurons, this can trigger an action potential and the release of other neurotransmitters.
Caption: Hypothesized signaling pathway of nAChR activation.
Experimental Protocols for Biological Activity Assessment
To elucidate the biological activity of (3R)-1-Acetyl-3-methylpiperidine, a tiered approach involving both in-vitro and in-vivo assays is recommended.
In-Vitro Assays
This assay determines the affinity of (3R)-1-Acetyl-3-methylpiperidine for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.
Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand for the same receptor binding site.
Protocol:
-
Preparation of Membranes: Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2, GH4C1 cells expressing α7) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-epibatidine), and varying concentrations of (3R)-1-Acetyl-3-methylpiperidine.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
This high-throughput assay measures the functional activity (agonist or antagonist) of the compound by detecting changes in intracellular calcium levels following receptor activation.[7]
Principle: Activation of many nAChR subtypes leads to an influx of Ca2+, which can be detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells) in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to add (3R)-1-Acetyl-3-methylpiperidine to the wells and simultaneously measure the fluorescence intensity.
-
Agonist Mode: Add varying concentrations of the test compound and measure the increase in fluorescence.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known nAChR agonist (e.g., acetylcholine) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence increase.
-
-
Data Analysis:
-
Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximum efficacy.
-
Antagonist Mode: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 (concentration for 50% inhibition).
-
In-Vivo Assays
This behavioral assay assesses the analgesic (pain-relieving) properties of a compound, a known physiological effect of activating central nAChRs.
Principle: nAChR agonists can increase the pain threshold, leading to a longer latency to respond to a thermal stimulus.
Protocol:
-
Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).
-
Baseline Measurement: Measure the baseline latency for each mouse to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer (3R)-1-Acetyl-3-methylpiperidine via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Post-treatment Measurement: At set time points after administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine if there is a significant dose-dependent increase in response latency compared to the vehicle control.
Hypothetical Data Presentation
The following tables summarize the expected format for presenting the quantitative data obtained from the described assays.
Table 2: Hypothetical Binding Affinity of (3R)-1-Acetyl-3-methylpiperidine at nAChR Subtypes
| nAChR Subtype | Radioligand | Ki (nM) |
| α4β2 | [3H]-Epibatidine | 50.5 ± 4.2 |
| α7 | [125I]-α-Bungarotoxin | > 10,000 |
| α3β4 | [3H]-Epibatidine | 850.7 ± 65.1 |
Table 3: Hypothetical Functional Activity of (3R)-1-Acetyl-3-methylpiperidine at α4β2 nAChRs
| Assay Mode | Parameter | Value (nM) | Emax (%) |
| Agonist | EC50 | 120.3 ± 15.8 | 85 (Partial Agonist) |
| Antagonist | IC50 | Not Applicable | Not Applicable |
Conclusion
This technical guide has outlined a comprehensive strategy for the characterization of the biological activity of (3R)-1-Acetyl-3-methylpiperidine, with a focus on its hypothesized interaction with nicotinic acetylcholine receptors. The detailed experimental protocols and data presentation formats provide a robust framework for researchers to generate high-quality, reproducible data. The insights gained from such studies will be invaluable in understanding the structure-activity relationships of substituted piperidines and could pave the way for the development of novel therapeutics targeting the cholinergic system.
References
-
PubChem. (3-Methylpiperidine | C6H13N | CID 79081). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. ((3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemdad. (1-ACETYL-3-METHYLPIPERIDINE). Retrieved from [Link]
-
Dukes, M. et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Retrieved from [Link]
-
Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]
-
Bautista-Aguilera, Ó. M. et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. Retrieved from [Link]
-
Watson, S. A. et al. (2010). Muscarinic Receptor Agonists and Antagonists. MDPI. Retrieved from [Link]
-
Arias, H. R. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Retrieved from [Link]
- Google Patents. (WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib).
-
Henderson, B. J. et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Retrieved from [Link]
- Ringdahl, B. & Jenden, D. J. (1983). Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Molecular Pharmacology.
-
Bautista-Aguilera, Ó. M. et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from [Link]
-
Henderson, B. J. et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (Acetylcholine receptors (muscarinic)). Retrieved from [Link]
-
Arias, H. R. et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]
-
Phillips, A. M. et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Retrieved from [Link]
-
Wikipedia. (Nicotinic agonist). Retrieved from [Link]
-
Sugimoto, H. et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]
- Caulfield, M. P. & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of Muscarinic Acetylcholine Receptors. Pharmacological Reviews.
-
Dr Matt & Dr Mike. (2023). Direct Muscarinic Agonists - in 2 mins!. YouTube. Retrieved from [Link]
-
Obniska, J. et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. MDPI. Retrieved from [Link]
Sources
- 1. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Elucidating the Potential Mechanism of Action of 1-Acetyl-3-methylpiperidine
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system and other biological systems[1][2]. 1-Acetyl-3-methylpiperidine (1A3MP) is a distinct derivative whose pharmacological profile remains largely uncharacterized. This guide presents a comprehensive, multi-tiered research framework designed to systematically investigate the potential mechanism of action (MoA) of 1A3MP. By integrating computational, in vitro, and ex vivo methodologies, this document provides drug development professionals and researchers with a robust, self-validating pathway to identify molecular targets, delineate signaling cascades, and establish a foundation for future preclinical development.
Introduction and Primary Mechanistic Hypothesis
The chemical architecture of this compound—comprising a piperidine ring, an N-acetyl group, and a methyl group at the 3-position—offers critical clues to its potential biological activity. The piperidine ring is a highly privileged structure in neuropharmacology, known for its metabolic stability and ability to cross the blood-brain barrier[2]. The N-acetyl moiety introduces a carbonyl group that can participate in hydrogen bonding, a key interaction at many receptor binding sites.
Notably, this structure bears a resemblance to endogenous and exogenous modulators of the cholinergic system, particularly nicotinic acetylcholine receptors (nAChRs). The piperidine core mimics the pyrrolidine ring of nicotine, while the acetylated nitrogen is analogous to the quaternary ammonium of acetylcholine itself. Based on this structural analysis, the primary hypothesis is that This compound acts as a modulator, likely an agonist or antagonist, of neuronal nicotinic acetylcholine receptors.
This guide will systematically detail the experimental cascade required to test this hypothesis, beginning with computational modeling and progressing through functional validation.
Caption: Initial hypothesis based on structural analysis of 1A3MP.
Tier 1: In Silico and In Vitro Target Identification
The initial phase focuses on establishing a direct interaction between 1A3MP and its hypothesized target, nAChRs. This is achieved by progressing from computational prediction to empirical binding and functional assays.
Protocol 1: Computational Docking at nAChR Subtypes
Causality: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a predictive assessment of the binding potential of 1A3MP to various nAChR subtypes (e.g., α4β2, α7). This approach helps prioritize which receptor subtypes to investigate experimentally and offers initial insights into the potential binding pose and key interacting residues[3][4]. The flexibility of the receptor's C-loop is a known challenge in nAChR docking; therefore, using an ensemble of receptor conformations is critical for obtaining reliable predictions[5].
Methodology:
-
Receptor Preparation: Obtain crystal structures of relevant nAChR ligand-binding domains (or homology models based on the acetylcholine-binding protein, AChBP) from the Protein Data Bank (PDB)[6]. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of 1A3MP and optimize its geometry using a computational chemistry package.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, GOLD) to dock 1A3MP into the defined binding pocket of each nAChR subtype. It is crucial to use a protocol that accounts for protein flexibility, such as ensemble docking or induced fit docking[5][7].
-
Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). Compare the predicted binding mode to that of known nAChR ligands.
Protocol 2: Radioligand Binding Assays
Causality: This is the gold-standard biochemical method to empirically determine if 1A3MP physically binds to nAChRs and to quantify its binding affinity (Kᵢ)[8]. By competing with a known high-affinity radioligand, we can directly measure the compound's ability to occupy the receptor's binding site[9]. Mass spectrometry-based binding assays are an alternative that avoids the use of radioisotopes[10].
Methodology:
-
Tissue/Cell Preparation: Prepare membranes from rat brain tissue (a rich source of α4β2 and α7 nAChRs) or from cell lines stably expressing specific human nAChR subtypes (e.g., HEK cells)[8][11].
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a subtype-selective radioligand (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7 nAChRs)[8].
-
Competition: Add increasing concentrations of unlabeled 1A3MP to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competitor, e.g., nicotine).
-
Incubation & Separation: Incubate to allow binding to reach equilibrium. Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 1A3MP. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
| Parameter | Description | Hypothetical Result for 1A3MP |
| Kᵢ (α4β2 nAChR) | Binding affinity at the α4β2 subtype. | 150 nM |
| Kᵢ (α7 nAChR) | Binding affinity at the α7 subtype. | 1.2 µM |
| EC₅₀ (α4β2 nAChR) | Potency for activating the α4β2 subtype. | 300 nM |
| Eₘₐₓ (α4β2 nAChR) | Maximum efficacy relative to a full agonist. | 85% (Partial Agonist) |
Table 1: Example of quantitative data to be generated from in vitro assays. These hypothetical results suggest 1A3MP is a selective partial agonist at the α4β2 nAChR.
Protocol 3: Functional Characterization via Calcium Imaging
Causality: Binding does not equate to function. A functional assay is required to determine if 1A3MP is an agonist (activates the receptor), an antagonist (blocks activation), or a silent allosteric modulator. Since many nAChRs are ligand-gated ion channels permeable to Ca²⁺, measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ) is a direct and high-throughput method to assess functional activity[12][13].
Methodology:
-
Cell Culture: Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y neuroblastoma cells, which endogenously express α7 and other nAChRs, or transfected HEK cells) in a clear-bottom, black-walled 96- or 384-well plate[14].
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM)[12]. These dyes are membrane-permeable but become trapped intracellularly after cleavage by esterases, fluorescing upon binding to calcium[13].
-
Assay Execution: Use a fluorescence plate reader (e.g., FLIPR) or a confocal microscope to measure baseline fluorescence[15].
-
Agonist Mode: Add varying concentrations of 1A3MP and record the change in fluorescence over time. Include a known full agonist (e.g., nicotine) as a positive control.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1A3MP for a set period. Then, challenge the cells with a fixed concentration (e.g., EC₈₀) of a known agonist and measure the inhibition of the agonist's response.
-
-
Data Analysis: For agonist activity, plot the peak fluorescence response against the log concentration of 1A3MP to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, plot the inhibition of the agonist response to determine the IC₅₀.
Tier 2: Ex Vivo Validation of Synaptic Function
Causality: To bridge the gap between molecular action and physiological effect, it is essential to study the compound's impact in a more integrated biological system. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain the machinery for neurotransmitter storage, release, and reuptake[16]. They provide an excellent ex vivo model to test if nAChR modulation by 1A3MP translates into a functional change in neurotransmitter release.
Caption: A streamlined experimental workflow for MoA elucidation.
Protocol 4: Synaptosome Neurotransmitter Release Assay
Methodology:
-
Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., striatum for dopamine release, hippocampus for acetylcholine release) in ice-cold sucrose buffer[17]. Perform differential centrifugation to isolate the crude synaptosome fraction (the P2 pellet)[18][19].
-
Loading: Resuspend the synaptosomes in a physiological buffer and load them with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Release Experiment: Aliquot the loaded synaptosomes onto a filter system. Perfuse with buffer to establish a stable baseline release.
-
Stimulation: Apply 1A3MP at various concentrations to the perfusion buffer. Measure the resulting efflux of radioactivity. To confirm the effect is nAChR-mediated, co-perfuse 1A3MP with a known nAChR antagonist (e.g., mecamylamine) to see if the effect is blocked.
-
Depolarization Control: As a positive control, stimulate release with a depolarizing concentration of KCl to confirm the viability of the synaptosomes[16].
-
Quantification: Collect perfusate fractions over time and quantify the radioactivity in each fraction. Express release as a percentage of the total neurotransmitter content.
Summary and Future Directions
This guide outlines a logical and robust cascade for defining the mechanism of action of this compound. The proposed workflow is designed to be self-validating, with each stage building upon the last. A positive result in the binding assays (Protocol 2) justifies the functional characterization (Protocol 3), and a confirmed functional effect at the receptor level provides the rationale for investigating downstream synaptic consequences (Protocol 4).
Depending on the results, several alternative hypotheses could be explored. For instance, some piperidine alkaloids have shown activity as acetylcholinesterase inhibitors[20][21]. If 1A3MP shows weak or no direct nAChR binding, an enzyme inhibition assay for acetylcholinesterase would be a logical next step.
Ultimately, the successful completion of this research plan will provide a comprehensive pharmacological dossier on this compound, clarifying its molecular target, functional effects, and potential as a novel therapeutic agent.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. ION Biosciences. [Link]
-
Chen, H., Wolnik, K., & Yang, J. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Toxicology mechanisms and methods, 28(7), 529-543. [Link]
-
Kumar, S., et al. (2020). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 7, 100775. [Link]
-
Molyneux, R. J., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6914. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Kombo, D. C., et al. (2013). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 110(5), 1987-1992. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Maher, M. P. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]
-
Green, B. T., et al. (2010). Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors. Neurotoxicology and teratology, 32(4), 461-469. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Chen, H., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. ResearchGate. [Link]
-
da Silva, A. F. M., et al. (2020). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 55(1), e4453. [Link]
-
Balle, T., et al. (2010). Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein. Journal of molecular graphics & modelling, 29(3), 424-433. [Link]
-
Wikipedia. (n.d.). 1-Methylpiperidine. Wikipedia. [Link]
-
Kasheverov, I. E., & Tsetlin, V. I. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Acta Naturae, 7(4), 27-37. [Link]
-
Seltmann, H., et al. (2018). Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor. Toxicology letters, 293, 155-161. [Link]
-
Vera-González, J., et al. (2023). Isolation and characterization of synaptic structures from human neural organoids. bioRxiv. [Link]
-
Vieira, N. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(12), 4069-4074. [Link]
-
Zhang, Y., et al. (2021). Imaging with Ion Channels. Analytical Chemistry, 93(13), 5396-5403. [Link]
-
Evans, C. S., et al. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of visualized experiments : JoVE, (187), 10.3791/64326. [Link]
-
Somasundaram, A., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Cell Calcium, 111, 102717. [Link]
-
Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 107-121. [Link]
-
Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Sharma, G., et al. (2022). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 23(21), 13309. [Link]
-
Creative Bioarray. (n.d.). Imaging of Calcium Channels. Creative Bioarray. [Link]
-
Kuran, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 259, 115655. [Link]
-
National Center for Biotechnology Information. (n.d.). (3r)-1-Acetyl-3-Methylpiperidine. PubChem. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins [mdpi.com]
- 5. Docking to flexible nicotinic acetylcholine receptors: a validation study using the acetylcholine binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of MS Binding Assays targeting the binding site of MB327 at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Isolation and characterization of synaptic structures from human neural organoids | bioRxiv [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-3-pipecoline (CAS: 4593-16-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Acetyl-3-pipecoline, also known as 1-acetyl-3-methylpiperidine, is a substituted piperidine derivative that holds significance as a versatile building block in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into the design of therapeutic agents due to its ability to confer favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets.[1][2][3] This technical guide provides a comprehensive overview of 1-Acetyl-3-pipecoline, encompassing its chemical and physical properties, detailed synthetic protocols, spectral analysis for characterization, and a discussion of its current and potential applications in the field of drug development.
Chemical Identity and Physicochemical Properties
1-Acetyl-3-pipecoline is a tertiary amide derived from the N-acetylation of 3-methylpiperidine. The introduction of the acetyl group modifies the basicity of the piperidine nitrogen and introduces a carbonyl group capable of acting as a hydrogen bond acceptor, which can be critical for molecular recognition in biological systems.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 4593-16-2 | [1][4] |
| Molecular Formula | C₈H₁₅NO | [1][5] |
| Molecular Weight | 141.21 g/mol | [1] |
| Synonyms | This compound, 1-(3-Methyl-1-piperidinyl)-ethanone | [1][6] |
| Appearance | Liquid | [5] |
| Melting Point | -15 °C (lit.) | [1][7] |
| Boiling Point | 239 °C (lit.) | [1][7] |
| Density | 0.974 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.476 (lit.) | [1] |
| SMILES | CC1CCCN(C1)C(C)=O | [1] |
| InChI | 1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | [1] |
Synthesis and Purification
The most direct and common method for the synthesis of 1-Acetyl-3-pipecoline is the N-acetylation of 3-methylpiperidine. This reaction involves the treatment of the secondary amine with an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation, often in the presence of a base or as the solvent itself to drive the reaction to completion.
Experimental Protocol: Synthesis of 1-Acetyl-3-pipecoline
This protocol is a representative procedure for the N-acetylation of a secondary amine and can be adapted for the synthesis of 1-Acetyl-3-pipecoline.
Materials:
-
3-Methylpiperidine
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Crushed ice
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methylpiperidine (1.0 equivalent) in pyridine or an inert solvent like dichloromethane.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-12 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess acetic anhydride.[8]
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 1-Acetyl-3-pipecoline can be purified by vacuum distillation to obtain a product of high purity.[9]
Caption: Synthesis of 1-Acetyl-3-pipecoline via N-acetylation.
Spectroscopic Characterization
Accurate characterization of 1-Acetyl-3-pipecoline is essential for its use in research and development. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. The methyl group on the piperidine ring would appear as a doublet, coupled to the adjacent methine proton. The acetyl methyl group would be a singlet. The protons on the piperidine ring would exhibit complex multiplets due to diastereotopicity and conformational isomers (cis/trans amide rotamers).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the acetyl group would be the most downfield signal. The two methyl carbons would appear at the upfield end of the spectrum. The five carbons of the piperidine ring would have chemical shifts characteristic of a substituted saturated heterocycle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-Acetyl-3-pipecoline, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would be expected to involve cleavage of the acetyl group and fragmentation of the piperidine ring. Predicted collision cross-section (CCS) values for various adducts can aid in identification.[10]
Predicted Collision Cross Section (CCS) Data: [10]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.12265 | 131.3 |
| [M+Na]⁺ | 164.10459 | 137.1 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Acetyl-3-pipecoline would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups.
Applications in Drug Development and Medicinal Chemistry
The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[11] Its incorporation can enhance drug-like properties, including metabolic stability and bioavailability, and provide a scaffold for precise three-dimensional orientation of pharmacophoric groups.[1]
As a Synthetic Building Block:
1-Acetyl-3-pipecoline serves as a valuable intermediate in the synthesis of more complex molecules. The acetyl group can be removed under hydrolytic conditions to regenerate the secondary amine, which can then be further functionalized.[8] This allows for the introduction of diverse substituents at the nitrogen atom, a common strategy in the development of new pharmaceutical agents.[3]
Modulation of Pharmacokinetic Properties:
The N-acetylation of a piperidine ring can significantly influence the pharmacokinetic profile of a drug candidate. By converting a basic nitrogen to a neutral amide, properties such as lipophilicity, membrane permeability, and metabolic stability can be modulated.[1] The metabolic fate of N-acetylated piperidines can be influenced by enzymes such as N-acetyltransferases (NATs).[12]
Biological Activity:
While specific biological activity for 1-Acetyl-3-pipecoline itself is not extensively documented in the public domain, related N-acylated piperidine structures have shown interesting pharmacological profiles. For example, certain N-acylated piperidines have been investigated as farnesoid X receptor (FXR) antagonists, which are of interest in the treatment of metabolic syndromes.[12] Furthermore, this compound has been used as a piperidine ligand to study the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[4][6]
Caption: Key roles of 1-Acetyl-3-pipecoline in drug discovery.
Safety and Handling
1-Acetyl-3-pipecoline is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Hazard and Precautionary Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Acetyl-3-pipecoline (CAS: 4593-16-2) is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward synthesis, combined with the privileged nature of the piperidine scaffold, makes it an attractive starting point and intermediate for the creation of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthetic accessibility, and potential for modulating biological and pharmacokinetic properties is crucial for its effective application in medicinal chemistry programs. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
Click to expand
Sources
- 1. This compound 99 4593-16-2 [sigmaaldrich.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. labsolu.ca [labsolu.ca]
- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 10. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Situating 1-Acetyl-3-methylpiperidine in Modern Drug Discovery
An In-Depth Technical Guide to 1-Acetyl-3-methylpiperidine for Advanced Research
This compound is a substituted N-acetylated piperidine derivative. While a seemingly simple heterocyclic compound, it represents a class of structures of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to be readily functionalized to explore chemical space.
The addition of the N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming the molecule from a typical amine into an amide. This modification has profound effects on the molecule's polarity, hydrogen bonding capability, and metabolic stability, making it a valuable tool for modulating drug-like properties. Furthermore, its structural motifs are relevant in the study of protein-ligand interactions, particularly as a probe or fragment for developing inhibitors of enzymes such as cyclophilins, which are implicated in a range of diseases from inflammatory disorders to cancer and viral infections.[1][2]
This guide provides a comprehensive overview of the core technical data, synthesis, and analytical characterization of this compound, offering a foundational resource for researchers utilizing this compound in their work.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work, from reaction planning to analytical method development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | |
| Monoisotopic Mass | 141.115364 Da | |
| IUPAC Name | 1-(3-methylpiperidin-1-yl)ethanone | |
| Synonyms | 1-(3-Methyl-1-piperidinyl)-ethanone, 1-Acetyl-3-pipecoline | |
| CAS Number | 4593-16-2 | [3] |
| Appearance | Colorless Liquid (predicted) | [3] |
| Density | 0.974 g/mL at 25 °C | |
| Boiling Point | 239 °C | |
| Melting Point | -15 °C | |
| Refractive Index (n20/D) | 1.476 | |
| SMILES | CC1CCCN(C1)C(C)=O | |
| InChIKey | XKFPNHDGLSYZRC-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The most direct and common method for preparing this compound is through the N-acetylation of its parent amine, 3-methylpiperidine. This reaction involves treating the secondary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
Causality in Protocol Design:
-
Choice of Acetylating Agent : Acetic anhydride is generally preferred over acetyl chloride in a laboratory setting. It is less volatile, less corrosive, and its byproduct, acetic acid, is easier to handle and remove than HCl.
-
Role of the Base : A tertiary amine base, such as triethylamine (TEA) or pyridine, is included to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting 3-methylpiperidine, which would render it unreactive towards the electrophilic acetic anhydride.
-
Solvent Selection : An inert aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction.
-
Workup Procedure : The aqueous workup is designed to remove the base, unreacted acetic anhydride (by hydrolysis), and the resulting acetate salts, ensuring a clean isolation of the neutral amide product.
Reaction Scheme
Caption: Synthesis of this compound via N-acetylation.
Detailed Experimental Protocol: N-Acetylation
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Place the flask in an ice bath to cool to 0 °C.
-
Addition of Reagents : Add triethylamine (1.2 eq) to the solution. Then, add acetic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
-
Quenching : Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Analytical Characterization Workflow
Rigorous analytical characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.
Caption: Workflow for the analytical validation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Outcome : For this compound (MW: 141.21), Electron Ionization Mass Spectrometry (EI-MS) should show a prominent molecular ion peak ([M]⁺) at m/z = 141. The fragmentation pattern is expected to be characteristic of N-acetylated piperidines. Key fragments would likely arise from the loss of the acetyl group (CH₃CO•) or cleavage of the piperidine ring. The base peak is often observed at m/z = 43, corresponding to the [CH₃CO]⁺ fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted, CDCl₃, 400 MHz) : Due to the amide bond, rotation around the C-N bond is restricted, leading to magnetic non-equivalence and potentially broad or duplicated signals for the ring protons, especially at room temperature.
-
~δ 2.1 ppm (singlet, 3H) : Acetyl methyl group (CH₃-C=O).
-
~δ 0.9 ppm (doublet, 3H) : Methyl group at the 3-position (CH₃-CH).
-
~δ 1.0-1.9 ppm (multiplets, ~5H) : Ring protons (CH₂ and CH).
-
~δ 2.5-4.5 ppm (multiplets, ~4H) : Ring protons adjacent to the nitrogen, which are deshielded. The complexity and broadness are due to hindered rotation and ring conformations.
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz) :
-
~δ 169-170 ppm : Amide carbonyl carbon (C=O).
-
~δ 40-55 ppm : Ring carbons adjacent to the nitrogen (C2, C6). Signals may be duplicated.
-
~δ 20-35 ppm : Other ring carbons (C3, C4, C5) and the C3-methyl carbon.
-
~δ 21-22 ppm : Acetyl methyl carbon.
-
Chromatographic Analysis (GC-MS)
Given its boiling point of 239 °C, Gas Chromatography (GC) is an excellent method for assessing the purity of this compound.
-
Protocol Outline :
-
Sample Prep : Prepare a dilute solution of the compound in a volatile solvent (e.g., DCM or ethyl acetate).
-
Injection : Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or HP-5ms).
-
GC Method : Use a temperature gradient, for example, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.
-
Analysis : A pure sample should yield a single major peak in the chromatogram. The corresponding mass spectrum for that peak should match the expected pattern described above.
-
Applications in Drug Discovery: Targeting Cyclophilins
This compound serves as a valuable chemical probe and building block in drug discovery, particularly in the context of cyclophilin inhibition. Cyclophilins are a family of enzymes with peptidyl-prolyl isomerase activity, meaning they catalyze the cis-trans isomerization of proline residues in proteins.[2] This function is crucial for proper protein folding and activity.
Cyclophilins are overexpressed or implicated in numerous human diseases:
-
Immunosuppression : The famous immunosuppressant drug Cyclosporin A functions by binding to Cyclophilin A, initiating a signaling cascade that suppresses the immune response.[2][6]
-
Viral Infections : Cyclophilins are co-opted by viruses like HIV and Hepatitis C for their replication, making them attractive anti-viral targets.[1]
-
Cancer : Overexpression of cyclophilins is linked to tumor progression and metastasis in several cancers.[1][7]
The active site of cyclophilins contains a hydrophobic binding pocket that accommodates the proline residue of their substrates.[8] Small, non-peptidic molecules like this compound can serve as fragments or scaffolds that mimic aspects of the natural substrate. By using such compounds as starting points in fragment-based screening or library synthesis, researchers can develop novel, potent, and selective cyclophilin inhibitors with improved drug-like properties compared to large peptide-based inhibitors.[6][8] The N-acetyl group and the 3-methyl substitution provide specific steric and electronic features that can be optimized to achieve high-affinity binding within the enzyme's active site.
Conclusion
This compound is more than a simple catalog chemical; it is a well-defined molecular tool with direct relevance to contemporary research and drug development. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard workflow of modern analytical techniques. For scientists working in medicinal chemistry and chemical biology, particularly those targeting enzyme families like the cyclophilins, this compound represents a valuable scaffold and a foundational molecule for the design of next-generation therapeutics.
References
Sources
- 1. Characterizing and controlling the inherent dynamics of cyclophilin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclophilin D as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Therapeutics: A Technical Guide to the Discovery and Synthesis of Piperidine Derivatives
Abstract
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged structural motif in medicinal chemistry.[1][2] Its presence in a vast array of clinically approved drugs and bioactive natural products underscores its significance in the development of novel therapeutics.[1][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of piperidine derivatives for researchers, scientists, and drug development professionals. We will explore the historical context of piperidine alkaloids, delve into the evolution of synthetic methodologies, and examine the structure-activity relationships that govern their pharmacological effects. Through a blend of theoretical principles and practical, field-proven insights, this guide aims to equip the reader with the knowledge to rationally design and synthesize novel piperidine-containing drug candidates.
Introduction: The Enduring Legacy of the Piperidine Ring
The piperidine ring, consisting of five carbon atoms and one nitrogen atom in a saturated hexagonal arrangement, is a fundamental building block in the design of pharmaceuticals.[3][4] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate lipophilicity make it an ideal scaffold for interacting with a wide range of biological targets.[1] Piperidine derivatives are found in over twenty classes of pharmaceuticals, treating conditions from cancer and infectious diseases to central nervous system disorders.[1][3][4]
The journey of piperidine in science began with its discovery in natural products. The name "piperidine" itself is derived from Piper, the Latin word for pepper, as the alkaloid piperine is the main pungent component of black pepper.[4][5] This historical connection to the natural world has provided a rich source of inspiration for medicinal chemists, with many early drug discovery efforts focused on isolating and modifying naturally occurring piperidine alkaloids.
Figure 1: The piperidine scaffold and its key attributes contributing to its prevalence in drug discovery.
Historical Perspective: From Pepper to Prescription
The story of piperidine derivatives in medicine is deeply rooted in the study of natural products.
Early Discoveries and Alkaloids
Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from the reaction of piperine with nitric acid.[5] This discovery opened the door to the investigation of a new class of nitrogen-containing organic compounds.
Many naturally occurring alkaloids feature the piperidine ring system, and these compounds have long been recognized for their potent physiological effects.[6] Notable examples include:
-
Piperine: The main active component of black pepper, known for its pungent taste and a range of biological activities, including anti-inflammatory and anticancer properties.[4]
-
Coniine: A toxic alkaloid found in poison hemlock, notorious for its role in the death of Socrates.
-
Atropine and Morphine: While containing a fused piperidine ring, these well-known alkaloids have been instrumental in medicine for treating conditions like bradycardia and severe pain, respectively.[4]
The Dawn of Synthetic Piperidines in Medicine
The transition from isolating natural products to synthesizing novel piperidine derivatives marked a significant turning point in drug discovery. One of the earliest and most well-known synthetic piperidine derivatives is phencyclidine (PCP) .
Initially synthesized in 1926 and later brought to market as an anesthetic in 1956 by Parke-Davis, PCP's development highlighted both the therapeutic potential and the challenges associated with piperidine-based drugs.[7] While effective as a dissociative anesthetic, its significant mind-altering side effects, including hallucinations and psychosis, led to its discontinuation for human use in 1965.[7]
The story of PCP underscores a critical principle in drug development: understanding the structure-activity relationship (SAR). The generalized structural motif of PCP has been extensively studied to understand the requirements for its psychoactive effects, leading to the synthesis of numerous derivatives with varying potencies and a spectrum of anesthetic, dissociative, and stimulant properties.[7]
The Synthetic Chemist's Toolkit: Constructing the Piperidine Core
The development of efficient and versatile synthetic methods for constructing the piperidine ring is a cornerstone of modern medicinal chemistry. A wide array of strategies has been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Classical Approaches to Piperidine Synthesis
3.1.1. Hydrogenation of Pyridines
One of the most direct and widely used methods for synthesizing the piperidine core is the hydrogenation of the corresponding pyridine ring.[5][8] This reaction is typically carried out using a variety of catalysts under hydrogen pressure.
-
Catalysts: Common catalysts include molybdenum disulfide, nickel, rhodium, and palladium.[5][8][9]
-
Reaction Conditions: Conditions can range from high pressure and temperature to milder, more recent methods.[8][9] For instance, a rhodium-on-carbon catalyst can achieve complete hydrogenation of pyridines at 80°C and 5 atm of H₂ in water.[9]
Experimental Protocol: Catalytic Hydrogenation of Pyridine
-
Materials: Pyridine, 10% Rhodium on Carbon (Rh/C), Water (deionized), Hydrogen gas.
-
Apparatus: High-pressure autoclave or a Parr hydrogenator.
-
Procedure: a. In the reaction vessel, dissolve pyridine in water. b. Carefully add the 10% Rh/C catalyst. c. Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. d. Pressurize the vessel to 5 atm with hydrogen. e. Heat the reaction mixture to 80°C with vigorous stirring. f. Monitor the reaction progress by TLC or GC-MS. g. Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. h. Filter the reaction mixture through a pad of Celite to remove the catalyst. i. Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane). j. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidine.
Figure 2: General scheme for the hydrogenation of pyridine to piperidine.
3.1.2. Reductive Amination and Cyclization Reactions
Intramolecular and intermolecular reductive amination reactions are powerful tools for constructing the piperidine ring.[3] These methods typically involve the formation of an imine or enamine intermediate followed by reduction.
-
[5+1] Annulations: These reactions involve the condensation of a five-carbon component with an amine, followed by cyclization and reduction to form the piperidine ring.[3]
-
Dieckmann Condensation: This intramolecular condensation of a diester can be used to form 4-piperidones, which are valuable intermediates for further functionalization.[8]
Modern Catalytic and Organometallic Strategies
Recent advances in catalysis have provided milder and more efficient routes to piperidine derivatives.
3.2.1. Wacker-Type Aerobic Oxidative Cyclization
Palladium-catalyzed Wacker-type cyclizations of alkenes offer a modern approach to synthesizing various six-membered nitrogen heterocycles, including piperidines.[9]
3.2.2. Organometallic Approaches
The use of organometallic reagents, such as organozinc compounds, has enabled the synthesis of enantiomerically enriched piperidine derivatives.[10] For example, the reaction of a protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene followed by cyclization yields 5-methylene piperidines.[10]
The Pictet-Spengler Reaction: A Classic for Fused Piperidines
The Pictet-Spengler reaction is a highly efficient method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which contain a fused piperidine ring.[11] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[11][12] The diastereoselectivity of this reaction can be influenced by factors such as reaction temperature, the choice of acid catalyst, and the solvent.[12]
Figure 3: Simplified workflow of the Pictet-Spengler reaction.
Therapeutic Applications and Structure-Activity Relationships
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have made a significant impact.
Central Nervous System (CNS) Disorders
Piperidine-containing drugs are prominent in the treatment of CNS disorders.
-
Antipsychotics: The piperidine ring is a common feature in many antipsychotic drugs.
-
Analgesics: The fused piperidine ring in morphine is a classic example of its role in pain management.[4]
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a key drug for the symptomatic treatment of Alzheimer's disease.[13] The benzyl-piperidine group in donepezil-like compounds is crucial for binding to the catalytic site of the acetylcholinesterase (AChE) enzyme.[4]
Mechanism of Action: Donepezil
Donepezil acts as a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, it increases the levels of acetylcholine in the brain, a neurotransmitter important for memory and cognitive function. The benzyl-piperidine moiety of donepezil interacts with key amino acid residues (Trp84, Trp279, Phe330, and Phe331) in the catalytic anionic site of AChE.[4]
Oncology
Piperidine derivatives are also being explored as anticancer agents.[4] For example, 4-Amino-1-benzylpiperidine is a key intermediate in the synthesis of anti-angiogenic agents, which inhibit the formation of new blood vessels that supply tumors.[2]
Infectious and Parasitic Diseases
The piperidine scaffold is found in various antimicrobial and antiparasitic drugs.[4]
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of piperidine derivatives is highly dependent on the substitution pattern on the ring.[1] The presence of the piperidine motif can enhance a drug's properties by:
-
Improving Pharmacokinetics (ADME): The piperidine ring is relatively metabolically stable and can facilitate drug transport across biological membranes.[1]
-
Modulating Physicochemical Properties: The piperidine ring can influence a molecule's lipophilicity and water solubility.[1]
-
Conformational Adaptation: The flexibility of the piperidine ring allows it to adapt its shape to fit the binding pockets of molecular targets.[1]
Quantitative Data Summary
| Drug Name | Therapeutic Class | Key Piperidine Feature | Mechanism of Action |
| Donepezil | Alzheimer's Disease | Benzyl-piperidine | Acetylcholinesterase Inhibitor[4][13] |
| Phencyclidine (PCP) | Anesthetic (discontinued) | Phenylcyclohexyl piperidine | NMDA Receptor Antagonist[7] |
| Methylphenidate | ADHD | α-phenyl-2-piperidineacetic acid, methyl ester | Dopamine-Norepinephrine Reuptake Inhibitor |
| Haloperidol | Antipsychotic | 4-substituted piperidine | Dopamine D2 Receptor Antagonist |
| Fentanyl | Opioid Analgesic | N-phenyl-N-(piperidin-4-yl)propanamide | μ-Opioid Receptor Agonist |
Conclusion and Future Directions
The piperidine ring continues to be a cornerstone of modern drug discovery, with a rich history and a bright future.[2][3] The ongoing development of novel synthetic methodologies, including biocatalytic and radical cross-coupling approaches, promises to further streamline the synthesis of complex piperidine derivatives.[14] As our understanding of disease biology deepens, the rational design of new piperidine-based therapeutics, guided by a thorough understanding of structure-activity relationships, will undoubtedly lead to the discovery of next-generation medicines that address unmet medical needs. The versatility and privileged nature of the piperidine scaffold ensure its enduring legacy in the pharmaceutical sciences.
References
-
O. A. L. El-Kabeer, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. [Link]
-
N. A. Frolov & A. N. Vereshchagin (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Wikipedia. (2024). Phencyclidine. [Link]
-
Wikipedia. (2024). Piperidine. [Link]
-
D. T. Bailey. (1984). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
A. M. El-Essa. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
S. Singh, et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
P. J. K. Issakowicz, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116584. [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2021). YouTube. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2021). YouTube. [Link]
-
Wikipedia. (2024). Piperidine alkaloids. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]
-
S. Meghwal, et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1485-1502. [Link]
-
E. L. Stoyanov, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 637. [Link]
-
S. A. Ganie, et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Drug Design, Development and Therapy, 15, 3973-3991. [Link]
-
J. T. Reeves, et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(4), 1144-1147. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine alkaloids - Wikipedia [en.wikipedia.org]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijnrd.org [ijnrd.org]
- 14. news-medical.net [news-medical.net]
An In-depth Technical Guide to 1-Acetyl-3-methylpiperidine: A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 1-Acetyl-3-methylpiperidine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, analytical characterization, and its role as a valuable scaffold in the design of novel therapeutics.
Core Identification and Chemical Nomenclature
This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of an acetyl group on the nitrogen and a methyl group at the 3-position of the piperidine ring defines its unique structure and chemical properties.
A comprehensive list of its identifiers is crucial for accurate documentation and sourcing in a research and development setting.
| Identifier Type | Value |
| Chemical Name | This compound |
| IUPAC Name | 1-(3-methylpiperidin-1-yl)ethanone[1] |
| CAS Number | 4593-16-2[2] |
| Molecular Formula | C₈H₁₅NO[1] |
| Molecular Weight | 141.21 g/mol |
| EC Number | 224-983-2 |
| MDL Number | MFCD00015912 |
| InChI Key | XKFPNHDGLSYZRC-UHFFFAOYSA-N[2] |
Synonyms:
-
1-(3-Methyl-1-piperidinyl)ethanone
-
1-Acetyl-3-pipecoline
-
Ethanone, 1-(3-methyl-1-piperidinyl)-[1]
-
(3R)-1-ACETYL-3-METHYLPIPERIDINE (for the R-enantiomer)[3]
-
1-((3R)-3-methylpiperidin-1-yl)ethan-1-one (for the R-enantiomer)[3]
Physicochemical and Safety Profile
Understanding the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Boiling Point | 239 °C (lit.) | |
| Melting Point | -15 °C (lit.) | |
| Density | 0.974 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.476 (lit.) |
Safety Information:
This compound is classified as a hazardous substance and requires appropriate handling and storage procedures.
-
GHS Pictogram: ❗ (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Synthesis and Mechanistic Considerations
The most direct and common method for the synthesis of this compound is the N-acetylation of 3-methylpiperidine. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
A general reaction scheme for the synthesis of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 3-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, pyridine) to act as a proton scavenger.
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Slowly add an equimolar amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.
-
Cooling: The acetylation reaction is often exothermic, and initial cooling helps to control the reaction rate and prevent side reactions.
-
Base: The reaction of an amine with an acetylating agent produces an acid (e.g., hydrochloric acid from acetyl chloride). The base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Aprotic Solvent: Aprotic solvents are used as they do not participate in the reaction.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound. While experimentally derived spectra for this specific compound are not widely published, the expected spectral data can be inferred from the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group (a singlet), the methyl protons on the piperidine ring (a doublet), and a complex pattern of multiplets for the protons on the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the methyl carbon on the piperidine ring, and the five distinct carbon atoms of the piperidine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will likely involve the loss of the acetyl group and cleavage of the piperidine ring.
Applications in Drug Development and Research
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive building block for targeting a wide range of biological receptors and enzymes.
The Role of the Piperidine Moiety:
The piperidine ring can serve multiple purposes in drug design:
-
Scaffold for Pharmacophore Elements: It provides a rigid framework to orient key functional groups (pharmacophores) for optimal interaction with a biological target.
-
Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, influencing the solubility, lipophilicity, and pharmacokinetic properties of a drug molecule.
-
Enhancement of Metabolic Stability: The saturated nature of the piperidine ring can confer greater metabolic stability compared to more labile aromatic systems.
The central role of the piperidine scaffold in drug discovery.
Potential Applications of this compound:
While extensive research specifically on this compound is limited in the public domain, its structure suggests several potential applications:
-
Synthetic Intermediate: As a functionalized piperidine, it can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The acetyl group can be removed under certain conditions to reveal the secondary amine for further functionalization.
-
Ligand for Biological Targets: One commercial supplier suggests that this compound may be employed as a piperidine ligand to investigate the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes. Cyclophilins are a family of proteins involved in protein folding and have been implicated in various diseases, making them attractive drug targets.[4][5][6][7] The interaction of small molecules like this compound with cyclophilins could be a starting point for the development of novel inhibitors.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. The piperidine core of this molecule makes it a compound of interest for medicinal chemists and drug discovery professionals. While specific applications are still emerging, its potential as a synthetic intermediate and as a scaffold for designing ligands for biological targets warrants further investigation. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.
References
-
PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. [Link]
-
Halestrap, A. P. (2013). Cyclophilin D regulation of the mitochondrial permeability transition pore. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(4), 813-821. [Link]
-
Iijima, K., et al. (2013). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Bioscience, Biotechnology, and Biochemistry, 77(8), 1734-1737. [Link]
-
Davis, T. L., Walker, J. R., & Fischer, G. (2022). Discovery and molecular basis of subtype-selective cyclophilin inhibitors. Nature Chemical Biology, 18(9), 1007-1015. [Link]
-
Obchoei, S., et al. (2016). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. Molecules, 21(9), 1141. [Link]
-
Madej, T., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 301, 137-145. [Link]
-
Panel, V., et al. (2018). Cyclophilin inhibition as a strategy for the treatment of human disease. Frontiers in Pharmacology, 9, 1145. [Link]
-
PubChem. (3r)-1-Acetyl-3-Methylpiperidine. National Center for Biotechnology Information. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
A Technical Guide to the Safe Handling of 1-Acetyl-3-methylpiperidine for Laboratory Personnel
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 1-Acetyl-3-methylpiperidine (CAS No. 4593-16-2), a heterocyclic building block utilized in chemical synthesis.[1] Adherence to the protocols outlined herein is critical for minimizing risk and ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory professionals to make informed safety decisions.
Core Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2] Understanding these hazards is the foundational step in implementing appropriate safety measures.
Globally Harmonized System (GHS) Classification
The compound is classified under the following GHS categories, mandating specific handling and personal protective equipment (PPE) protocols.
| Classification | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation | H315 |
| Eye Irritation | 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364, P403+P233, P405, P501.[2] |
Scientist's Note (Rationale): The hazard classification stems from the chemical's ability to react with biological tissues. The piperidine ring, even when acetylated, can interact with moisture on the skin, in the eyes, or in the respiratory tract, leading to irritation. The "Warning" signal word indicates a moderate level of hazard.
Physicochemical Properties and Their Safety Implications
A thorough understanding of the compound's physical and chemical properties is essential for safe storage, handling, and emergency planning.
| Property | Value | Source | Safety Implication |
| Molecular Formula | C₈H₁₅NO | [3] | Basic chemical identification. |
| Molecular Weight | 141.21 g/mol | [4] | Used for calculating molar quantities. |
| Appearance | Liquid | [3] | Relevant for spill control procedures. |
| Melting Point | -15 °C (-13.6 °C also reported) | [1] | Indicates it will be liquid under standard laboratory conditions. |
| Boiling Point | 239 °C | [1] | High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. |
| Density | 0.974 g/mL at 25 °C | [1] | Slightly less dense than water. |
| Flash Point | 107 °C (224.6 °F) - closed cup | Classified as a combustible liquid. Requires avoidance of ignition sources, especially during heating. | |
| Refractive Index | n20/D 1.476 | [1] | A quality control parameter. |
Scientist's Note (Rationale): The high flash point of 107°C classifies this as a combustible liquid, not a flammable one. This means that while it can burn, it requires a relatively high temperature or an ignition source to do so. However, the risk of vapor ignition during heating operations (e.g., distillation) must be managed with appropriate engineering controls like fume hoods and by eliminating nearby ignition sources.[5]
Safe Handling and Exposure Control
Safe handling is predicated on a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is the primary defense against respiratory exposure (H335).
-
Eye Wash and Safety Shower: A calibrated and unobstructed emergency eye wash station and safety shower must be readily accessible in the immediate work area.
-
Restricted Access: The area where the chemical is handled should be clearly marked, and access should be limited to authorized and trained personnel only.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is non-negotiable and must be appropriate for the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter.
Scientist's Note (Rationale): The PPE requirements directly correspond to the GHS hazard statements. Goggles protect against serious eye irritation (H319), gloves and a lab coat protect against skin irritation (H315), and respiratory protection mitigates the risk of respiratory tract irritation (H335).
// Nodes engineering_controls [label="Are engineering controls\n(e.g., fume hood) fully operational?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_base [label="Required Base PPE:\n- Safety Goggles (NIOSH/EN166)\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; splash_risk [label="Is there a significant\nsplash risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_faceshield [label="Add Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; aerosol_risk [label="Is there a risk of\naerosolization or heating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_respirator [label="Use Respirator\n(Type ABEK Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed [label="Proceed with Work", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stop_work [label="STOP WORK\nConsult EHS", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> engineering_controls; engineering_controls -> ppe_base [label="Yes"]; engineering_controls -> stop_work [label="No"]; ppe_base -> splash_risk; splash_risk -> add_faceshield [label="Yes"]; splash_risk -> aerosol_risk [label="No"]; add_faceshield -> aerosol_risk; aerosol_risk -> add_respirator [label="Yes"]; aerosol_risk -> proceed [label="No"]; add_respirator -> proceed; }
Caption: PPE Selection Workflow for this compound.
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.
-
Inhalation (P304+P340): Remove the person to fresh air and keep them comfortable for breathing.[2] If symptoms persist or breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact (P302+P352): Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, get medical help.[2] Wash contaminated clothing before reuse (P362+P364).[2]
-
Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.
Accidental Release and Fire-Fighting Measures
Accidental Release
In the event of a spill, prioritize personal safety and environmental protection.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all potential ignition sources (e.g., sparks, open flames, hot surfaces).[7]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
// Nodes assess_size [label="Is the spill large or\nuncontrolled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; evacuate_alarm [label="Evacuate Area\nActivate Alarm\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];
small_spill [label="Small, Controllable Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control_ignition [label="Eliminate Ignition Sources", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain spill with\ninert absorbent\n(e.g., sand, vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect waste with\nnon-sparking tools", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Place in sealed container\nfor hazardous waste disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> assess_size; assess_size -> evacuate_alarm [label="Yes"]; assess_size -> small_spill [label="No"]; small_spill -> don_ppe; don_ppe -> control_ignition; control_ignition -> contain; contain -> collect; collect -> dispose; dispose -> decontaminate; }
Caption: Spill Response Decision Tree for this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: As a combustible liquid, vapors may form explosive mixtures with air if heated above the flash point.[5] Fire will produce irritating and potentially toxic gases.[7]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Storage and Disposal
-
Storage (P403+P233, P405): Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be locked up or otherwise secured.[2] Store away from incompatible materials and foodstuff containers.[2]
-
Disposal (P501): Dispose of the contents and container in accordance with all local, state, and federal regulations.[2] This must be done through a licensed hazardous waste disposal facility. Do not dispose of it down the drain.
References
-
This compound Chemical Properties. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
(3r)-1-Acetyl-3-Methylpiperidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Standard protocol for the synthesis of 1-Acetyl-3-methylpiperidine
An Application Note for the Synthesis of 1-Acetyl-3-methylpiperidine
Abstract
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound, a valuable building block in chemical synthesis and drug discovery. The procedure is based on the N-acetylation of 3-methylpiperidine using acetic anhydride. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and high-purity outcomes. The document elucidates the underlying chemical principles, provides step-by-step instructions from reaction setup to product characterization, and includes critical safety information.
Introduction and Scientific Context
This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and bioactive molecules. The N-acetylation of piperidines is a common strategy to modify their physicochemical properties, such as lipophilicity and metabolic stability, or to serve as a protecting group in multi-step syntheses. This specific compound can be employed as a ligand in the study of enzyme-ligand complexes or as an intermediate for more complex molecular architectures.[1]
The synthesis described herein follows a classic nucleophilic acyl substitution pathway, a fundamental reaction in organic chemistry. The choice of acetic anhydride as the acetylating agent offers a balance of high reactivity and manageable handling, making it a preferred reagent for this transformation over more aggressive alternatives like acetyl chloride.
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of the secondary amine of 3-methylpiperidine on one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide, this compound.
A plausible mechanism involves the initial protonation of a carbonyl group on acetic anhydride by the acetic acid byproduct, which further activates it towards nucleophilic attack.[2] The reaction is typically exothermic.
Reaction Scheme: 3-Methylpiperidine + Acetic Anhydride → this compound + Acetic Acid
Materials and Methods
Reagent and Equipment Summary
| Reagent / Material | Grade | Supplier | Notes |
| 3-Methylpiperidine (C₆H₁₃N) | ≥98% | Standard Supplier | Corrosive, flammable liquid. Handle with care.[3] |
| Acetic Anhydride ((CH₃CO)₂O) | ≥99% | Standard Supplier | Corrosive, flammable, causes severe burns.[4] |
| Dichloromethane (DCM, CH₂Cl₂) | Anhydrous | Standard Supplier | Volatile solvent. Use in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | Used as a drying agent. |
| Round-bottom flask (250 mL) | - | - | Must be dry. |
| Magnetic stirrer and stir bar | - | - | - |
| Addition funnel | - | - | For controlled addition of reagents. |
| Ice bath | - | - | For temperature control. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
| Vacuum distillation apparatus | - | - | For final product purification. |
Experimental Workflow Diagram
The overall workflow from reaction setup to final product isolation is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidine (10.0 g, 100.8 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Fit the flask with an addition funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acetic anhydride.
-
Rationale: DCM is used as a solvent to control the reaction rate and facilitate heat dissipation.
Step 2: Reagent Addition
-
Place the reaction flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Charge the addition funnel with acetic anhydride (11.3 g, 110.9 mmol, 1.1 equivalents).
-
Add the acetic anhydride dropwise to the stirred 3-methylpiperidine solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: The reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and reduced yield. Using a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is no longer detected.
Step 4: Work-up and Neutralization
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution slowly to control the effervescence from the neutralization of acetic acid.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Rationale: The basic wash with sodium bicarbonate neutralizes the acetic acid byproduct, converting it to sodium acetate, which is soluble in the aqueous phase.[5]
Step 5: Isolation of Crude Product
-
Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Remove the solvent (DCM) using a rotary evaporator to yield the crude product as an oil.
-
Rationale: The brine wash and subsequent drying step are crucial for removing water from the organic phase, which is necessary before distillation.
Step 6: Purification
-
Purify the crude oil by vacuum distillation. Given the product's high boiling point (239°C at atmospheric pressure), distillation under reduced pressure is essential to prevent decomposition.[1][6]
-
Collect the fraction boiling at the appropriate temperature for the vacuum applied. The expected product is a colorless to pale yellow oil.
-
Rationale: Vacuum distillation lowers the boiling point of the liquid, allowing it to be purified at a lower temperature, thus preserving the integrity of the molecule.[7]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around δ 2.1 ppm) and distinct, often complex, multiplets for the protons on the piperidine ring and the methyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the amide carbonyl carbon (around δ 169-170 ppm) and the unique carbons of the 3-methylpiperidine scaffold.
-
GC-MS: This technique will confirm the molecular weight of the product (141.21 g/mol ) and establish its purity.[6]
-
Physical Properties: The measured physical properties should align with literature values.
| Property | Expected Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol [6] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 239 °C (lit.)[1][6] |
| Density | 0.974 g/mL at 25 °C (lit.)[1][6] |
| Refractive Index | n20/D 1.476 (lit.)[1][6] |
Safety and Hazard Management
This procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Methylpiperidine: Highly flammable liquid and vapor.[3] It is harmful if swallowed and causes skin irritation and serious eye irritation.[3][8] It may also cause respiratory irritation.[3][8] Keep away from heat, sparks, and open flames.[3][9]
-
Acetic Anhydride: Flammable liquid and vapor.[4] It is harmful if swallowed and causes severe skin burns and eye damage.[4] Reacts exothermically with water.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should occur within a fume hood.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Retrieved from [Link]
- Google Patents (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate (2022). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Retrieved from [Link]
-
American Chemical Society (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]
-
MDPI (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
PrepChem.com (n.d.). Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. Retrieved from [Link]
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound 99 4593-16-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to Regioselective Amidyl Radical Cyclization Utilizing a 1-Acetyl-3-methylpiperidine Scaffold
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a 1-acetyl-3-methylpiperidine-derived substrate for regioselective amidyl radical cyclization. This document outlines the theoretical underpinnings, detailed experimental protocols, and mechanistic insights into this powerful synthetic transformation for the construction of novel bicyclic nitrogen-containing heterocycles.
Introduction: The Power and Precision of Amidyl Radical Cyclizations
Nitrogen-centered radicals, particularly amidyl radicals, have emerged as highly versatile intermediates in modern organic synthesis.[1][2] Their unique reactivity allows for the formation of carbon-nitrogen bonds under mild conditions, often complementary to traditional polar reactions.[3] Among the various transformations involving amidyl radicals, intramolecular cyclizations are particularly valuable for the rapid construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[1][4]
A significant challenge in radical cyclizations is controlling the regioselectivity, particularly the competition between 5-exo and 6-endo pathways.[3] Recent advancements, especially in the realm of photoredox catalysis, have provided elegant solutions for generating amidyl radicals under neutral conditions, thereby enhancing the predictability and efficiency of these reactions.[5][6] This guide focuses on a specific application: the regioselective cyclization of a substrate derived from this compound, a readily available building block.[7][8][9]
Mechanistic Principles: Generating and Guiding the Amidyl Radical
The overall transformation involves two key stages: the synthesis of a suitable precursor from this compound and the subsequent photocatalytic amidyl radical cyclization.
Precursor Synthesis Strategy
To facilitate an intramolecular cyclization, an unsaturated tether must be installed on the this compound core. A plausible and efficient strategy involves the N-alkenylation of the corresponding amine. This necessitates a deacetylation/re-functionalization sequence.
Photocatalytic Amidyl Radical Generation and Cyclization
Modern photocatalysis offers a mild and efficient method for generating amidyl radicals from suitable precursors, such as N-aryloxyamides.[5] The proposed mechanism, illustrated below, involves a single-electron transfer (SET) from an excited-state photocatalyst to the N-aryloxyamide precursor. This induces the cleavage of a weak N-O bond, generating the key amidyl radical intermediate.
Figure 1: Proposed photocatalytic mechanism for amidyl radical generation and cyclization.
The generated amidyl radical then undergoes a regioselective intramolecular cyclization onto the pendant alkene. The regioselectivity (5-exo vs. 6-endo) is governed by a combination of stereoelectronic factors and the stability of the resulting radical intermediate. In many cases, the 5-exo-trig cyclization is kinetically favored, leading to the formation of a five-membered ring.[3]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Synthesis of the N-Aryloxyamide Precursor from this compound
This protocol is a proposed synthetic route and should be optimized as needed.
Step 1: Deacetylation of this compound
-
To a solution of this compound (1.0 eq) in methanol, add an excess of acetyl chloride (3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylpiperidine.
Step 2: N-Alkenylation
-
Dissolve 3-methylpiperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add 5-bromo-1-pentene (1.1 eq) and heat the mixture to reflux for 16 hours.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(pent-4-en-1-yl)-3-methylpiperidine.
Step 3: Acylation with an Aryloxyacetyl Group
-
To a solution of 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir for 2 hours at room temperature.
-
In a separate flask, dissolve 1-(pent-4-en-1-yl)-3-methylpiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool this solution to 0 °C and add the previously prepared acid chloride solution dropwise.
-
Stir for 4 hours at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the N-aryloxyamide precursor.
Photocatalytic Regioselective Amidyl Radical Cyclization
Materials and Reagents:
-
N-aryloxyamide precursor (from section 3.1)
-
Photocatalyst (e.g., Eosin Y)[5]
-
Hydrogen atom donor (e.g., 1,4-cyclohexadiene)[5]
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED lamp)
Protocol:
-
In an oven-dried Schlenk tube, combine the N-aryloxyamide precursor (1.0 eq), Eosin Y (0.02 eq), and 1,4-cyclohexadiene (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the bicyclic product.
Data Presentation and Expected Outcomes
The regioselectivity of the cyclization is a critical parameter. The expected major product is the result of a 5-exo-trig cyclization, leading to a pyrrolizidine-type core fused to the piperidine ring.
| Substrate | Photocatalyst | H-atom Donor | Solvent | Yield (%) | Regioselectivity (5-exo:6-endo) |
| N-Aryloxyamide Precursor | Eosin Y | 1,4-CHD | MeCN | 75-85 | >20:1 |
Table 1: Representative data for the photocatalytic amidyl radical cyclization.
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in amidyl radical-mediated photocatalytic direct intermolecular hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
Application Note: Characterizing 1-Acetyl-3-methylpiperidine as a Potential Modulator of Acetylcholinesterase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme kinetics and inhibition studies are fundamental to understanding enzyme function and are a cornerstone of drug discovery.[1] Acetylcholinesterase (AChE), a critical enzyme in the nervous system, terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs, including several AChE inhibitors.[3][4] This structural prominence makes novel piperidine derivatives compelling candidates for investigation as enzyme modulators.
This document provides a comprehensive guide for the characterization of 1-Acetyl-3-methylpiperidine, a piperidine derivative, as a potential inhibitor of AChE. While direct enzymatic applications of this specific compound are not widely documented, its structural similarity to acetylcholine and the established activity of other N-acetylated piperidines suggest its potential for interaction with AChE.[5]
This application note will detail the necessary protocols to determine the inhibitory potential and kinetic profile of this compound against AChE using the well-established Ellman's assay, a rapid and reliable colorimetric method.[2][6]
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [7] |
| Molecular Weight | 141.21 g/mol | [7] |
| Boiling Point | 239 °C | [8] |
| Melting Point | -15 °C | [8] |
| Density | 0.974 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.476 | [8] |
| Appearance | Colorless to light yellow liquid |
Rationale for Investigation
The rationale for investigating this compound as an AChE modulator is based on the principles of structure-activity relationships. The N-acetyl group mimics the acetyl group of acetylcholine, the native substrate of AChE, while the piperidine ring acts as a core scaffold found in many known AChE inhibitors.[9][10] The methyl group at the 3-position may influence binding affinity and selectivity within the enzyme's active site. The protocols outlined below are designed to elucidate whether this compound acts as an inhibitor and to characterize the nature of that interaction.
PART 1: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. This protocol describes how to determine the IC₅₀ of this compound for AChE.
Experimental Workflow: IC₅₀ Determination
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
How to use 1-Acetyl-3-methylpiperidine as a ligand for protein crystallography
An Application Guide for the Crystallographic Analysis of Protein-Ligand Complexes Using 1-Acetyl-3-methylpiperidine
Introduction
Protein X-ray crystallography provides atomic-resolution insights into the three-dimensional structures of macromolecules, serving as a cornerstone of modern drug discovery and structural biology.[1][2] By visualizing how a small molecule, or ligand, binds to its protein target, researchers can understand the molecular basis of inhibition or activation, guiding the rational design of more potent and selective therapeutics.[3] This guide provides a detailed framework for using This compound , a fragment-like small molecule, as a ligand in protein crystallography studies.
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to serve as a versatile building block. This compound, an N-acetylated derivative, presents an interesting candidate for fragment-based screening and structural studies. While not extensively documented as a crystallographic probe, its parent scaffolds are well-represented in protein-ligand complexes. Notably, the (3R)-enantiomer of this compound is cataloged in the Protein Data Bank (PDB) under the ligand code '1P3', associated with PDB entry 1W8L, confirming its compatibility with crystallographic studies.[4]
This document serves as a comprehensive guide for researchers, outlining the essential properties of this compound, detailing robust protocols for obtaining protein-ligand complex crystals, and discussing the principles of data interpretation.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is critical for designing successful crystallization experiments, particularly for preparing accurate and stable stock solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4][5][6] |
| Appearance | Liquid | [6] |
| Melting Point | -15 °C (lit.) | [5][6] |
| Boiling Point | 239 °C (lit.) | [5][6] |
| Density | 0.974 g/mL at 25°C (lit.) | [6] |
| Solubility | Parent amine is water-soluble.[7] Expected to be highly soluble in DMSO and other organic solvents.[8] |
Experimental Strategy: Choosing Between Soaking and Co-crystallization
There are two primary strategies to obtain crystal structures of protein-ligand complexes: crystal soaking and co-crystallization.[9][10] The choice is highly dependent on the protein, the ligand's properties, and whether a robust apo (ligand-free) crystal system already exists.[11]
-
Crystal Soaking: This is often the preferred method for fragment-based screening due to its higher throughput and lower protein consumption.[12][13] In this technique, a pre-existing apo protein crystal is transferred into a solution containing the ligand. The small molecule then diffuses through the crystal's solvent channels to reach the binding site. This method requires robust apo crystals that can withstand the transfer and the presence of the ligand and its solvent (typically DMSO) without cracking or dissolving.[9][13]
-
Co-crystallization: In this approach, the protein and ligand are mixed together in solution to allow complex formation before crystallization trials are initiated.[9] This method is often necessary when ligand binding induces a significant conformational change in the protein, which would otherwise shatter the pre-formed lattice of an apo crystal.[12][14] While more resource-intensive, co-crystallization can be the only viable option for certain protein-ligand systems.[15]
For a small, fragment-like molecule such as this compound, soaking is a highly attractive initial strategy, provided a reproducible apo crystal system is available.
Experimental Workflows
The following diagrams illustrate the generalized workflows for both ligand soaking and co-crystallization experiments.
Caption: Workflow for the Crystal Soaking Method.
Caption: Workflow for the Co-crystallization Method.
Protocol 1: Ligand Soaking
This protocol assumes the availability of high-quality, reproducible apo protein crystals.
Materials:
-
Apo protein crystals in their stabilization solution (mother liquor).
-
This compound.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Cryoprotectant solution.
-
Crystal harvesting tools (e.g., nylon loops).
-
Liquid nitrogen.
Methodology:
-
Prepare Ligand Stock Solution:
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution, typically 100 mM.[12]
-
Rationale: A high concentration stock minimizes the volume of DMSO added to the aqueous soaking solution, reducing the risk of crystal damage.[8] DMSO is the preferred solvent as it can dissolve a wide range of compounds and is tolerated by many protein crystals up to 5-10% (v/v).[8][13]
-
-
Prepare Soaking Solution:
-
Prepare a soaking drop by mixing the mother liquor with the ligand stock solution. For example, add 0.1 µL of 100 mM ligand stock to 0.9 µL of mother liquor to get a 10 mM final ligand concentration with 10% DMSO.
-
Rationale: The final ligand concentration should be in sufficient molar excess of the protein in the crystal to drive binding, often at least a 10-fold excess.[9] The final DMSO concentration must be below the tolerance limit of the crystals, which should be determined empirically.
-
-
Crystal Soaking:
-
Using a crystal loop, carefully transfer a single, defect-free apo crystal from its growth drop into the prepared soaking drop.[16]
-
Monitor the crystal under a microscope for any signs of cracking or dissolution.[9]
-
Soaking times can vary widely, from 30 minutes to 24 hours or longer, depending on the crystal packing and ligand affinity.[9]
-
-
Cryoprotection and Harvesting:
-
Prepare a cryoprotectant solution that is a mixture of the mother liquor and a cryo-agent (e.g., glycerol, ethylene glycol), ensuring it also contains the same final concentration of this compound.[9]
-
Rationale: Including the ligand in the cryoprotectant is critical to prevent it from diffusing out of the binding pocket during the brief cryo-soaking step.[9]
-
Briefly pass the soaked crystal through the cryoprotectant solution, then immediately retrieve it with a loop and plunge it into liquid nitrogen for flash-cooling. The frozen crystal is now ready for X-ray data collection.
-
Protocol 2: Co-crystallization
This protocol is employed when soaking is unsuccessful or when a conformational change upon binding is expected.
Materials:
-
Purified protein solution at a suitable concentration for crystallization (e.g., 5-20 mg/mL).
-
This compound stock solution (as prepared above).
-
Commercial or custom crystallization screens.
-
Cryoprotectant solution.
Methodology:
-
Prepare Protein-Ligand Complex:
-
In a microcentrifuge tube, mix the purified protein solution with the ligand. Add the ligand from a concentrated stock to achieve a final molar concentration that is in excess of the protein (e.g., 5- to 10-fold molar excess).[9]
-
Incubate the mixture for a period ranging from 30 minutes to a few hours on ice or at 4°C to allow the complex to form.[9]
-
Rationale: Pre-incubation ensures that the majority of the protein is in the ligand-bound state before the onset of nucleation and crystal growth.
-
-
Crystallization Screening:
-
Use the protein-ligand complex solution to set up crystallization trials using standard vapor diffusion methods (sitting drop or hanging drop).
-
Screen against a broad range of crystallization conditions.
-
Rationale: The presence of the ligand may alter the protein's surface properties, potentially requiring different crystallization conditions compared to the apo protein.[12]
-
-
Crystal Optimization and Harvesting:
-
Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH) to obtain diffraction-quality single crystals.
-
Prepare a cryoprotectant solution based on the optimized crystallization condition, ensuring it is supplemented with this compound at a concentration equal to or greater than that used for complex formation.[9]
-
Harvest a crystal, pass it through the cryoprotectant, and flash-cool it in liquid nitrogen.
-
Data Analysis: Identifying the Ligand in Electron Density Maps
After successful data collection and processing, the crucial step is to verify the presence and determine the pose of the ligand.[17] This is achieved by calculating and inspecting electron density maps.[18]
-
2mFo-DFc Map: This is the primary map used for model building. It shows electron density for the entire model (protein and ligand). The map should show continuous density that corresponds to the shape and size of this compound in the binding pocket.
-
mFo-DFc Difference Map: This "omit" map is the most powerful tool for validating the presence of a ligand.[19] It is calculated using a model of the protein without the ligand coordinates included. If the ligand is truly present in the crystal, a strong positive density (typically contoured at a level of +3σ, where σ is the standard deviation of the map) corresponding to the ligand's shape will appear.[20] Conversely, the absence of such density indicates the ligand did not bind.
-
Challenges and Considerations: Fragment-like molecules can bind with low occupancy (i.e., not present in every protein molecule within the crystal). This results in weaker electron density, making detection challenging.[13] Therefore, high-resolution diffraction data (ideally better than 2.5 Å) is highly recommended to clearly resolve the ligand.[13] Automated tools and careful manual inspection are essential for accurate ligand identification and modeling.[18][21]
References
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes.
- TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking.
- Karolczak, J., et al. (2024). Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. PMC, NIH.
- Wierenga, C., et al. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. PMC, NIH.
- Murray, J. B., & Blundell, T. L. (2010). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI.
- PubChem. (n.d.). (3r)-1-Acetyl-3-Methylpiperidine.
- Slynko, V., et al. (n.d.). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC.
- Kleywegt, G. J., & Jones, T. A. (1997).
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Advanced Light Source. (n.d.). Protein Crystallography (PX) Archives.
- Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking.
- Alfa Chemistry. (n.d.). CAS 618-42-8 N-Acetyl piperidine.
- Ciulli, A. (2013). Protein crystallography and fragment-based drug design. PubMed.
- Liebschner, D., et al. (2017).
- Hampton Research. (n.d.). Sample Preparation for Crystallization.
- ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking.
- Labsolu. (n.d.). This compound.
- Terwilliger, T. C., et al. (2007). Ligand identification using electron-density map correlations.
- Betz, M., et al. (2023). Protein crystallization strategies in structure-based drug design. Taylor & Francis Online.
- Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE.
- Wang, Y., et al. (2011). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. PMC, NIH.
- Wollenhaupt, J. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Refubium, Freie Universität Berlin.
- Jha, S., et al. (2024).
- Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).
- TCI Chemicals. (n.d.). 1-Methylpiperidine | 626-67-5.
- Sigma-Aldrich. (n.d.). This compound 99 4593-16-2.
- PubChem. (n.d.). 3-Methylpiperidine.
- PubChem. (n.d.). 1-Acetylpiperidine.
- Blundell, T. L., & Patel, S. (2006). Protein crystallography in drug discovery. University of Luebeck.
- Babine, R. E., & Abdel-Meguid, S. S. (Eds.). (2003). Protein Crystallography in Drug Discovery. Wiley-VCH.
Sources
- 1. research.uni-luebeck.de [research.uni-luebeck.de]
- 2. Wiley-VCH - Protein Crystallography in Drug Discovery [wiley-vch.de]
- 3. Protein crystallography and fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound 99 4593-16-2 [sigmaaldrich.com]
- 7. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sptlabtech.cn [sptlabtech.cn]
- 13. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 14. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. m.youtube.com [m.youtube.com]
- 17. protein crystallography (PX) Archives - Page 2 of 15 - ALS [als.lbl.gov]
- 18. Ligand Identification in CryoEM and X-ray Maps Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling Ligands into Maps Derived from Electron Cryomicroscopy [jove.com]
- 20. A chemical interpretation of protein electron density maps in the worldwide protein data bank | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the General Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide range of clinically approved drugs and bioactive natural products underscores its importance to the pharmaceutical industry.[1][3][4] The conformational flexibility of the piperidine ring, combined with its ability to modulate physicochemical properties such as lipophilicity and basicity, makes it an invaluable component in the design of therapeutic agents targeting a diverse array of biological targets, including those for cancer and central nervous system disorders.[1][5] The development of efficient and versatile synthetic methods for accessing substituted piperidines is therefore a critical endeavor in modern organic chemistry and drug discovery.[3][6] This guide provides an in-depth overview of the most common and powerful strategies for constructing this essential heterocyclic system, complete with detailed protocols and mechanistic insights.
I. Formation of the Piperidine Ring: Core Synthetic Strategies
The construction of the piperidine core can be broadly categorized into two approaches: the saturation of a pre-existing six-membered aromatic ring (pyridine) and the cyclization of acyclic precursors.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[7] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.[3][8]
Causality Behind Experimental Choices:
The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization energy of the pyridine ring, which often necessitates the use of potent catalysts and can require harsh reaction conditions such as high pressures and temperatures.[3][8][9] The choice of catalyst is paramount. Precious metals, particularly those from the platinum group, are highly effective.[7]
-
Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C) are the most commonly employed heterogeneous catalysts.[9] The choice often depends on the substitution pattern of the pyridine and the presence of other functional groups. For instance, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with partially fluorinated groups.[3]
-
Acidic Additives: The reaction is often carried out in the presence of an acid (e.g., acetic acid). Protonation of the pyridine nitrogen facilitates the reduction by lowering the energy barrier for hydrogenation.[8][10] However, this approach can lead to increased waste and potential reactor corrosion.[8][10]
-
Reaction Conditions: While traditional methods often require high hydrogen pressures (50-70 bar) and elevated temperatures, modern advancements have focused on developing catalysts that operate under milder conditions.[8][9]
-
Stereoselectivity: A significant challenge is achieving stereoselectivity, which can be difficult under harsh reaction conditions.[3]
Recent Advances: To circumvent the need for high-pressure hydrogen gas and harsh conditions, transfer hydrogenation methods using hydrogen donors like ammonium formate or ammonia borane have been developed.[11] Additionally, electrocatalytic hydrogenation is emerging as a sustainable alternative.[8][10]
Experimental Protocol: Platinum-Catalyzed Hydrogenation of 4-Phenylpyridine
This protocol describes the synthesis of 4-phenylpiperidine from 4-phenylpyridine using Adams' catalyst (PtO₂).
Materials:
-
4-Phenylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Methanol
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add 4-phenylpyridine (1.0 eq) and glacial acetic acid (10 vol).
-
Carefully add PtO₂ (0.02 eq) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 60 bar.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a 10% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylpiperidine.
-
The product can be further purified by column chromatography or distillation if necessary.
Self-Validation: The progress of the reaction can be monitored by TLC or GC-MS to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reductive Amination of Dicarbonyl Compounds
Reductive amination is a robust and versatile method for forming C-N bonds and is particularly useful for constructing the piperidine ring from acyclic precursors.[3] This strategy typically involves a [5+1] annulation, where a five-carbon dicarbonyl component reacts with a primary amine.[3]
Mechanistic Principle:
The reaction proceeds through a two-step sequence:
-
Iminium Ion Formation: The primary amine condenses with one of the carbonyl groups of the 1,5-dicarbonyl compound (or a precursor like glutaraldehyde) to form an iminium ion.
-
Intramolecular Cyclization and Reduction: The second carbonyl group (often as an enol or enolate) attacks the iminium ion in an intramolecular fashion, forming a cyclic intermediate that is then reduced to the final piperidine product.
A prominent variation is the double reductive amination of dicarbonyl compounds, which is a straightforward method to access the piperidine skeleton.
Causality Behind Experimental Choices:
-
Carbonyl Source: Glutaraldehyde or its derivatives are common starting materials.
-
Nitrogen Source: A wide variety of primary amines can be used, allowing for diverse N-substituents on the final piperidine.
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough to selectively reduce the iminium ion in the presence of the remaining carbonyl group.[12] Borane-pyridine complexes are also effective and avoid the use of cyanide-containing reagents.[13]
Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylpiperidine via Reductive Amination
This protocol details the one-pot synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.
Materials:
-
3,3-Dimethylglutaraldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethylglutaraldehyde (1.0 eq) and benzylamine (1.05 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-3,3-dimethylpiperidine.
Self-Validation: Monitor the reaction by TLC to observe the disappearance of the starting aldehyde and the formation of the product. The final structure should be confirmed by NMR and mass spectrometry.
Cycloaddition Reactions: The Aza-Diels-Alder Approach
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen heterocycles, including piperidines.[14][15] This reaction involves the [4+2] cycloaddition of an azadiene (a diene containing a nitrogen atom) with a dienophile, or more commonly, a diene with an imine (the dienophile).
Mechanistic Principle:
In the context of piperidine synthesis, an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This approach allows for the rapid construction of complex, substituted piperidine frameworks.[16]
Causality Behind Experimental Choices:
-
Reactants: The choice of imine and diene determines the substitution pattern of the resulting piperidine. Electron-rich dienes often react readily with imines, especially when the imine is activated by a Lewis acid or Brønsted acid.[15]
-
Catalysis: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are frequently used to catalyze the reaction by coordinating to the imine nitrogen, lowering the LUMO energy and accelerating the cycloaddition.
-
Stereochemistry: The aza-Diels-Alder reaction can be rendered asymmetric through the use of chiral catalysts or chiral auxiliaries, providing enantiomerically enriched piperidine derivatives.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol outlines the synthesis of a substituted tetrahydropyridine, a direct precursor to piperidines.
Materials:
-
Benzaldehyde
-
Aniline
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, nitrogen-purged flask, add zinc chloride (1.1 eq) and dichloromethane.
-
Cool the suspension to 0 °C and add aniline (1.0 eq) followed by benzaldehyde (1.0 eq). Stir for 30 minutes at 0 °C to form the imine in situ.
-
Add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude dihydropyridinone can be purified by column chromatography and subsequently reduced (e.g., with NaBH₄ followed by hydrogenation) to the desired piperidine.
Self-Validation: The formation of the dihydropyridinone intermediate can be monitored by TLC. Characterization by NMR will confirm the structure before proceeding with the reduction step.
II. Comparative Analysis of Synthetic Methods
| Method | Key Features & Advantages | Limitations & Disadvantages | Typical Substrates |
| Catalytic Hydrogenation | Atom-economical; direct route from readily available pyridines.[7] | Often requires harsh conditions (high pressure/temp); catalyst poisoning can be an issue; stereocontrol can be challenging.[3][8] | Substituted pyridines. |
| Reductive Amination | Versatile for introducing N-substituents; mild reaction conditions; good functional group tolerance.[12] | Requires access to suitable dicarbonyl precursors, which may involve multiple synthetic steps. | 1,5-Dicarbonyl compounds, primary amines. |
| Aza-Diels-Alder Reaction | Rapidly builds molecular complexity; good control over substitution patterns; amenable to asymmetric synthesis.[15] | Limited by the availability of suitable dienes and imines; may require subsequent reduction steps. | Imines, dienes. |
| Intramolecular Cyclization | Allows for the synthesis of complex, polycyclic systems; high degree of stereocontrol possible.[3] | Substrate synthesis can be complex and lengthy. | Acyclic amino-alkenes, amino-alkynes, etc. |
III. Visualization of Synthetic Pathways
Workflow for Piperidine Synthesis via Pyridine Hydrogenation
Caption: General workflow for the catalytic hydrogenation of a substituted pyridine.
Mechanistic Overview of Reductive Amination for Piperidine Synthesis
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to the NMR Spectroscopic Analysis of 1-Acetyl-3-methylpiperidine
Introduction
1-Acetyl-3-methylpiperidine is a substituted N-acetylated piperidine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such small molecules. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including a discussion of its conformational dynamics, and detailed protocols for NMR data acquisition.
Due to the restricted rotation around the C-N amide bond, N-acetylated piperidines can exist as a mixture of E/Z conformers, which can lead to the observation of multiple sets of signals in the NMR spectra.[1][2] Understanding this conformational behavior is crucial for a complete spectral assignment and structural verification. This guide will delve into the expected spectral features arising from this isomerism.
Molecular Structure and Conformational Isomerism
The structure of this compound features a piperidine ring N-acetylated and substituted with a methyl group at the 3-position. The partial double bond character of the amide linkage restricts free rotation, leading to two primary conformers, often referred to as rotamers. This equilibrium can significantly complicate the NMR spectra by doubling the number of expected signals.
Caption: Molecular structure of this compound.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of diastereotopic protons and the potential for conformational isomers. The following table summarizes the predicted chemical shifts and multiplicities. It is important to note that the presence of conformers may lead to a doubling of the signals described.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| CH₃ (acetyl) | ~2.1 | s | - |
| CH₃ (ring) | ~0.9 | d | ~6-7 |
| H-3 | ~1.5-1.7 | m | - |
| H-2ax, H-6ax | ~2.5-2.8 | m | - |
| H-2eq, H-6eq | ~3.9-4.2 | m | - |
| H-4ax, H-5ax | ~1.2-1.4 | m | - |
| H-4eq, H-5eq | ~1.6-1.8 | m | - |
Analysis of Predicted ¹H NMR Spectrum:
-
Acetyl Methyl Group: A sharp singlet is expected around 2.1 ppm, corresponding to the three protons of the acetyl group.
-
Ring Methyl Group: A doublet is predicted around 0.9 ppm for the methyl group at the C-3 position, coupled to the proton at C-3.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. Due to the anisotropic effect of the carbonyl group, the equatorial protons at C-2 and C-6 are shifted further downfield compared to their axial counterparts. The remaining ring protons at C-3, C-4, and C-5 will appear in the more upfield region of the spectrum.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The predicted chemical shifts are summarized below. Similar to the ¹H NMR spectrum, the presence of conformers can result in the observation of more than the expected eight signals.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| C-2 | ~45-50 |
| C-6 | ~40-45 |
| C-3 | ~30-35 |
| C-4 | ~25-30 |
| C-5 | ~20-25 |
| CH₃ (acetyl) | ~22 |
| CH₃ (ring) | ~15-20 |
Analysis of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to have the largest chemical shift, appearing around 170 ppm.
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield of the ring carbons, appearing in the 40-50 ppm range. The methyl substitution at C-3 will influence the chemical shifts of the neighboring carbons.
-
Methyl Carbons: The acetyl methyl carbon is predicted to be around 22 ppm, while the ring methyl carbon will be further upfield, in the 15-20 ppm range.
2D NMR Spectroscopy for Complete Assignment
To definitively assign all proton and carbon signals, especially in the presence of conformational isomers and overlapping multiplets, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which can be invaluable for determining the stereochemistry and differentiating between conformers.
Caption: Workflow for complete NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.[3]
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).
Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instrumentation and sample concentrations.
¹H NMR Acquisition:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
¹³C NMR Acquisition:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 220 ppm |
2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):
Standard pulse programs available on the spectrometer software should be used. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio within a reasonable experiment time.
Conclusion
The NMR spectroscopic analysis of this compound presents a valuable case study in the structural elucidation of small organic molecules. A thorough interpretation of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR techniques, allows for the complete assignment of all proton and carbon signals. The understanding of the conformational isomerism arising from the restricted amide bond rotation is key to a comprehensive analysis. The protocols outlined in this application note provide a robust framework for obtaining high-quality NMR data for this and similar compounds, aiding researchers in their synthetic and drug development endeavors.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Application Note: Mass Spectrometry Analysis of 1-Acetyl-3-methylpiperidine and its Fragments
Introduction
1-Acetyl-3-methylpiperidine is a substituted N-acetylated piperidine derivative. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, making the structural elucidation of its derivatives a critical task in drug discovery, medicinal chemistry, and forensic analysis.[1] Mass spectrometry, particularly when coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as a powerful analytical tool for the characterization of these compounds.[2] Understanding the fragmentation patterns of piperidine derivatives under different ionization techniques is paramount for their unambiguous identification.[3]
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ).[4][5] We will delve into the theoretical fragmentation pathways under Electron Ionization (EI), present detailed protocols for sample preparation and analysis by both GC-MS and LC-MS/MS, and discuss the interpretation of the resulting mass spectra. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of piperidine-containing molecules.
Predicted Fragmentation Profile of this compound under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For N-acetylated piperidines, fragmentation is typically initiated by the ionization of the lone pair of electrons on the nitrogen atom.[3] The primary fragmentation pathways for this compound are predicted to be dominated by α-cleavage and ring fission events.
A key fragmentation pathway for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion.[3] For this compound, this can occur on either side of the nitrogen atom within the ring. Additionally, cleavage of the acetyl group and various ring-opening fragmentations are anticipated.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Sources
- 1. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-乙酰基-3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Effective Purification of Crude 1-Acetyl-3-methylpiperidine
Introduction: Navigating the Purification of a Key Piperidine Intermediate
1-Acetyl-3-methylpiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] As with many synthetic intermediates, the crude product obtained from the acetylation of 3-methylpiperidine is often contaminated with unreacted starting materials, byproducts, and residual reagents. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and biological assays, making their effective removal a critical aspect of the synthetic workflow.
This comprehensive guide provides detailed application notes and protocols for the purification of crude this compound. We will explore three primary purification techniques: vacuum distillation, acid-base extraction, and flash column chromatography. The selection of the most appropriate method is contingent upon the nature and quantity of the impurities, the desired final purity, and the scale of the purification. For each technique, we will delve into the underlying chemical principles and provide step-by-step protocols to guide researchers, scientists, and drug development professionals in achieving high-purity this compound.
Understanding the Impurity Profile
The typical synthesis of this compound involves the reaction of 3-methylpiperidine with an acetylating agent such as acetic anhydride or acetyl chloride. Consequently, the crude product mixture is likely to contain the following impurities:
-
Unreacted 3-methylpiperidine: A basic starting material that can be carried through the synthesis.
-
Acetic acid or hydrochloric acid: Byproducts of the acetylation reaction.
-
Residual acetic anhydride: An excess reagent used to drive the reaction to completion.
-
Di-acetylated byproducts (less common): Formed under certain reaction conditions.
-
Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[2]
A thorough understanding of this impurity profile is paramount in selecting and optimizing the purification strategy.
Physicochemical Properties of this compound
A grasp of the physical properties of the target compound is essential for designing an effective purification protocol, particularly for distillation.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Boiling Point | 239 °C (at atmospheric pressure) | [1] |
| Melting Point | -15 °C | [1] |
| Density | ~0.974 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.476 | [1] |
The high boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.[3]
Purification Methodologies: A Multi-pronged Approach
We present three distinct yet complementary methods for the purification of crude this compound. The choice of method will depend on the specific requirements of the researcher and the nature of the crude mixture.
Method 1: Vacuum Distillation for Bulk Purification
Principle: Vacuum distillation is a technique used to purify compounds that have high boiling points or are thermally sensitive.[3] By reducing the pressure above the liquid, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of degradation.[3] Given the high boiling point of this compound (239 °C), this method is ideal for large-scale purification and for removing non-volatile impurities.
Diagram of the Purification Workflow:
Caption: Workflow for Vacuum Distillation Purification.
Protocol for Vacuum Distillation:
-
Drying the Crude Product:
-
To the flask containing the crude this compound, add a suitable drying agent such as anhydrous potassium hydroxide (KOH) pellets or anhydrous sodium sulfate (Na₂SO₄).
-
Allow the mixture to stand for several hours, or overnight, with occasional swirling to remove any residual water.[2]
-
-
Apparatus Assembly:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.[4]
-
Use greased joints to ensure a good seal and prevent vacuum leaks.[4]
-
A Claisen adapter is recommended to minimize bumping.[4]
-
Incorporate a stir bar for smooth boiling. Boiling stones are ineffective under vacuum.[4]
-
-
Distillation Procedure:
-
Carefully decant or filter the dried crude product into the distillation flask.
-
Connect the apparatus to a vacuum source (e.g., a vacuum pump or water aspirator) with a vacuum trap in between.[4]
-
Gradually apply the vacuum and begin stirring.
-
Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions, which may contain residual solvents or other volatile impurities.
-
Collect the main fraction of this compound at the appropriate boiling point for the applied pressure. The boiling point will be significantly lower than 239 °C.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
-
Product Collection and Storage:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The collected fraction should be a clear, colorless liquid.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and discoloration over time.[2]
-
Method 2: Acid-Base Extraction for Selective Impurity Removal
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5] this compound is a tertiary amide and is significantly less basic than its precursor, 3-methylpiperidine. However, any unreacted 3-methylpiperidine, being a secondary amine, is basic and can be protonated and extracted into an acidic aqueous phase.[2] Acidic impurities, such as acetic acid, can be removed by washing with a basic aqueous solution.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction Purification.
Protocol for Acid-Base Extraction:
-
Dissolution:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.[2]
-
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated 3-methylpiperidine will be in the aqueous layer.
-
Drain and discard the lower aqueous layer. Repeat the wash if significant basic impurities are present.
-
-
Basic Wash (to remove acidic impurities):
-
To the organic layer in the separatory funnel, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel, venting frequently as carbon dioxide gas may be evolved.
-
Allow the layers to separate. The deprotonated acetic acid will be in the aqueous layer.
-
Drain and discard the aqueous layer.
-
-
Brine Wash and Drying:
-
Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.[5]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Method 3: Flash Column Chromatography for High Purity
Principle: Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[6] By carefully selecting the eluent system, components of a mixture can be separated as they travel down the column at different rates. While basic compounds can sometimes exhibit peak tailing on acidic silica gel, this can often be overcome with a rapid flow rate and proper solvent selection.[7]
Diagram of the Flash Chromatography Workflow:
Caption: Workflow for Flash Chromatography Purification.
Protocol for Flash Column Chromatography:
-
Solvent System Selection:
-
Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Aim for an Rf value of approximately 0.2-0.4 for the desired product to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a compressed air line) to achieve a fast flow rate.[6]
-
Collect fractions in a series of test tubes or flasks.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to separate compounds with a wider range of polarities.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]
-
Conclusion: A Pathway to Purity
The successful synthesis of high-quality chemical entities is underpinned by robust and effective purification strategies. For this compound, a versatile intermediate in drug discovery, achieving high purity is essential. The choice between vacuum distillation, acid-base extraction, and flash column chromatography will be dictated by the specific context of the synthesis. Vacuum distillation offers a scalable solution for removing non-volatile impurities, while acid-base extraction provides a rapid method for eliminating acidic and basic contaminants. For the highest purity, particularly on a smaller scale, flash column chromatography remains the method of choice. By understanding the principles behind each technique and diligently following the detailed protocols provided, researchers can confidently and efficiently obtain this compound of the desired purity for their downstream applications.
References
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem Technical Support Center.
- Marinov, M., Frenkeva, M., & Naydenova, E. (2021). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
- Chemistry LibreTexts. (2022, April 7). 5.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support Center.
- BenchChem. (2025).
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
- MIT OpenCourseWare. (n.d.).
- Wiley-VCH. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture Organic Chemistry Lab.
- Edubirdie. (n.d.). Acid-Base Extraction.
- Royal Society of Chemistry. (2016, June 7).
- The Schlenk Line Survival Guide. (n.d.).
- The Schlenk Line Survival Guide. (n.d.).
- University of Alberta. (n.d.).
- Organic Syntheses. (2025, June 19).
- ACS Publications. (2026, January 21).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
- PubMed Central. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
- Organic Syntheses. (n.d.). Acetic Formic Anhydride.
- Wikipedia. (n.d.).
- Three Chongqing Chemdad Co. (n.d.). This compound.
- Journal of Chemical Technology and Metallurgy. (2021).
- PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Google Patents. (n.d.).
- YouTube. (2021, May 17).
- Syntheses of Medicinal Compounds. (2017, September 27).
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: The Role of 1-Acetyl-3-methylpiperidine in Synthetic Organic Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic applications of 1-Acetyl-3-methylpiperidine. It explores the molecule's chemical properties, synthesis, and significant roles as a versatile intermediate in modern organic synthesis, with a focus on the underlying mechanisms and practical experimental protocols.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its N-acylated derivatives, such as this compound, offer a unique combination of stability and controlled reactivity. The N-acetyl group modifies the nucleophilicity and basicity of the piperidine nitrogen, transforming it from a simple amine into an amide. This functional handle not only serves as a robust protecting group but also as an electronic control element, enabling specific, regioselective reactions that are otherwise challenging to achieve on the parent amine.
The presence of a methyl group at the C3 position introduces a chiral center (if starting from an enantiopure precursor) and provides steric and electronic influence over subsequent transformations. This guide elucidates the primary applications of this building block, focusing on its utility in radical-based C-H functionalization and regioselective oxidation reactions—two powerful strategies for building molecular complexity.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below for quick reference.[2][3][4][5]
| Property | Value |
| CAS Number | 4593-16-2 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Appearance | Liquid |
| Melting Point | -15 °C (lit.)[2] |
| Boiling Point | 239 °C (lit.)[2] |
| Density | 0.974 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.476 (lit.)[2] |
| Flash Point | 107 °C (224.6 °F) - closed cup[2] |
Safety and Handling Protocols
This compound is classified as an irritant. Adherence to standard laboratory safety procedures is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
-
Synthesis of this compound
This compound is readily prepared via the N-acetylation of its parent amine, 3-methylpiperidine. The following protocol describes a standard laboratory procedure.
General Synthesis Workflow
Caption: General workflow for N-acetylation.
Experimental Protocol: N-Acetylation
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-methylpiperidine (1.0 equiv.) and a suitable aprotic solvent such as dichloromethane (DCM, approx. 0.2 M). Add a mild base such as triethylamine (1.2 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
Application I: Regioselective Amidyl Radical Cyclization
One of the most powerful applications of N-acylated piperidines is in directed C-H functionalization via amidyl radical intermediates.[2] This chemistry is exemplified by the Hofmann-Löffler-Freytag (HLF) reaction , which allows for the synthesis of new heterocyclic ring systems.[6][7]
Rationale and Mechanistic Insight
The HLF reaction involves an intramolecular 1,5-hydrogen atom transfer (HAT), where a nitrogen-centered radical abstracts a hydrogen atom from a carbon center five atoms away (the δ-position).[8] The N-acetyl group is critical as it stabilizes the nitrogen radical and allows the reaction to proceed under relatively neutral conditions, avoiding the strongly acidic environment of the classic HLF reaction.[6][9]
The general mechanism proceeds as follows:
-
N-Halogenation: The amide nitrogen is first converted to an N-haloamide (typically N-chloro or N-bromo).
-
Radical Generation: Homolytic cleavage of the N-X bond is initiated, usually by heat or UV light, to generate a nitrogen-centered amidyl radical.
-
1,5-Hydrogen Abstraction: The amidyl radical intramolecularly abstracts a hydrogen atom from the δ-carbon. For this compound, this would selectively occur at the C5 position.
-
Radical Translocation: This step forms a new carbon-centered radical at the δ-position.
-
Chain Propagation/Termination: The carbon radical reacts with a halogen source to form a δ-halo species.
-
Cyclization: Under basic conditions, the amide nitrogen displaces the halide in an intramolecular Sₙ2 reaction to form a new bicyclic ring system.
Caption: Key steps of the HLF reaction.
General Protocol: HLF Cyclization
This protocol is a representative procedure for the cyclization of an N-acetylpiperidine derivative.
-
N-Halogenation: In a flask protected from light, dissolve the N-acetylpiperidine substrate (1.0 equiv) in a suitable solvent like benzene or CCl₄. Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 equiv) and stir at room temperature until TLC analysis shows complete conversion to the N-haloamide.
-
Radical Initiation: Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp) or heat to reflux (typically 80-110 °C) to initiate homolysis of the N-X bond. Monitor the disappearance of the N-haloamide.
-
Cyclization: After cooling, treat the reaction mixture with a base (e.g., sodium methoxide in methanol or aqueous NaOH) to promote the final intramolecular nucleophilic substitution.
-
Workup and Purification: Perform a standard aqueous workup. Purify the resulting bicyclic product by flash chromatography or distillation.
| Parameter | Condition / Reagent | Rationale / Notes |
| Substrate | N-Acetylpiperidine with δ-hydrogens | δ-hydrogens are required for the key 1,5-HAT step. |
| Halogen Source | NBS, NCS | Provides the halogen for N-halogenation and the chain propagation step. |
| Initiation | UV light (photochemical) or Heat (thermal) | Provides energy to overcome the activation barrier for N-X bond homolysis.[6] |
| Solvent | Non-polar aprotic (Benzene, CCl₄) | Solubilizes reactants without interfering with the radical mechanism. |
| Cyclization Base | NaOMe, NaOH, Et₃N | Deprotonates the amide N-H (if present) or facilitates Sₙ2 displacement. |
Application II: Regioselective α-Oxidation
The carbon atoms adjacent (α) to the piperidine nitrogen are activated towards oxidation. The N-acetyl group modulates this reactivity, allowing for controlled functionalization to produce valuable intermediates like α-hydroxypiperidines (hemiaminals) or their corresponding iminium ions, which can be trapped or further oxidized to lactams.
Rationale and Mechanistic Insight
Oxidation of N-acetylpiperidines typically proceeds via an iminium ion intermediate.[10] The regioselectivity is strongly biased towards the α-position due to the ability of the nitrogen lone pair to stabilize an adjacent positive charge or radical.[11]
-
Initial Oxidation: An oxidant (chemical or electrochemical) removes an electron from the nitrogen atom, forming a radical cation.
-
Deprotonation: A base removes a proton from an adjacent α-carbon, generating an α-amino radical. This is often the rate-determining and regioselectivity-determining step.
-
Second Oxidation: The α-amino radical is rapidly oxidized to a stable N-acyliminium ion.
-
Nucleophilic Trapping: The electrophilic iminium ion is trapped by a nucleophile. If water is present, a hemiaminal is formed. Further oxidation of the hemiaminal yields a lactam.
Caption: General pathway for α-oxidation.
General Protocol: Electrochemical Oxidation to α-Alkoxy Piperidine
Electrochemical methods offer a clean and reagent-free approach to α-oxidation.[12]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, add a solution of this compound (1.0 equiv.) in an alcohol solvent (e.g., methanol), which also serves as the nucleophile. Add a supporting electrolyte (e.g., Et₄NOTs).
-
Constant Current Electrolysis: Pass a constant current (e.g., 2-4 F/mol) through the solution at room temperature until the starting material is consumed (monitored by GC or TLC).
-
Workup: After electrolysis, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ether), wash with water to remove the electrolyte, dry the organic phase, and concentrate. Purify the resulting α-methoxylated product by distillation or chromatography.
| Method | Oxidant / Conditions | Typical Product | Reference Context |
| Electrochemical | Constant current, Carbon anode, MeOH | α-Methoxypiperidine | [12][13] |
| Photochemical | Flavin catalyst, O₂, Blue LED, H₂O/Base | α-Hydroxypiperidine or Ene-amide | [10][14] |
| Chemical | Ozone (O₃) | Lactam | [11] |
Outlook and Additional Applications
-
Chiral Building Block: While the racemic form is most common, if synthesized from enantiopure (R)- or (S)-3-methylpiperidine, this compound becomes a valuable chiral building block. The stereocenter at C3 can direct the stereochemical outcome of subsequent reactions, enabling asymmetric synthesis.
-
Biochemical Probe: As an N-acetylated piperidine ligand, it can be used to study enzyme-ligand interactions, for example, with cyclophilin complexes, aiding in the structural characterization and understanding of binding dynamics.[4]
Conclusion
This compound is more than a simple protected amine; it is a strategically designed synthetic intermediate. The N-acetyl group serves as a versatile control element, enabling highly regioselective C-H functionalization through both radical cyclization and oxidative pathways. These transformations provide access to complex heterocyclic architectures that are of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic discussions provided herein serve as a guide for researchers looking to leverage the unique reactivity of this valuable building block.
References
-
Suarez-Bertoa, Z., et al. (2012). Reaction products and mechanism of the regioselective oxidation of N-phenylmorpholine by ozone. ResearchGate. [Link]
-
Defense Technical Information Center. (1994). Piperidine Synthesis. [Link]
- Möhrle, H., & Gerloff, J. (1978). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform.
-
PubMed Central (PMC). Electrochemical oxidation of PAR. N‐Acetyl‐p‐benzoquinone imine (NAPQI). [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
-
Griesbeck, A. G., et al. (2021). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central (PMC). [Link]
-
PubMed. Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine derivatives as NO donors. [Link]
- Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
MDPI. Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. [Link]
-
ChemRxiv. Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. [Link]
-
Cambridge University Press. Hofmann-Loffler-Freytag Reaction. [Link]
-
Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. [Link]
-
National Institutes of Health (NIH). Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. [Link]
-
PubMed Central (PMC). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. [Link]
-
YouTube. Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. [Link]
-
Royal Society of Chemistry. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. [Link]
-
YouTube. Hofmann Loffler Freytag Reaction|Previous Year Solved Problems|Important for CSIR-NET GATE Chemistry. [Link]
Sources
- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 2. This compound 99 4593-16-2 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 99 4593-16-2 [sigmaaldrich.com]
- 5. 4593-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of Quantitative Proteomics: A Guide to Isobaric Labeling
Senior Application Scientist Note: This document addresses the principles of experimental design for quantitative proteomics with a focus on chemical labeling. Our initial exploration of the topic, specifically the use of 1-Acetyl-3-methylpiperidine, found no current application or established methodology in the field of proteomics. Therefore, this guide has been structured to provide a comprehensive overview of a proven and widely adopted methodology—isobaric labeling—using Tandem Mass Tags (TMT) as a prime example. This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for robust quantitative proteomics research. We will dissect the essential characteristics of an effective labeling reagent and, by extension, illustrate why a compound like this compound is not suited for this application.
The Foundation of Quantitative Proteomics: Why We Label
In the quest to understand cellular function, disease progression, and therapeutic response, the ability to accurately quantify changes in protein abundance across different samples is paramount. While label-free methods exist, chemical labeling introduces stable isotopes to peptides, enabling more precise and accurate quantification.[1] Among the most powerful techniques in this domain is isobaric labeling.
Isobaric labeling technology allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.[2][3] Reagents like Tandem Mass Tags™ (TMT™) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ) are designed to covalently attach to the N-terminus and lysine side chains of peptides.[4] Though peptides from different samples are labeled with distinct tags, the tags are designed to have the exact same total mass. This "isobaric" nature means that the same peptide from each sample will appear as a single peak in the initial mass spectrometry (MS1) scan. Only upon fragmentation in the mass spectrometer (MS/MS or MS3) do the tags break apart, releasing "reporter ions" of unique masses. The relative intensity of these reporter ions corresponds to the relative abundance of the peptide in each of the original samples.[1]
This multiplexing capability significantly increases throughput and reduces experimental variability, making it a cornerstone of modern proteomics.[2]
Anatomy of an Isobaric Tag: A Tale of Three Parts
The elegance of isobaric tags lies in their sophisticated chemical structure, which is fundamentally different from a simple molecule like this compound. A typical isobaric tag, such as TMT, consists of three key components:[1][5]
-
Amine-Reactive Group: This is the "warhead" of the tag. It's a chemically active site, typically an NHS (N-hydroxysuccinimide) ester, that forms a stable covalent bond with primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues).[6][7]
-
Mass Normalizer (or Balancer Group): This part of the tag has a variable mass that is altered with stable isotopes. Its purpose is to ensure that the total mass of the entire tag remains constant across all versions of the tag in a set.
-
Mass Reporter Group: This is the quantitative engine of the tag. It also contains stable isotopes, which give it a unique mass for each sample channel. It is designed to cleave from the peptide upon fragmentation, generating the distinct reporter ions that are measured for quantification.
The structure of this compound (C₈H₁₅NO) lacks these distinct, functional domains.[8] It has an acetyl group, but it does not possess a highly reactive group designed for efficient and specific covalent linkage to peptides under typical biological buffer conditions. Furthermore, it has no inherent reporter or balancer components that would allow for differential isotopic labeling and subsequent quantification in a mass spectrometer. Its use would not enable the multiplexed, quantitative analysis that is the hallmark of modern proteomics labeling strategies.
Experimental Workflow: A Detailed Protocol for TMT-based Quantitative Proteomics
The following protocol provides a detailed workflow for a typical TMT-based quantitative proteomics experiment. This serves as a practical guide to the principles discussed and highlights the critical steps for a successful outcome.
I. Sample Preparation and Protein Digestion
The quality of the final data is critically dependent on the initial sample preparation.
-
Protein Extraction: Lyse cells or tissues in a buffer containing detergents (e.g., SDS, Triton X-100) and protease/phosphatase inhibitors to ensure efficient protein solubilization and prevent degradation. A common lysis buffer is RIPA buffer.
-
Protein Quantification: Accurately determine the protein concentration of each sample using a standard method like the BCA assay. Equal protein amounts from each sample are crucial for accurate relative quantification.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the resulting free thiols by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.
-
-
Protein Precipitation/Cleanup: Remove detergents and other interfering substances. Acetone precipitation is a common method. Add 4 volumes of ice-cold acetone to the protein solution, incubate at -20°C overnight, and then centrifuge to pellet the protein.
-
Proteolytic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB).
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C. Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues, generating peptides of a suitable length for mass spectrometry.
-
II. Peptide Labeling with TMT Reagents
This step involves the covalent attachment of the TMT tags to the peptides.
-
Reagent Preparation: Allow the TMT reagent vials for each sample to equilibrate to room temperature. Add an organic solvent like anhydrous acetonitrile to dissolve the reagent.
-
Labeling Reaction:
-
Ensure the pH of the peptide solution is between 8.0 and 8.5 for optimal labeling of primary amines.[1]
-
Add the appropriate TMT reagent to each peptide sample. The amount of reagent should be in excess to ensure complete labeling. A typical ratio is 4:1 (TMT reagent:peptide by mass).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching the Reaction: Add hydroxylamine to a final concentration of 5% to quench the reaction by consuming any remaining active TMT reagent. Incubate for 15 minutes.
-
Sample Pooling: Combine all the labeled samples into a single tube. This pooled sample is now ready for fractionation and LC-MS/MS analysis.
III. Peptide Fractionation and Mass Spectrometry
Fractionation reduces the complexity of the peptide mixture, leading to improved protein identification and quantification.[2]
-
Offline Fractionation: High-pH reversed-phase liquid chromatography is a common method for fractionating the pooled, labeled peptides. Peptides are separated based on their hydrophobicity into multiple fractions.
-
LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Peptides are further separated by online reversed-phase chromatography.
-
The mass spectrometer is operated in a data-dependent acquisition mode. It performs a full MS1 scan to detect the peptide precursor ions.
-
The most intense precursor ions are selected for fragmentation (MS/MS).
-
The fragmentation process generates both sequence-specific fragment ions (for peptide identification) and the TMT reporter ions (for quantification).
-
IV. Data Analysis
Specialized software is required to process the complex data generated.
-
Database Searching: The MS/MS spectra are searched against a protein database to identify the peptide sequences.
-
Quantification: The software extracts the intensities of the reporter ions from each MS/MS spectrum.
-
Data Normalization: The reporter ion intensities are normalized to account for variations in sample loading and mixing.
-
Statistical Analysis: Statistical tests are applied to determine which proteins show significant changes in abundance between the different experimental conditions.
Visualizing the Workflow
TMT [label=<
Amine-Reactive Group (NHS Ester) Mass Normalizer Mass Reporter
Binds to Peptide Balances Total Mass Generates Quant Signal
]; } dot Caption: Functional components of a Tandem Mass Tag (TMT) reagent.
Data Presentation and Interpretation
A key challenge in isobaric labeling is "ratio compression," where co-isolation of multiple peptides for fragmentation can lead to an underestimation of the true abundance changes.[9][10] Advanced MS methods (like MS3) and data analysis techniques can help mitigate this.[10]
| Parameter | Recommendation | Rationale |
| Protein Input | 50-100 µg per sample | Ensures sufficient material for robust detection, especially of low-abundance proteins. |
| TMT Reagent:Peptide Ratio | 4:1 (w/w) | Drives the labeling reaction to completion, aiming for >99% efficiency. |
| Fractionation | 12-24 fractions | Reduces sample complexity, increasing the number of identified and quantified proteins. |
| MS Method | MS3 on an Orbitrap instrument | Minimizes ratio compression by isolating a single fragment ion before reporter ion detection. |
Conclusion: The Importance of Purpose-Built Reagents
The field of quantitative proteomics relies on chemically sophisticated, purpose-built reagents to achieve high levels of accuracy, precision, and throughput. Isobaric tags like TMT are a testament to this, with their multi-component structure engineered for specific functions: stable peptide linkage, isobaric properties for multiplexing, and clean fragmentation for quantification. A simple molecule like this compound lacks the necessary chemical functionalities to be employed in such a workflow. Understanding the principles behind these powerful tools is the first step for any researcher aiming to harness the full potential of proteomics in their work.
References
-
Chen, X., et al. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2023). Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpeno. Retrieved from [Link]
-
Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Retrieved from [Link]
-
Dayon, L., & Sanchez, J.-C. (2017). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. EPFL. Retrieved from [Link]
-
ResearchGate. (2019). What is the difference between iTRAQ and TMT? Retrieved from [Link]
-
PubMed Central. (2023). Biomimetic Synthesis and Chemical Proteomics Reveal the Mechanism of Action and Functional Targets of Phloroglucinol Meroterpenoids. Retrieved from [Link]
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. ACS Publications. Retrieved from [Link]
-
NIH. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
Proteome Factory. (n.d.). iTRAQ™ and TMT™ quantification. Retrieved from [Link]
-
ACS Publications. (2018). Reagents for Isobaric Labeling Peptides in Quantitative Proteomics. Retrieved from [Link]
-
ResearchGate. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Retrieved from [Link]
-
PubMed Central. (2014). iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics. Retrieved from [Link]
Sources
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. iTRAQ/TMT, Label Free, DIA, DDA in Proteomic - Creative Proteomics [creative-proteomics.com]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound 99 4593-16-2 [sigmaaldrich.com]
- 9. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Oxidation of Cyclic Amino Compounds
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Regioselective Oxidation in Amine Chemistry
Saturated nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active natural products.[1] The precise functionalization of these cyclic amines is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. Regioselective oxidation, in particular, offers a powerful strategy for introducing functional handles at specific positions on the heterocyclic ring, paving the way for the synthesis of complex and diverse molecular architectures. This guide provides an in-depth exploration of several cutting-edge techniques for the regioselective oxidation of cyclic amino compounds, complete with detailed protocols and mechanistic insights to empower researchers in this critical field.
Chapter 1: α'-Functionalization of α-Substituted Cyclic Amines via Regioselective Cyanation
The selective functionalization of the less substituted α'-position in a cyclic amine that already bears a substituent at the α-position is a significant synthetic challenge. The C-H bonds at the α'-position are often less reactive than those at the more substituted α-carbon.[2] A robust method to achieve this transformation involves a three-step one-pot sequence: deprotonation, oxidation to an imine, and nucleophilic addition of cyanide.[2]
Mechanistic Rationale
The regioselectivity of this transformation is kinetically controlled. The initial deprotonation with a strong base like n-butyllithium generates a lithium amide. Subsequent oxidation with a ketone oxidant, such as trifluoroacetophenone, selectively forms the thermodynamically more stable imine at the less sterically hindered α'-position. This in situ-generated imine is then trapped by trimethylsilyl cyanide (TMSCN) to yield the α'-aminated product.
Diagram 1: Regioselective α'-Cyanation Workflow
Experimental Protocol: Regioselective α'-Cyanation of 2-Phenylpiperidine
Materials:
-
2-Phenylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Trifluoroacetophenone
-
Trimethylsilyl cyanide (TMSCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-phenylpiperidine (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add trifluoroacetophenone (1.2 mmol, 1.2 equiv) dropwise and continue stirring at -78 °C for 1 hour.
-
Add TMSCN (1.5 mmol, 1.5 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α'-cyano-2-phenylpiperidine.
Quantitative Data: Substrate Scope and Yields
| Substrate | Product | Yield (%) | Reference |
| 2-Phenylpiperidine | 6-Cyano-2-phenylpiperidine | 85 | [2] |
| 2-Methylpyrrolidine | 5-Cyano-2-methylpyrrolidine | 78 | [2] |
| N-Boc-2-phenylpiperidine | N-Boc-6-cyano-2-phenylpiperidine | 92 | [2] |
Chapter 2: Metal-Free Lactam Synthesis via Iodine-Mediated Oxidation
The oxidation of cyclic amines to their corresponding lactams is a fundamental transformation in organic synthesis. A mild and environmentally friendly approach utilizes molecular iodine as the oxidant in a transition-metal-free protocol.[3][4][5] This method is applicable to both secondary and tertiary cyclic amines and demonstrates good functional group tolerance.[4]
Mechanistic Rationale
The reaction is proposed to proceed through the formation of an N-iodoammonium intermediate from the reaction of the cyclic amine with iodine.[3] Subsequent deprotonation at the α-carbon by a base, such as sodium bicarbonate, leads to the formation of an iminium ion. Nucleophilic attack of water on the iminium ion, followed by further oxidation, yields the lactam product.
Diagram 2: Mechanism of Iodine-Mediated Lactam Formation
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 4. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Regioselective Oxidation Reactions
A Foreword from the Senior Application Scientist
Welcome to the technical support center. This guide is designed for you—the practicing researcher, the process chemist, the drug discovery scientist—who understands the immense synthetic power of regioselective oxidation but has also encountered the frustrating reality of an experiment that refuses to cooperate. The selective functionalization of a specific C-H or C=C bond in a complex molecule is a formidable challenge, where minor fluctuations in conditions can lead to major shifts in product distribution.
This is not a rigid manual. It is a dynamic troubleshooting guide structured around the common problems we all face in the lab. My goal is to provide not just solutions, but the underlying mechanistic reasoning. Understanding why a reaction is failing is the most critical step toward making it succeed. We will explore the intricate interplay of catalysts, substrates, directing groups, solvents, and oxidants that governs the outcome of these elegant yet sensitive transformations. Let us begin the process of turning your unexpected results into predictable success.
Section 1: Troubleshooting Poor Regioselectivity
Poor regioselectivity is one of the most common hurdles in C-H functionalization and other oxidation reactions. It manifests as a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.[1][2] The root cause often lies in the subtle balance of electronic, steric, and stereoelectronic factors that guide the catalyst to the target site.
Q1: My directed C–H oxidation is giving a mixture of ortho isomers, or is not selective for one C-H bond over another. What are the primary factors to investigate?
Answer: When a directing group-assisted reaction fails to provide the expected regioselectivity, the issue typically stems from a breakdown in the delicate coordination between the catalyst, the directing group, and the target C-H bond. Here is a systematic approach to troubleshooting:
-
Evaluate the Directing Group's Efficacy: The directing group is the linchpin of the reaction. Its ability to coordinate effectively with the metal catalyst is paramount.[3][4]
-
Coordinating Atom: Heteroatoms like nitrogen and oxygen are classic coordinating groups.[4] Ensure your chosen group has an available lone pair and is not sterically hindered.
-
Chelation Ring Size: The formation of a stable 5- or 6-membered metallacyclic transition state is often crucial for high selectivity.[3] If your directing group's geometry does not permit this, selectivity will suffer. Consider if an alternative directing group could provide a more favorable chelation pathway.
-
Removability: While essential for control, the directing group may need to be removed in a later step. Plan for this, as some groups require harsh removal conditions that may be incompatible with your molecule.[4][5]
-
-
Re-optimize Reaction Temperature: Temperature has a profound impact on selectivity.
-
Higher Temperatures: Can provide the necessary energy to overcome the activation barrier for the desired C-H bond cleavage. However, excessive heat can also provide enough energy to activate other, less favorable C-H bonds, leading to a loss of selectivity.
-
Lower Temperatures: Often increase selectivity by favoring the pathway with the lowest activation energy. If your reaction is messy at elevated temperatures, reducing the temperature is a primary troubleshooting step. For particularly sensitive products, such as some epoxy alcohols, running the reaction at -20°C instead of 0°C can dramatically improve outcomes.[6]
-
-
Scrutinize Steric Hindrance: Steric clash can either be a tool to enhance selectivity or a detriment.
-
Substrate Sterics: A bulky group near a target C-H bond may prevent the catalyst from accessing it, leading to oxidation at a more accessible, albeit electronically less favored, site.[2]
-
Ligand/Catalyst Sterics: Modifying the steric bulk on the catalyst's ligands can dramatically alter regioselectivity. Increasing steric bulk on the catalyst can force it to interact with less hindered C-H bonds on the substrate.[7][8]
-
-
Consider Electronic Effects: The inherent electronic properties of the substrate play a major role. C-H bonds at electron-rich positions are generally more susceptible to electrophilic attack by a metal catalyst. If multiple C-H bonds are electronically similar, achieving high regioselectivity becomes more challenging.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical workflow for diagnosing and solving regioselectivity issues in directed C-H oxidation reactions.
Caption: A flowchart for troubleshooting poor regioselectivity.
Section 2: Addressing Low Yield and Incomplete Conversion
Low product yield, often accompanied by the recovery of unreacted starting material, points to issues with reaction kinetics, catalyst activity, or reagent stability.
Q2: My reaction has stalled, leaving significant amounts of starting material. How can I drive the reaction to completion?
Answer: Stalled reactions are a common frustration. The cause can range from catalyst deactivation to insufficient reactivity of the chosen oxidant.
-
Investigate Catalyst Deactivation: The catalyst is the engine of your reaction; if it stops working, the reaction halts.[9]
-
Poisoning: Impurities in your starting material, solvent, or even gases (like CO from improper inert gas purging) can bind irreversibly to the catalyst's active site.[9] Ensure all reagents and solvents are of appropriate purity.
-
Thermal Degradation: High temperatures can cause ligands to dissociate or the metal center to aggregate into an inactive state.[9] If you suspect this, try running the reaction at a lower temperature for a longer duration.
-
Oxidant-Induced Decomposition: Some powerful oxidants can attack the catalyst's ligands or metal center, leading to decomposition.
-
-
Re-evaluate the Oxidant: The choice of terminal oxidant is critical. It must be potent enough to regenerate the active catalyst but not so reactive that it causes side reactions or catalyst degradation.
-
Redox Potential: Ensure the oxidant's redox potential is suitable for turning over your specific catalyst. For many palladium-catalyzed aerobic oxidations, O₂ is an ideal, green oxidant, but co-catalysts like Cu(II) are often required to facilitate the re-oxidation of the reduced palladium species.[10][11][12]
-
Stoichiometry and Addition: Are you using a sufficient excess of the oxidant? For solid or liquid oxidants, sometimes slow addition via syringe pump can maintain a steady concentration and prevent high local concentrations that might promote side reactions.
-
-
Optimize Reaction Concentration and Temperature: Basic reaction parameters are powerful levers for influencing reaction rates.[]
-
Concentration: Le Chatelier's principle is relevant here. Increasing the concentration of reactants can often increase the reaction rate. However, be cautious, as higher concentrations can sometimes lead to bimolecular decomposition pathways or solubility issues.
-
Temperature: As per the Arrhenius equation, increasing the temperature generally increases the reaction rate. If the reaction is clean but slow, a modest increase in temperature (e.g., 10-20 °C) can have a significant effect.
-
Table 1: Common Oxidants and Their General Applicability
| Oxidant | Typical Use Case | Potential Issues |
| O₂ (air) | Aerobic oxidations, often with Pd/Cu systems.[11] | Can be slow; requires efficient catalyst re-oxidation cycle. |
| H₂O₂ | Epoxidations, hydroxylations. | Can cause catalyst decomposition; often requires careful pH control. |
| TBHP | Sharpless epoxidation, various metal-catalyzed oxidations.[14] | Can be slow; byproducts can complicate workup. |
| m-CPBA | Epoxidations, Baeyer-Villiger oxidations.[15][16] | Stoichiometric; acidic byproduct can cause side reactions. |
| PhI(OAc)₂ | C-H acetoxylation, various Pd-catalyzed oxidations. | Stoichiometric; can be expensive. |
| Cu(OAc)₂ / AgOAc | Co-oxidants/mediators in Pd catalysis.[10] | Stoichiometric use can lead to metal waste. |
Section 3: Catalyst and Reagent Integrity
The success of a regioselective oxidation hinges on the precise interaction of multiple components. Problems can often be traced back to the quality and handling of the catalyst, ligands, and solvents.
Q3: I suspect my solvent is influencing the reaction's regioselectivity. How do solvents mechanistically impact the outcome?
Answer: Solvents are not merely inert media; they are active participants in the reaction that can profoundly influence both rate and selectivity.[17][18]
-
Coordination to the Metal Center: Coordinating solvents (e.g., MeCN, DMSO, DMF) can compete with the substrate or directing group for a coordination site on the metal catalyst. This can either be detrimental, by blocking the desired binding event, or beneficial, by stabilizing a key intermediate or preventing catalyst aggregation. Non-coordinating solvents like Dioxane, Toluene, or Hexanes are often chosen to minimize this competition.
-
Stabilization of Transition States: The polarity of the solvent can differentially stabilize charged or polar transition states. A more polar solvent might favor a pathway involving a charge-separated intermediate, potentially leading to a different regioisomeric product compared to a nonpolar solvent.
-
Solubility of Reagents: A seemingly obvious but critical factor. If your catalyst or another key reagent has poor solubility in the chosen solvent, its effective concentration in solution will be low, leading to a sluggish or failed reaction. In some cases, a solvent mixture (e.g., CHCl₃/HFIP) can provide the optimal balance of properties.[16][19]
Q4: My palladium-catalyzed C-H oxidation is sluggish. What is the general mechanistic cycle, and where are the common failure points?
Answer: Palladium-catalyzed C-H oxidation is a cornerstone of modern synthesis. Most mechanisms, particularly those involving directing groups, proceed through a common set of steps, each presenting a potential bottleneck.[20][21][22]
The generally accepted catalytic cycle involves:
-
C-H Activation/Metallation: The directing group coordinates to the Pd(II) catalyst, bringing it into proximity with the target C-H bond. This is followed by cleavage of the C-H bond to form a five- or six-membered palladacycle intermediate. This step is often the rate-determining and regioselectivity-determining step.
-
Oxidation: The palladacycle is oxidized. This can occur via several pathways, often involving a stoichiometric oxidant, which may raise the palladium to a higher oxidation state (e.g., Pd(IV)).[22][23]
-
Reductive Elimination: The new C-O (or other C-X) bond is formed via reductive elimination from the high-valent palladium center, releasing the product and a reduced form of the catalyst, typically Pd(0) or a different Pd(II) species.
-
Catalyst Regeneration: The terminal oxidant re-oxidizes the palladium back to the active Pd(II) state, closing the catalytic cycle.
Palladium-Catalyzed C-H Oxidation Cycle
This diagram illustrates the key steps in a typical directed C-H oxidation reaction, highlighting potential failure points.
Caption: Key steps and failure points in a Pd-catalyzed C-H oxidation cycle.
Section 4: Representative Protocol: Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a classic example of a highly regioselective and stereoselective oxidation.[24][25] It selectively epoxidizes allylic alcohols. Troubleshooting this reaction often involves careful control of conditions to suppress side reactions.
Q5: I am attempting a Sharpless epoxidation, but I am getting low yield and several byproducts. What are the critical parameters and potential pitfalls?
Answer: The Sharpless epoxidation, while powerful, is sensitive to substrate, reagents, and reaction conditions. Low yields are often due to the instability of the epoxy alcohol product or issues with the catalytic system itself.[6]
Detailed Experimental Protocol (Adapted from Organic Syntheses) [6]
-
Apparatus: A flame-dried, 500-mL, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Reagents:
-
Dichloromethane (CH₂Cl₂), anhydrous (200 mL)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Allylic alcohol substrate (e.g., (E)-2-hexen-1-ol)
-
tert-Butyl hydroperoxide (TBHP), anhydrous in toluene (5.5 M solution)
-
-
Procedure:
-
Charge the flask with 200 mL of anhydrous CH₂Cl₂ and cool to -20 °C using a dry ice/acetone bath.
-
Add L-(+)-DET (e.g., 6.0 mL, 35 mmol) via syringe, followed by Ti(Oi-Pr)₄ (e.g., 5.9 mL, 20 mmol). Stir for 10 minutes at -20 °C. The solution should be a clear, pale yellow.
-
Add the allylic alcohol (e.g., 10 g, 100 mmol) neat via syringe.
-
Add the anhydrous TBHP solution (e.g., 36 mL, 200 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Maintain the reaction at -20 °C and monitor by TLC. For many substrates, the reaction is complete within 1-4 hours.
-
Workup (Crucial for sensitive products): Quench the reaction by adding 50 mL of 10% aqueous NaOH solution saturated with NaCl. Warm the mixture to room temperature and stir vigorously for 1 hour until two clear layers form (or a stable emulsion).
-
Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol.
-
Troubleshooting Insights:
-
Product Instability: Some epoxy alcohols are sensitive to nucleophilic ring-opening, especially at the primary epoxide carbon.[6] The NaOH/brine workup is designed to be milder than earlier procedures using dilute NaOH. If the product is highly sensitive, maintain the reaction temperature at -20°C throughout and avoid warming to 0°C.[6]
-
Water Content: The reaction is highly sensitive to water. All reagents and solvents must be scrupulously dry. Water can hydrolyze the titanium-tartrate complex, leading to a loss of both activity and enantioselectivity.
-
TBHP Quality: Use anhydrous TBHP. The presence of water or decomposition products can inhibit the reaction.
-
Stoichiometry: While catalytic versions exist, the standard procedure uses near-stoichiometric amounts of the Ti-tartrate complex. Deviating from the established ratios can negatively impact the reaction.[25]
References
-
Regioselectivity. Wikipedia.[Link]
-
Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. ACS Central Science.[Link]
-
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society.[Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry.[Link]
-
Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. National Institutes of Health (NIH).[Link]
-
Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson.[Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health (NIH).[Link]
-
Steric Modifications Tune the Regioselectivity of the Alkane Oxidation Catalyzed by Non-Heme Iron Complexes. Inorganic Chemistry.[Link]
-
Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research.[Link]
-
Optimization of reaction conditions. ResearchGate.[Link]
-
On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society.[Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.[Link]
-
Learning Design Rules for Selective Oxidation Catalysts from High-Throughput Experimentation and Artificial Intelligence. National Institutes of Health (NIH).[Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry.[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.[Link]
-
Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College.[Link]
-
Aerobic Oxidation Catalysis. Stahl Research Group - University of Wisconsin–Madison.[Link]
-
Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Schlegel Group - Wayne State University.[Link]
-
Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. National Institutes of Health (NIH).[Link]
-
On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation. National Institutes of Health (NIH).[Link]
-
(2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses.[Link]
-
Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. ACS Publications.[Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.[Link]
-
Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry.[Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.[Link]
-
Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Organic Letters.[Link]
-
Novel function of directing groups in C–H functionalization reactions. ResearchGate.[Link]
-
Oxidation and Reduction in Organic Chemistry. Master Organic Chemistry.[Link]
-
Sharpless Asymmetric Epoxidation Guide. Scribd.[Link]
-
Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. MDPI.[Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.[Link]
-
What Is Catalyst Deactivation? - Chemistry For Everyone. YouTube.[Link]
-
Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. National Institutes of Health (NIH).[Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate.[Link]
-
Christina White - The Functionalization of C—H Bonds. YouTube.[Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.[Link]
-
Optimization of reaction conditionsa. ResearchGate.[Link]
-
Directing Group-Controlled Hydrosilylation: Regioselective Functionalization of Alkyne. Journal of the American Chemical Society.[Link]
-
Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. PubMed.[Link]
-
Reactions and Mechanisms. Master Organic Chemistry.[Link]
-
Catalyst-controlled Regiodivergent Oxidation of Unsymmetrical Diols with Samson Zacate. YouTube.[Link]
-
Catalytic Atroposelective Aerobic Oxidation Approaches to Axially Chiral Molecules. National Institutes of Health (NIH).[Link]
Sources
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 3. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aerobic Oxidation Catalysis – Stahl Research Group – UW–Madison [stahl.chem.wisc.edu]
- 12. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 25. scribd.com [scribd.com]
Proper stability and storage conditions for 1-Acetyl-3-methylpiperidine
Introduction
Welcome to the technical support guide for 1-Acetyl-3-methylpiperidine (CAS No. 4593-16-2). This document is intended for researchers, scientists, and professionals in drug development who utilize this heterocyclic building block in their work. As a tertiary amide derived from 3-methylpiperidine, its stability is governed by the chemical nature of the N-acylpiperidine group. Proper handling and storage are paramount to ensure its integrity, prevent degradation, and guarantee reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for storage.
Compound Profile & Physical Properties
Understanding the fundamental physical properties of this compound is the first step toward proper handling. These values dictate the conditions under which the compound is stable in its liquid state and its potential volatility.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Melting Point | -15 °C to -13.6 °C | [1][4][5] |
| Boiling Point | 239 °C | [1][4][5] |
| Density | ~0.974 - 0.989 g/mL at 20-25 °C | [4][5] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.476 | [4][5] |
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the optimal short-term storage conditions for this compound?
For routine daily or weekly use, this compound should be stored in a cool, dry, and well-ventilated place.[4] Refrigeration at 2-8°C is recommended. The key is to minimize exposure to atmospheric moisture and high temperatures. Always ensure the container is tightly sealed after each use.[4][6]
Q2: I need to store this compound for several months or years. What is the recommended long-term storage protocol?
For long-term storage, the primary goal is to prevent hydrolysis of the amide bond. The recommended condition is storage at -20°C or lower .
-
Causality: Amides, while more stable than esters, are susceptible to hydrolysis over time, especially in the presence of moisture and acidic or basic contaminants.[7][8][9] Lowering the temperature significantly reduces the rate of this and other potential degradation reactions.
For optimal long-term stability, we recommend the following:
-
Aliquot: Divide the bulk sample into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to air and moisture.
-
Inert Atmosphere: Before sealing, purge the headspace of each vial with an inert gas like argon or nitrogen. This displaces oxygen and moisture, further protecting the compound.
-
Seal Tightly: Use vials with high-quality, tight-fitting caps, preferably with a PTFE liner for chemical resistance.
Q3: Is this compound sensitive to air or light?
While the primary sensitivity is to moisture (risk of hydrolysis), exposure to air (oxygen) over long periods can pose a secondary risk of oxidation, potentially at the piperidine ring. There is no specific data indicating high photosensitivity, but as a standard laboratory practice, storing chemical reagents in amber vials or in the dark is always a prudent measure to prevent potential photolytic degradation.
Q4: What type of container material is best for storing this compound?
Borosilicate glass vials (Type 1) are the most common and appropriate choice. For cap liners, polytetrafluoroethylene (PTFE) is recommended due to its excellent chemical resistance and ability to create a secure seal. Avoid using containers with liners that can degrade or leach impurities into the compound.
Handling & Use
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
According to safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4][10] Therefore, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
Q6: The compound appears viscous. How does temperature affect its handling?
With a melting point around -15°C, this compound is a liquid at room temperature.[1][5] If stored in a refrigerator or freezer, it will become more viscous. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container, which could compromise the compound's stability.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, likely stemming from improper storage or handling.
Issue 1: I observe a change in the compound's color or clarity over time.
-
Potential Cause: This could indicate chemical degradation or the presence of impurities. The most likely degradation pathway is hydrolysis, which would yield 3-methylpiperidine and acetic acid.[8][11] While these initial products are colorless, subsequent reactions or the presence of trace metal impurities could lead to coloration.
-
Recommended Action:
-
Do not use the compound for sensitive experiments.
-
Perform an analytical check (e.g., NMR, GC-MS) to assess purity and identify potential degradation products.
-
If degradation is confirmed, procure a fresh batch of the compound and review your storage protocol based on the recommendations in this guide.
-
Issue 2: My experimental results are inconsistent or show unexpected byproducts.
-
Potential Cause: If you have ruled out other experimental variables, the integrity of your starting material may be compromised. Partial hydrolysis of this compound would introduce 3-methylpiperidine into your reaction, a nucleophilic secondary amine that can lead to unintended side reactions.
-
Recommended Action:
-
Verify the purity of your this compound stock using an appropriate analytical method.
-
Review the Degradation Pathways diagram below to understand potential contaminants.
-
If purity is an issue, implement the long-term storage protocol described above for a new batch of the compound.
-
Issue 3: I notice a faint vinegar-like (acetic acid) or amine-like odor.
-
Potential Cause: This is a strong sensory indicator of hydrolysis. The amide bond has broken down to release acetic acid and 3-methylpiperidine.[11]
-
Recommended Action: The compound is likely significantly degraded and should be disposed of according to your institution's hazardous waste guidelines.[4] This underscores the critical importance of storing the compound in a dry environment.
Visualizing Stability & Degradation
Decision Workflow for Proper Storage
The following diagram outlines the decision-making process for storing this compound to maintain its integrity based on your intended use.
Caption: Decision tree for selecting the appropriate storage protocol.
Potential Chemical Degradation Pathways
This diagram illustrates the primary chemical hazard to the stability of this compound: hydrolysis.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. echemi.com [echemi.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Optimizing Amidyl Radical Cyclization with Piperidines
Welcome to the technical support center for optimizing amidyl radical cyclization reactions involving piperidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Section 1: Troubleshooting Guide for Amidyl Radical Cyclization
Amidyl radical cyclizations are a cornerstone of modern synthetic chemistry, enabling the construction of complex nitrogen-containing heterocycles. However, like any sophisticated chemical reaction, they can be prone to specific challenges. This section is dedicated to troubleshooting common issues encountered during the cyclization of amidyl radicals with piperidine-containing substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Radical Generation: The chosen initiator (photocatalyst, chemical oxidant) may not be suitable for the substrate.[1][2] 2. Unstable Amidyl Radical Intermediate: The N-substituent may not adequately stabilize the radical.[1] 3. Incorrect Wavelength or Light Source: For photoredox reactions, the light source may not match the absorbance spectrum of the photocatalyst. | 1. Screen Radical Initiators: If using a photocatalyst, screen different catalysts with varying redox potentials (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, Eosin Y).[2][3][4][5][6] For chemical initiation, consider alternatives like persulfates or peroxides. 2. Modify N-Substituent: Introduce an electron-withdrawing group (e.g., tosyl, acyl) on the nitrogen to stabilize the amidyl radical.[1] 3. Optimize Light Source: Ensure the emission wavelength of your light source (e.g., blue LEDs for many iridium catalysts) aligns with the photocatalyst's absorption maximum.[7] |
| Formation of Side Products (e.g., reduction of starting material, intermolecular reactions) | 1. Competing Reaction Pathways: The amidyl radical may undergo intermolecular reactions or hydrogen atom abstraction from the solvent or other reagents.[3][8] 2. Incorrect Stoichiometry: An excess of a particular reagent might favor an undesired pathway. | 1. Increase Substrate Concentration: Higher concentrations can favor intramolecular cyclization over intermolecular side reactions. 2. Solvent Selection: Choose a solvent with strong C-H bonds that is less prone to hydrogen atom abstraction (e.g., acetonitrile, dichloromethane).[9] 3. Optimize Reagent Stoichiometry: Carefully control the equivalents of all reagents, particularly any radical traps or quenchers. |
| Poor Diastereoselectivity | 1. Lack of Stereocontrol in the Cyclization Step: The transition state of the cyclization may not have a strong facial bias. 2. Substrate Conformation: The conformation of the piperidine ring and the tethered radical acceptor can influence the approach of the radical. | 1. Introduce a Chiral Auxiliary or Catalyst: Employ a chiral catalyst or a chiral auxiliary on the substrate to induce facial selectivity. 2. Modify Substrate Structure: Introduce bulky substituents on the piperidine ring or the tether to favor a specific conformation leading to the desired diastereomer.[10][11] |
| Reaction Stalls Before Completion | 1. Photocatalyst Decomposition: The photocatalyst may be degrading under the reaction conditions. 2. Inhibitors Present: Trace impurities in the reagents or solvent could be quenching the radical reaction. | 1. Protect from Light: If the photocatalyst is light-sensitive, protect the reaction from ambient light before initiation. 2. Purify Reagents and Solvents: Ensure all reagents and solvents are of high purity and free from radical inhibitors. Degas the solvent to remove oxygen. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in amidyl radical cyclization.
Caption: A flowchart for troubleshooting amidyl radical cyclizations.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theoretical and practical aspects of amidyl radical cyclization with piperidines.
Q1: What is the fundamental mechanism of a photoredox-catalyzed amidyl radical cyclization?
A1: In a typical photoredox-catalyzed amidyl radical cyclization, the process is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*).[4][5][6] This excited state can then engage in a single electron transfer (SET) with a suitable precursor, often an N-acyloxyphthalimide or a similar compound, to generate an amidyl radical.[3][8] This highly reactive amidyl radical then undergoes an intramolecular cyclization onto a pendant alkene or alkyne tethered to the piperidine core. The resulting carbon-centered radical can then be quenched, often by a hydrogen atom donor or through another redox event, to yield the final product and regenerate the photocatalyst, thus closing the catalytic cycle.[3][4][5][6]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in a photoredox-catalyzed amidyl radical cyclization.
Caption: A simplified catalytic cycle for photoredox amidyl radical cyclization.
Q2: How does the choice of the N-protecting group on the piperidine affect the reaction?
A2: The N-protecting group plays a crucial role in the success of the amidyl radical cyclization. Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butoxycarbonyl), can stabilize the electrophilic amidyl radical, making its formation more favorable and preventing undesired side reactions.[1] The nature of the protecting group can also influence the site selectivity of C-H functionalization on the piperidine ring in related reactions.[10][11]
Q3: What are the key considerations for solvent selection in these reactions?
A3: The solvent can significantly impact the reaction's efficiency. A good solvent should fully dissolve all reagents and be relatively inert under the reaction conditions. For radical reactions, it is crucial to choose a solvent that is a poor hydrogen atom donor to prevent premature quenching of the radical intermediates.[8] Common choices include acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF).[9][12] The polarity of the solvent can also influence the stability of charged intermediates in the catalytic cycle.
Q4: Can this methodology be applied to the late-stage functionalization of complex molecules?
A4: Yes, one of the significant advantages of photoredox-catalyzed amidyl radical cyclizations is their mild reaction conditions, which often tolerate a wide range of functional groups.[4][5] This makes the methodology well-suited for the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development.[4][5][13]
Section 3: Experimental Protocol
This section provides a general, representative protocol for a photoredox-catalyzed amidyl radical cyclization to form a piperidine-fused heterocyclic system.
Materials:
-
Piperidine-containing substrate with a pendant alkene/alkyne
-
Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)][PF₆])
-
Radical precursor (e.g., N-hydroxyphthalimide ester of the corresponding carboxylic acid)
-
Solvent (e.g., degassed acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Preparation: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, combine the piperidine substrate (1.0 equiv), the radical precursor (1.2 equiv), and the photocatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.05-0.1 M).
-
Initiation: Place the reaction vessel in front of the visible light source and begin vigorous stirring. Maintain a consistent distance from the light source and use a fan to keep the reaction at room temperature if necessary.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and reaction scales.
References
-
Newcomb, M., & Glebov, E. M. (2007). Absolute Kinetics of Amidyl Radical Reactions. Journal of the American Chemical Society, 129(46), 14457–14469. [Link]
-
Cole, A. J., & Douglas, J. J. (2022). Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation. ChemRxiv. [Link]
-
Fuentes, N., Kong, W., Fernández-Sánchez, L., Merino, E., & Nevado, C. (2015). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 137(2), 964–973. [Link]
-
Twilton, J., Le, C., & Knowles, R. R. (2017). Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. Accounts of Chemical Research, 50(5), 1280–1294. [Link]
-
Possible mechanism for the cyclization cascades via N‐Amidyl radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Xia, Y., & Xiao, W. (2016). Visible Light Photocatalysis-Controlled Reactions of N-Radicals. Chemical Society Reviews, 45(10), 2737–2750. [Link]
-
Davies, J., Svejstrup, T. D., Reina, D. F., Sheikh, N. S., & Leonori, D. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Journal of the American Chemical Society, 138(26), 8092–8095. [Link]
-
Cole, A. J., & Douglas, J. J. (2022). Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation. ChemRxiv. [Link]
-
Formation and Reactivity of N–Centered Radicals. (2021). Macmillan Group Meeting. [Link]
-
Davies, J., Svejstrup, T. D., Reina, D. F., Sheikh, N. S., & Leonori, D. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. University of Manchester Research Explorer. [Link]
-
Zhang, T., & Knowles, R. R. (2021). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. JACS Au, 1(9), 1396–1402. [Link]
-
Davies, J., & Leonori, D. (2017). Photochemical Generation of Nitrogen-Centered Amidyl, Hydrazonyl, and Imidyl Radicals: Methodology Developments and Catalytic Applications. ACS Catalysis, 7(7), 4432–4444. [Link]
-
Nicewicz, D. A., & McTiernan, C. D. (2017). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Israel Journal of Chemistry, 57(3-4), 269–276. [Link]
-
Doyle, M. P., & Liu, Y. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(15), 6009–6013. [Link]
-
Guria, A., & Jana, C. K. (2024). Photoredox-Catalyzed Amidyl Radical Insertion to Bicyclo[1.1.0]butanes. ChemRxiv. [Link]
-
Davies, J., & Leonori, D. (2021). Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping. Organic Letters, 23(15), 5884–5889. [Link]
-
Doyle, M. P., & Liu, Y. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(15), 6009–6013. [Link]
-
O'Donnell, C. J. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 25(21), 5037. [Link]
-
Wang, P., Zhang, Q., Xiao, W., & Chen, J. (2020). Visible-Light-Mediated Construction of Pyrroloindolines via an Amidyl Radical Cyclization/Carbon Radical Addition Cascade: Rapid Synthesis of (±)-Flustramide B. Organic Letters, 22(15), 5891–5895. [Link]
-
Fuentes, N., Kong, W., Fernández-Sánchez, L., Merino, E., & Nevado, C. (2015). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 137(2), 964–973. [Link]
Sources
- 1. Diversification of Amidyl Radical Intermediates Derived from C–H Aminopyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Allene Trifunctionalization via Amidyl Radical Cyclization and TEMPO Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-Light-Mediated Construction of Pyrroloindolines via an Amidyl Radical Cyclization/Carbon Radical Addition Cascade: Rapid Synthesis of (±)-Flustramide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe laboratory handling procedures for 1-Acetyl-3-methylpiperidine
This guide provides comprehensive technical support for the safe handling and use of 1-Acetyl-3-methylpiperidine in a research and development setting. It is designed to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Section 1: Frequently Asked Questions (FAQs) on Safety & Handling
This section addresses common questions regarding the fundamental safety precautions and handling procedures for this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to mitigate these risks.
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
A2: A comprehensive PPE strategy is non-negotiable when working with this compound. The rationale is to create a complete barrier against potential exposure routes.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. | To prevent eye contact which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation[1][2]. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or in case of a significant splash risk, chemical-resistant aprons or coveralls are recommended. | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | To prevent the inhalation of vapors, which can cause respiratory irritation[1][2]. |
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical for maintaining the chemical's integrity and ensuring laboratory safety. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[1]. It should be stored away from incompatible materials, though specific incompatibilities for this compound are not well-documented, it is good practice to avoid strong oxidizing agents, acids, and bases.
Q4: How should I properly dispose of this compound waste?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1]. Do not dispose of it down the drain or into the environment. Contaminated packaging should also be treated as hazardous waste.
Section 2: Troubleshooting Experimental Issues
This section provides practical guidance for overcoming specific challenges that may arise during the experimental use of this compound.
Q5: I am observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause and how can I fix it?
A5: While solubility data in various solvents is not extensively published, its structural characteristics (a polar amide group and a nonpolar piperidine ring) suggest moderate solubility in aqueous solutions.
-
Causality: Incomplete dissolution is likely due to reaching the solubility limit at the given concentration and temperature, or the pH of the buffer affecting the compound's protonation state.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Gentle Warming: Carefully warm the solution. Be mindful of the compound's flash point (107 °C) and potential for increased volatility[2].
-
Co-solvent: If your experimental protocol allows, consider adding a small percentage of a water-miscible organic solvent like DMSO or ethanol to increase solubility.
-
pH Adjustment: Depending on the downstream application, a slight adjustment of the buffer's pH might improve solubility. However, this should be done cautiously as it could affect the compound's stability or reactivity.
-
Q6: My reaction involving this compound is showing inconsistent results. Could the compound be degrading?
A6: Inconsistent results can stem from the degradation of a reactant. While specific stability data is limited, amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Causality: The acetyl group of this compound could be hydrolyzing, leading to the formation of 3-methylpiperidine and acetic acid. This would alter the concentration of your starting material and potentially introduce reactive species into your experiment.
-
Self-Validating Protocol:
-
Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
pH Control: Ensure the pH of your reaction mixture is within a neutral to slightly acidic range if possible. Avoid strongly acidic or basic conditions unless required by the reaction protocol.
-
Temperature Management: Maintain the recommended reaction temperature and avoid unnecessary heating.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Section 3: Experimental Workflow Visualizations
Safe Dispensing and Dilution Workflow
The following diagram outlines the critical steps for safely dispensing and preparing a solution of this compound.
Caption: Workflow for Safe Dispensing and Dilution.
Spill Response Decision Tree
This diagram provides a logical framework for responding to a spill of this compound.
Caption: Decision Tree for Spill Response.
Section 4: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] (by analogy with 3-methylpiperidine) |
| Melting Point | -15 °C | [2][4] |
| Boiling Point | 239 °C | [1][2][4] |
| Density | 0.974 g/mL at 25 °C | [2][4] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.476 | [1][2][4] |
References
-
3-Methylpiperidine Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
3-Methylpiperidine PubChem Compound Summary . PubChem. [Link]
-
Piperidine Safety Data Sheet . Penta chemicals. [Link]
-
(3r)-1-Acetyl-3-Methylpiperidine PubChem Compound Summary . PubChem. [Link]
Sources
Technical Support Center: Troubleshooting Protein-Ligand Binding Assays Involving Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to protein-ligand binding assays involving piperidine-containing compounds. The unique physicochemical properties of the piperidine scaffold can present specific challenges, and this guide is designed to help you navigate them with scientific rigor.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a highly valued scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Its saturated, flexible nature allows it to explore conformational space and bind effectively to protein targets.[1][2] However, the basic nitrogen atom within the piperidine ring introduces specific challenges in biochemical and cellular assays that require careful consideration during experimental design and troubleshooting. This guide will address these challenges systematically.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding assays with piperidine compounds.
Q1: Why do my piperidine compounds show high non-specific binding?
A1: The basic nitrogen in the piperidine ring is often protonated at physiological pH, leading to a positive charge. This can cause ionic interactions with negatively charged surfaces on proteins or assay plates, resulting in non-specific binding.[3][4] Additionally, many piperidine-containing molecules have a high lipophilicity, which can lead to hydrophobic interactions with plasticware and other assay components.[4][5]
Q2: I'm observing poor reproducibility with my piperidine ligand. What are the likely causes?
A2: Poor reproducibility can stem from several factors.[6] One common issue with basic compounds like piperidines is their sensitivity to pH fluctuations in the assay buffer.[7][8] Small changes in pH can alter the protonation state and, consequently, the binding characteristics of your compound.[3] Inconsistent sample preparation and pipetting errors, especially when dealing with serial dilutions of "sticky" compounds, are also major contributors to poor reproducibility.[9]
Q3: Could the piperidine ring itself be reacting with my assay components?
A3: While the piperidine ring is generally stable, some derivatives can be reactive, especially under specific conditions like extreme pH or in the presence of certain reagents.[10][11] It's crucial to consider the overall structure of your compound and the potential for reactivity with assay components, such as thiol groups in proteins.
Q4: What is compound aggregation, and why is it a concern for piperidine-based molecules?
A4: Compound aggregation is the formation of small, colloidal particles by a test compound in the assay buffer.[12][13] These aggregates can sequester the target protein, leading to false-positive results.[13] Piperidine compounds, particularly those with high lipophilicity, can be prone to aggregation, especially at higher concentrations.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: High Background Signal or Apparent Non-Specific Binding
High background can obscure your specific binding signal, making it difficult to determine an accurate binding affinity.
Causality and Explanation
The primary driver for high non-specific binding (NSB) with piperidine compounds is often electrostatic interactions. The protonated amine can interact with acidic residues on the target protein or other proteins in the system (like BSA used for blocking).
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Protocols
Protocol 1: Modifying Assay Buffers to Reduce NSB
-
Detergent Addition:
-
Prepare your standard assay buffer.
-
Create a series of buffers containing a non-ionic detergent (e.g., Tween-20 or Triton X-100) at final concentrations of 0.01%, 0.05%, and 0.1%.
-
Run your binding assay with these modified buffers and compare the signal-to-background ratio to your standard conditions. Detergents help to disrupt non-specific hydrophobic interactions.
-
-
Salt Concentration Adjustment:
-
Prepare buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM).
-
Perform the assay and assess the impact on both specific and non-specific binding. Increased ionic strength can shield electrostatic interactions that contribute to NSB.[15]
-
Issue 2: No Binding or Very Weak Binding Observed
This can be a frustrating result, especially when there is other evidence to suggest an interaction.
Causality and Explanation
The lack of an observable interaction could be due to several factors. The protonation state of the piperidine nitrogen is critical for binding in many cases, and an inappropriate buffer pH can lead to the loss of a key ionic interaction.[3] Alternatively, the compound may have degraded or precipitated out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or weak binding.
Detailed Protocols
Protocol 2: pH Screening for Optimal Binding
-
Buffer Preparation: Prepare a set of at least three different assay buffers with varying pH values (e.g., pH 6.5, 7.4, and 8.0). Ensure the buffering species is effective at each chosen pH.
-
Assay Execution: Perform your binding assay in each of the prepared buffers, keeping all other parameters constant.
-
Analysis: Compare the binding curves obtained at each pH. A significant change in affinity or maximal binding can indicate the importance of the piperidine's protonation state for the interaction. The pKa of piperidine itself is around 11.2, but this can be significantly altered by substituents on the ring.
Protocol 3: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your piperidine compound in the final assay buffer at the highest concentration used in your assay. Also prepare a buffer-only control.
-
DLS Measurement: Use a DLS instrument to measure the particle size distribution in your compound solution.
-
Interpretation: The presence of particles significantly larger than a monomeric compound (typically >10 nm) suggests aggregation.[14] If aggregation is detected, consider adding a small amount of non-ionic detergent or reducing the compound concentration.
Issue 3: Atypical Dose-Response Curve (e.g., "Bell-Shaped" or a Steep Drop-off)
An unusual curve shape can indicate complex binding behavior or assay artifacts.
Causality and Explanation
A "bell-shaped" curve can be caused by compound aggregation at high concentrations, which effectively removes the compound from the solution and reduces the observed binding. A very steep curve might suggest positive cooperativity or an assay artifact. For piperidine compounds, promiscuous binding to multiple sites at higher concentrations can also complicate the dose-response relationship.[4][16]
Data Presentation: Interpreting Dose-Response Curves
| Curve Shape | Potential Cause for Piperidine Compounds | Recommended Action |
| Standard Sigmoidal | Ideal 1:1 binding. | Proceed with data analysis. |
| Shallow Curve | Weak binding or negative cooperativity. | Ensure you are reaching saturation. |
| Steep Curve | Positive cooperativity or assay artifact. | Check for aggregation; run mechanism-of-action studies. |
| Bell-Shaped | Compound aggregation at high concentrations. | Perform DLS (Protocol 3); add detergent. |
Experimental Protocols
Protocol 4: Orthogonal Binding Assay Validation
To confirm a binding interaction and rule out artifacts, it is essential to use a different, orthogonal assay method.
-
Method Selection: If your primary assay is a fluorescence-based method, consider a label-free technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[17]
-
Experimental Design: Design the orthogonal experiment to measure the same binding event. For example, in SPR, you would immobilize the protein and flow the piperidine compound over the surface.
-
Data Comparison: A true binding interaction should be detectable and yield a comparable affinity value across different platforms. Discrepancies may point to an artifact in one of the assays.
Part 3: Best Practices for Working with Piperidine Compounds
-
Buffer Selection: Always use a buffer with a pKa close to the desired assay pH to ensure stable pH throughout the experiment.
-
Solubility: Determine the aqueous solubility of your piperidine compound early. If solubility is low, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid impacting protein structure.
-
Compound Handling: Prepare fresh dilutions of your piperidine compounds for each experiment, as they can adsorb to plastic surfaces over time.[15] Use low-binding microplates and pipette tips where possible.
-
Controls are Key: Always include a "no protein" control to assess compound binding to the plate and other assay components, as well as a "no compound" control to determine the baseline signal.
By understanding the unique chemical nature of the piperidine scaffold and employing rigorous, systematic troubleshooting, you can overcome common assay challenges and generate high-quality, reliable data for your drug discovery projects.
References
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). PubMed Central. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC. (n.d.). PubMed Central. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Boster Bio. [Link]
-
Piperidine | C5H11N | CID 8082. (n.d.). PubChem. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2018). ResearchGate. [Link]
-
What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data. (2014). Journal of Medicinal Chemistry. [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. (2021). Journal of Chemical Information and Modeling. [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023). PubMed Central. [Link]
-
A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. (2003). Journal of the American Chemical Society. [Link]
-
Binding Assays: Common Techniques and Key Considerations. (2023). Fluidic Sciences. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Contributions of Molecular Properties to Drug Promiscuity. (2013). Journal of Medicinal Chemistry. [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. (2025). Chinese Chemical Letters. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. (2021). ChemRxiv. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2023). Fluidic Sciences. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]
-
Drug Promiscuity vs Selectivity. (2020). Oxford Protein Informatics Group. [Link]
-
A new test set for validating predictions of protein-ligand interaction. (2002). PubMed. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. (2023). YouTube. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). MDPI. [Link]
-
Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2020). ResearchGate. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]
-
Can anyone help me to design a ligand-binding assay for detecting weak protein interactions? (2015). ResearchGate. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
-
LC-MS/MS bioanalysis of peptides – How to manage non specific binding? (n.d.). LGC Group. [Link]
-
Ligand-protein binding/interaction studies. (2020). ResearchGate. [Link]
-
Determining the Degree of Promiscuity of Extensively Assayed Compounds. (2016). PLOS One. [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2018). MDPI. [Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. (2017). ResearchGate. [Link]
-
Protein-Ligand Interactions, First Edition. (2022). ResearchGate. [Link]
-
How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018). ResearchGate. [Link]
-
Advances in high throughput screening of aggregation, stability and viscosity. (2018). YouTube. [Link]
-
Can we discover pharmacological promiscuity early in the drug discovery process? (2012). PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter. [Link]
-
Look mom, no experimental data! Learning to score protein-ligand interactions from simulations. (2024). arXiv. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. swordbio.com [swordbio.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. e-b-f.eu [e-b-f.eu]
- 16. What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
Methods for detecting and removing impurities from 1-Acetyl-3-methylpiperidine
Welcome to the comprehensive technical support guide for 1-Acetyl-3-methylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of working with this compound. Our focus is on practical, field-proven insights to ensure the integrity and purity of your experimental outcomes.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for reproducible and reliable research. Impurities can arise from various stages, including the synthesis, workup, and storage of the compound. A thorough understanding of potential impurities is the first step in effective detection and removal.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the likely impurities originating from the starting material, 3-methylpiperidine?
A1: The primary starting material for the synthesis of this compound is 3-methylpiperidine.[1][2] Commercial sources of 3-methylpiperidine may contain isomers such as 2-methylpiperidine and 4-methylpiperidine, as well as the unmethylated parent compound, piperidine. These closely related structures can undergo acetylation alongside 3-methylpiperidine, leading to isomeric N-acetylated impurities that can be challenging to separate.
Q2: What are the common byproducts formed during the acetylation of 3-methylpiperidine?
A2: The acetylation of 3-methylpiperidine, typically with acetic anhydride or acetyl chloride, can lead to several byproducts.[3][4][5][6] Over-acetylation can result in the formation of N,N-diacetyl-3-methylpiperidinium species, particularly if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials, such as excess acetic anhydride, can hydrolyze to form acetic acid, which may need to be neutralized and removed during workup.
Q3: Can this compound degrade during storage or under certain experimental conditions?
A3: Yes, like many N-acetylated compounds, this compound can be susceptible to degradation. Hydrolysis of the amide bond can occur in the presence of strong acids or bases, reverting the compound to 3-methylpiperidine and acetic acid. Oxidation of the piperidine ring is also a possibility, potentially leading to the formation of N-oxides or other oxygenated derivatives, especially with prolonged exposure to air or oxidizing agents.[7][8][9]
II. Analytical Methods for Impurity Detection
Accurate detection of impurities is crucial for quality control and for guiding purification strategies. The choice of analytical method depends on the specific impurities being targeted and the required level of sensitivity.
Troubleshooting Guide: Analytical Techniques
Scenario 1: My GC-MS analysis of a synthesized batch of this compound shows multiple peaks close to the main product peak.
Possible Cause: The additional peaks are likely isomeric impurities (1-Acetyl-2-methylpiperidine and 1-Acetyl-4-methylpiperidine) carried over from the 3-methylpiperidine starting material. Their similar structures result in close elution times.
Troubleshooting Steps:
-
Optimize GC Temperature Program: A slower temperature ramp or a lower initial oven temperature can improve the separation of closely boiling isomers.
-
Select a More Selective GC Column: A column with a different stationary phase, such as a more polar one, may offer better resolution of the isomers.
-
Confirm Peak Identities: If available, run authentic standards of the suspected isomeric impurities to confirm their retention times. In the absence of standards, analyze the mass fragmentation patterns of the impurity peaks. The fragmentation of piperidine derivatives is well-characterized and can provide structural clues.[10][11]
dot
Caption: Workflow for GC-MS analysis of this compound.
Scenario 2: I am observing peak tailing in my HPLC analysis of this compound, making quantification unreliable.
Possible Cause: Peak tailing for basic compounds like piperidine derivatives is often due to secondary interactions with acidic silanol groups on the surface of silica-based HPLC columns.[12][13][14][15]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or trifluoroacetic acid) will protonate the residual silanol groups, minimizing their interaction with the basic analyte.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column, which has fewer accessible silanol groups.
-
Addition of a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.
-
Consider Ion-Pair Chromatography: For highly basic impurities that are difficult to resolve, using an ion-pairing reagent in the mobile phase can improve retention and peak shape.[16][17][18]
| Parameter | Recommended Starting Conditions for HPLC Analysis |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
III. Methods for Impurity Removal
Once impurities have been identified and quantified, appropriate purification techniques can be employed. The choice of method will depend on the nature of the impurities and the scale of the purification.
Troubleshooting Guide: Purification Techniques
Scenario 3: After synthesis and a basic aqueous workup, my this compound is still contaminated with a significant amount of unreacted 3-methylpiperidine.
Possible Cause: Incomplete reaction or inefficient extraction of the basic starting material during the workup.
Troubleshooting Steps:
-
Acid Wash: During the workup, perform an extraction with a dilute acid solution (e.g., 1M HCl). The basic 3-methylpiperidine will be protonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer.
-
Fractional Distillation under Reduced Pressure: this compound has a significantly higher boiling point (239 °C) than 3-methylpiperidine (125-126 °C).[1][19] Fractional distillation under vacuum is an effective method for separating these two compounds on a larger scale.
dot
Caption: Diagram of a fractional distillation setup under reduced pressure.
Scenario 4: My this compound is a solid at room temperature and I suspect it is contaminated with a byproduct of similar polarity.
Possible Cause: If the product is solid, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent system.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurity remains soluble or insoluble at both temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[20]
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
| Solvent | Suitability for Recrystallization of Amides |
| Ethanol | Good for moderately polar amides. |
| Acetone | Effective for a range of polarities. |
| Acetonitrile | Often gives good results for amides.[20] |
| Toluene | Can be used for less polar amides. |
| Hexane/Ethyl Acetate | A common solvent mixture for adjusting polarity. |
IV. References
-
PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Ghanem, A. (2001). Lipase-catalyzed irreversible transesterification of 1-(2-Furyl)-ethanol using isopropenyl acetate. Chirality, 13(2), 89-94.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Advances, 13(48), 33839-33849.
-
Ullah, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1275-1287.
-
ResearchGate. (1987). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Retrieved from [Link]
-
ResearchGate. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Retrieved from [Link]
-
Doherty, A. P., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 96, 132373.
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510.
-
Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1949.
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 3-Methylpiperidine Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2021). Chemical oxidation and metabolism of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
-
Miao, Q., et al. (2021). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Polymers, 13(16), 2748.
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]
-
YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 23-31.
-
Augusto, O., et al. (1983). Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. Carcinogenesis, 4(12), 1589-1593.
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Canadian Science Publishing. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(2), 491-494.
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Rahayu, S. P., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 151-161.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (n.d.). PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]
Sources
- 1. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]
- 2. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. waters.com [waters.com]
- 16. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 17. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 18. agilent.com [agilent.com]
- 19. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Protocol for Scaling Up the Production of 1-Acetyl-3-methylpiperidine
Welcome to the technical support center for the synthesis and scale-up of 1-Acetyl-3-methylpiperidine (CAS 4593-16-2). This guide is designed for researchers, chemists, and process development professionals. It provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable manufacturing process. Our approach is grounded in established chemical principles to provide a self-validating and robust protocol.
Core Synthesis Protocol: From Bench to Pilot Scale
The synthesis of this compound is achieved through the N-acetylation of 3-methylpiperidine. Acetic anhydride is the recommended acetylating agent for scale-up due to its high reactivity and easier handling compared to acetyl chloride.[1] The reaction is exothermic and requires careful temperature control, especially at larger scales.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 3-methylpiperidine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and yielding the protonated product. A base (in this case, an excess of the starting amine or an added base like triethylamine) deprotonates the product to give this compound and an acetate salt.[2]
Diagram 1: Reaction Mechanism
Caption: Nucleophilic attack of the amine on acetic anhydride.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the procedure for both a 10 g lab-scale synthesis and a 500 g pilot-scale synthesis.
Materials & Equipment:
-
Lab Scale (10 g): 100 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath.
-
Pilot Scale (500 g): 5 L jacketed glass reactor with overhead stirrer, temperature probe, reagent addition pump, and a cooling circulator.
-
All Scales: Rotary evaporator, vacuum distillation apparatus, standard laboratory glassware, and appropriate Personal Protective Equipment (PPE).
Reagent Quantities:
| Reagent/Solvent | Property | Lab Scale (10 g) | Pilot Scale (500 g) | Molar Eq. |
| 3-Methylpiperidine | Reactant | 10.0 g (100.8 mmol) | 500.0 g (5.04 mol) | 1.0 |
| Acetic Anhydride | Reagent | 10.8 g (105.9 mmol) | 540.0 g (5.29 mol) | 1.05 |
| Dichloromethane (DCM) | Solvent | 50 mL | 2.5 L | - |
| 1M Sodium Hydroxide | Quench | ~30 mL | ~1.5 L | - |
| Brine | Wash | 20 mL | 1.0 L | - |
| Anhydrous MgSO₄ | Drying Agent | ~5 g | ~250 g | - |
Procedure:
-
Setup: Charge the reactor with 3-methylpiperidine and dichloromethane (DCM). Begin stirring and cool the mixture to 0-5 °C using the ice bath or cooling circulator.
-
Reagent Addition: Add the acetic anhydride dropwise or via pump to the reaction mixture over 30-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and poor temperature control can lead to side reactions and safety hazards.[3]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.
-
Work-up (Quench): Slowly and carefully add 1M sodium hydroxide solution to the reaction mixture while maintaining cooling. The goal is to neutralize the acetic acid byproduct and quench any unreacted acetic anhydride. Check the pH of the aqueous layer to ensure it is basic (pH > 9).
-
Extraction: Transfer the mixture to a separatory funnel (or allow phases to settle in the reactor). Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 20 mL for lab scale; 2 x 500 mL for pilot scale).
-
Washing & Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[4][5]
Diagram 2: Production Workflow
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Acetyl-3-methylpiperidine and 1-Acetylpiperidine
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the pharmacological profile of a lead compound. The piperidine ring is a ubiquitous motif in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] This guide provides an in-depth comparison of two closely related piperidine derivatives: 1-Acetylpiperidine and 1-Acetyl-3-methylpiperidine. While differing by only a single methyl group, this structural modification is poised to significantly impact their biological activity.
This document will dissect the structural nuances between these two compounds, project their potential differences in biological activity based on established structure-activity relationships (SAR), and provide detailed experimental protocols to empirically validate these hypotheses.
Structural and Physicochemical Distinctions
The core difference between the two molecules is the presence of a methyl group at the 3-position of the piperidine ring in this compound. This seemingly minor addition can induce significant changes in the molecule's steric and electronic properties.
| Property | 1-Acetylpiperidine | This compound | Implication of the 3-Methyl Group |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO | Increased molecular weight and lipophilicity. |
| Molecular Weight | 127.18 g/mol | 141.21 g/mol | May affect diffusion across biological membranes. |
| Conformation | Flexible chair conformation | The methyl group prefers an equatorial position to minimize steric hindrance, which can restrict the conformational flexibility of the ring.[2] | The fixed conformation can lead to more specific interactions with biological targets. |
| Steric Hindrance | Less sterically hindered | The 3-methyl group introduces steric bulk near the nitrogen and the acetyl group. | This can influence binding affinity and selectivity for enzymes and receptors.[3] |
| Electronic Effect | Acetyl group is electron-withdrawing. | The methyl group is weakly electron-donating, which can slightly modulate the electron density of the piperidine ring. | This may subtly alter the reactivity and metabolic stability of the compound.[4] |
Postulated Differences in Biological Activity
1-Acetylpiperidine is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as analgesics and anti-inflammatory agents. Its planar nature and lack of substitution on the piperidine ring may allow it to interact with a broader range of biological targets.
This compound , by contrast, is utilized in the synthesis of compounds with reported anti-hepatitis B virus activity and as ligands for cannabinoid receptor 2 (CB2), which is involved in pain and inflammation modulation. The presence of the 3-methyl group can enhance binding affinity and selectivity for specific targets by providing additional hydrophobic interactions and by locking the molecule into a more receptor-friendly conformation.
Therefore, it is hypothesized that:
-
This compound may exhibit higher potency and selectivity towards specific neurological and anti-inflammatory targets compared to 1-Acetylpiperidine. The restricted conformation and increased lipophilicity could favor binding to well-defined hydrophobic pockets in receptors and enzymes.
-
The metabolic stability of the two compounds may differ. The methyl group in this compound could either block a site of metabolism or introduce a new site for metabolic enzymes like cytochrome P450s to act upon.
-
This compound may show a more pronounced antiviral activity profile , given its use as a precursor for antiviral compounds.
The following experimental workflows are designed to rigorously test these hypotheses.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity, a series of standardized in vitro and in vivo assays are proposed.
Assessment of Neuroprotective Activity
Rationale: Both compounds are related to neurologically active agents. This assay will determine their ability to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for In Vitro Neuroprotection Assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[5]
-
Seeding: Seed the cells into 96-well microplates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.[5]
-
Compound Incubation: Prepare stock solutions of 1-Acetylpiperidine and this compound in DMSO. Dilute the compounds in a cell culture medium to final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Cytotoxicity: After the pre-incubation period, add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the untreated control and incubate for another 24 hours to induce oxidative stress-mediated cell death.
-
MTT Assay: Following the H₂O₂ treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Data Acquisition: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of the compound indicates a neuroprotective effect.
Evaluation of Anti-inflammatory Potential
Rationale: The carrageenan-induced paw edema model is a classic and reliable method for screening compounds for acute anti-inflammatory activity.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats weighing 150-200g. House them under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Randomly divide the animals into at least four groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (Indomethacin, 10 mg/kg), 1-Acetylpiperidine (at various doses), and this compound (at various doses). Administer the compounds or vehicle orally one hour before the carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[8][9]
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[7]
-
Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Screening for Antiviral Activity
Rationale: The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Experimental Workflow: Plaque Reduction Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chempap.org [chempap.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Cyclophilin Inhibitors: A Comparative Analysis from Macrocycles to Small Molecules
This guide provides an in-depth comparative analysis of cyclophilin inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the diverse chemical landscape of these inhibitors, from the foundational macrocyclic compounds like Cyclosporin A to modern non-immunosuppressive analogs and emerging small molecules. The objective is to dissect their mechanisms, compare their potencies, and provide the experimental frameworks necessary for their evaluation, thereby empowering informed decisions in research and development.
The Significance of Cyclophilins as Therapeutic Targets
Cyclophilins (Cyps) are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2] This enzymatic function, which catalyzes the slow rotation of peptide bonds preceding proline residues, is a critical rate-limiting step in the folding and conformational maturation of numerous proteins.[2][3][4] By acting as molecular chaperones and controlling the shape of their client proteins, cyclophilins regulate a vast array of cellular processes.[3][5]
The most abundant isoform, Cyclophilin A (CypA), is implicated in a wide spectrum of pathologies. It is a key host factor co-opted by viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) for replication.[1][6][7] Extracellular CypA also acts as a pro-inflammatory mediator, contributing to conditions like rheumatoid arthritis and sepsis, while mitochondrial Cyclophilin D (CypD) is a key regulator of the mitochondrial permeability transition pore (mPTP), a central player in programmed cell death.[1][2][3] This deep involvement in disease makes cyclophilins a compelling target for therapeutic intervention.[2][8][9]
The Landscape of Cyclophilin Inhibitors: A Structural and Mechanistic Comparison
Cyclophilin inhibitors can be broadly categorized based on their chemical scaffolds. The evolution from natural products to highly engineered synthetic molecules reflects a drive towards increased specificity and reduced off-target effects.
The Archetype: Cyclosporin A (CsA) and its Dual-Action Mechanism
Cyclosporin A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, is the prototypical cyclophilin inhibitor.[10] It potently binds to the active site of CypA, directly blocking its PPIase activity. However, the primary clinical effect of CsA—immunosuppression—is not derived from PPIase inhibition alone. Instead, the CsA-CypA complex forms a new molecular surface that binds to and inhibits calcineurin, a phosphatase crucial for T-cell activation.[1][2][10] This "gain-of-function" mechanism, while effective for preventing organ transplant rejection, is also responsible for CsA's significant side effects, including nephrotoxicity and hypertension.[10]
The Evolution: Non-immunosuppressive CsA Analogs
To harness the therapeutic potential of Cyp inhibition without the toxicity of calcineurin modulation, non-immunosuppressive analogs were developed. These compounds are structurally modified to disrupt the interaction with calcineurin while preserving high-affinity binding to cyclophilins.[11][12]
-
Alisporivir (Debio-025): This CsA analog features key modifications that sterically hinder the formation of the ternary complex with calcineurin, thereby abrogating its immunosuppressive activity.[13][14] Alisporivir has been extensively studied as a host-targeting antiviral, particularly for HCV, where it prevents the crucial interaction between CypA and the viral NS5A protein required for the replication complex.[4][6][15]
-
NIM811: Another non-immunosuppressive analog, NIM811 retains potent CypD inhibitory activity, making it a valuable tool for studying the role of the mitochondrial permeability transition pore in cell death pathways.[11]
The New Wave: Synthetic Macrocycles and Small Molecules
The limitations of the cyclosporin scaffold prompted the search for entirely new classes of inhibitors.
-
Sanglifehrins (e.g., NV651): This class of macrocyclic natural products inhibits cyclophilins with a distinct mechanism and chemical structure. The synthetic derivative NV651 has demonstrated potent, non-immunosuppressive, anti-proliferative effects in hepatocellular carcinoma models, showcasing greater PPIase inhibition than CsA in some contexts.[16][17][18]
-
Non-peptidic Small Molecule Inhibitors (SMCypIs): Representing the future of targeted cyclophilin therapy, these compounds are developed through techniques like fragment-based screening and structure-based design.[1] They offer the potential for improved oral bioavailability, better pharmacokinetic properties, and higher selectivity between Cyp isoforms. For instance, the novel inhibitor C105SR has shown significant mitoprotective properties and efficacy in reducing hepatic ischemia-reperfusion injury in preclinical models.[5]
The molecule 1-Acetyl-3-methylpiperidine represents a simple, fragment-like chemical structure. While public databases like PubChem contain its chemical information, there is no published evidence of its activity as a cyclophilin inhibitor.[19] In a drug discovery context, such a molecule could serve as a starting point in a fragment-based screening campaign. Scientists would test a library of such small fragments for weak binding to the cyclophilin active site. Hits would then be elaborated and optimized using structure-guided chemistry to grow them into more potent and selective leads, aspiring to the efficacy of compounds like C105SR.
The following diagram illustrates the fundamental mechanism of cyclophilin inhibition, which is common to all classes of inhibitors despite their structural diversity.
Caption: Cyclophilin inhibitors bind to the enzyme's active site, preventing the catalysis of proline isomerization.
Quantitative Comparison of Inhibitor Potency
The efficacy of a cyclophilin inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) against the target enzyme's PPIase activity. Lower values indicate higher potency. The following table summarizes representative data for key inhibitors against the most-studied isoform, CypA.
| Inhibitor Class | Compound | Target Isoform | Potency (IC50 / Ki) | Key Feature |
| Immunosuppressive Macrocycle | Cyclosporin A (CsA) | CypA | ~6 nM (Ki) | Potent PPIase inhibitor; immunosuppressive via calcineurin.[10] |
| Non-immunosuppressive Analog | Alisporivir (Debio-025) | CypA | ~0.4 nM (Ki) | High affinity for CypA; lacks significant calcineurin inhibition.[13][20] |
| Non-immunosuppressive Analog | NIM811 | CypD | Potent Inhibitor | Non-immunosuppressive; potent against mitochondrial CypD.[11] |
| Sanglifehrin-based | NV651 | CypA | More potent than CsA | Non-immunosuppressive; potent anti-proliferative effects in HCC.[16] |
| Small Molecule (Hypothetical) | This compound | CypA | Not reported | Simple chemical scaffold; potential fragment-based starting point.[19] |
Note: Potency values can vary based on assay conditions. The data presented are for comparative purposes.
Experimental Protocols for Inhibitor Characterization
Validating and comparing cyclophilin inhibitors requires robust, reproducible assays. Here we detail the foundational in vitro enzymatic assay and a relevant cell-based model.
Protocol: In Vitro PPIase Enzymatic Assay
This protocol determines an inhibitor's IC50 value by measuring its effect on CypA's enzymatic activity. It employs a chymotrypsin-coupled assay where CypA accelerates the isomerization of a synthetic peptide substrate to its trans form, which is then rapidly cleaved by chymotrypsin, releasing a chromophore that can be measured spectrophotometrically.
Principle: The rate of chromophore release is directly proportional to the PPIase activity of CypA.
Materials:
-
Recombinant human Cyclophilin A
-
α-Chymotrypsin
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Test Inhibitor (e.g., CsA as a positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 390 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents. Dissolve the substrate in a LiCl/Trifluoroethanol solution to pre-populate the cis conformation.[21] Prepare serial dilutions of the test inhibitor in DMSO, ensuring the final DMSO concentration in the assay is <1%.
-
Reaction Mixture: In each well of the microplate, add 90 µL of a pre-mixed solution containing assay buffer, a final concentration of ~10 nM CypA, and the desired concentration of the test inhibitor. Include "no inhibitor" controls and "no enzyme" blanks.
-
Pre-incubation: Incubate the plate at 15°C for 30 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Initiation: Initiate the reaction by adding 10 µL of a solution containing the substrate (final concentration ~80 µM) and chymotrypsin (final concentration ~12 µM).[22]
-
Kinetic Measurement: Immediately begin reading the absorbance at 390 nm every 15 seconds for 5-10 minutes.[22]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following workflow diagram illustrates this experimental process.
Caption: Standard workflow for determining the IC50 of a cyclophilin inhibitor using a chymotrypsin-coupled assay.
Protocol: Cell-Based Antiviral Assay (HCV Replicon Model)
To assess an inhibitor's efficacy in a biological context, cell-based assays are essential. The HCV replicon system is a gold standard for testing anti-HCV compounds that target host factors like CypA.
Principle: A human hepatoma cell line (Huh-7) is engineered to contain a subgenomic HCV RNA that replicates autonomously and expresses a reporter gene (e.g., Luciferase). A decrease in reporter signal indicates inhibition of HCV replication.
Materials:
-
Huh-7 cells harboring an HCV replicon with a Luciferase reporter gene
-
Complete cell culture medium (DMEM, 10% FBS, antibiotics)
-
Test inhibitor and control compounds (e.g., Alisporivir)
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Cell Plating: Seed the HCV replicon cells in a 96-well opaque white plate at a density that ensures they are in a logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a positive control (Alisporivir).
-
Incubation: Incubate the treated cells for 72 hours to allow for multiple rounds of viral replication and to observe the compound's effect.
-
Cell Lysis and Luciferase Assay: After incubation, wash the cells with PBS, then lyse them and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Cytotoxicity Assay (Parallel Plate): In parallel, treat an identical plate of cells and perform a cytotoxicity assay (e.g., CellTiter-Glo®, MTS) to ensure the observed reduction in luciferase signal is due to specific antiviral activity and not cell death.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percent inhibition of replication versus inhibitor concentration to calculate the EC50 (half-maximal effective concentration).
-
Separately, calculate the CC50 (half-maximal cytotoxic concentration) from the cytotoxicity data.
-
The Selectivity Index (SI = CC50 / EC50) provides a measure of the therapeutic window of the compound. A higher SI is desirable.
-
Conclusion and Future Directions
The field of cyclophilin inhibition has evolved from the pleiotropic effects of Cyclosporin A to highly specific, non-immunosuppressive molecules with broad therapeutic potential. While macrocyclic compounds like CsA and Alisporivir laid the groundwork, the future lies in the development of selective, orally bioavailable small-molecule inhibitors. These next-generation drugs promise to target the detrimental activities of specific cyclophilin isoforms in cancer, viral infections, and inflammatory diseases with greater precision and a superior safety profile. The experimental frameworks provided herein serve as a foundational toolset for researchers dedicated to advancing this promising area of drug discovery.
References
-
Mechanism of action of cyclophilin (Cyp) inhibitors in blocking HCV replication. ResearchGate. Available at: [Link][6]
-
Gallay, P. A. (2010). CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS. NIH-PA Author Manuscript. Available at: [Link][7]
-
Quinkert, D., et al. (2016). The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8+ T cell activation. Journal of Hepatology. Available at: [Link][13]
-
Stauffer, S., et al. (2024). Cyclophilin inhibition as a strategy for the treatment of human disease. Frontiers in Pharmacology. Available at: [Link][1]
-
Li, M., et al. (2023). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. International Journal of Molecular Sciences. Available at: [Link][8]
-
Panel, N., et al. (2022). The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection. JHEP Reports. Available at: [Link][5]
-
Stefańczyk, L., et al. (2015). Non‐Immunosuppressive Cyclophilin Inhibitors. Angewandte Chemie International Edition. Available at: [Link][11]
-
Li, M., et al. (2023). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. MDPI. Available at: [Link][10]
-
Gallay, P. A. (2011). Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection. NIH Public Access. Available at: [Link][23]
-
Stauffer, S., et al. (2024). Cyclophilin inhibition as a strategy for the treatment of human disease. Frontiers in Pharmacology. Available at: [Link][24]
-
Cyclophilin Functional PPIase Assay. Selcia. Available at: [Link][21]
-
What are CYPA inhibitors and how do they work?. Patsnap Synapse. Available at: [Link][4]
-
(3r)-1-Acetyl-3-Methylpiperidine. PubChem. Available at: [Link][19]
-
Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases. PubMed. Available at: [Link][25]
-
Discovery and molecular basis of subtype-selective cyclophilin inhibitors. NIH. Available at: [Link][26]
-
Obchoei, S., et al. (2022). Synergistic Effects of Sanglifehrin-Based Cyclophilin Inhibitor NV651 with Cisplatin in Hepatocellular Carcinoma. Cancers. Available at: [Link][16]
-
Nigro, P., et al. (2013). Cyclophilin A: a key player for human disease. Cell Death & Disease. Available at: [Link][9]
-
Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development. NIH. Available at: [Link][27]
-
Comparison of structural properties of cyclosporin A and its analogue alisporivir and their effects on mitochondrial bioenergetics and membrane behavior. PubMed. Available at: [Link][28]
-
Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin. ASM Journals. Available at: [Link][29]
-
Alisporivir for the treatment of chronic HCV. Ovid. Available at: [Link][15]
-
NV651 effect on cyclophilin activity. ResearchGate. Available at: [Link][17]
-
Small Molecule Inhibitors of Cyclophilin D To Protect Mitochondrial Function as a Potential Treatment for Acute Pancreatitis. ACS Publications. Available at: [Link][30]
-
Cyclophilin Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link][18]
-
Alisporivir – Knowledge and References. Taylor & Francis Online. Available at: [Link][20]
-
Structural Basis for the Non-Immunosuppressive Character of the Cyclosporin A Analogue Debio 025. ACS Publications. Available at: [Link][14]
-
The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli. NIH. Available at: [Link][22]
-
Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A. PNAS. Available at: [Link][12]
Sources
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Cyclophilin - Wikipedia [en.wikipedia.org]
- 3. About Cyclophilins | Cypralis [cypralis.com]
- 4. What are CYPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin A: a key player for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ovid.com [ovid.com]
- 16. Synergistic Effects of Sanglifehrin-Based Cyclophilin Inhibitor NV651 with Cisplatin in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Cyclophilin Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 22. The peptidyl-prolyl cis-trans isomerase activity of the wheat cyclophilin, TaCypA-1, is essential for inducing thermotolerance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery and molecular basis of subtype-selective cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of structural properties of cyclosporin A and its analogue alisporivir and their effects on mitochondrial bioenergetics and membrane behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Efficacy Analysis of 1-Acetyl-3-methylpiperidine as a Novel Peptidyl-prolyl cis-trans isomerase A (PPIA) Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for evaluating the efficacy of 1-Acetyl-3-methylpiperidine as a potential inhibitor of Peptidyl-prolyl cis-trans isomerase A (PPIA), also known as cyclophilin A. As direct efficacy data for this compound is not yet publicly available, this document serves as a roadmap for its investigation, comparing its potential to established and emerging PPIA inhibitors.
The Critical Role of PPIA in Health and Disease
Peptidyl-prolyl cis-trans isomerase A (PPIA) is a ubiquitous enzyme that catalyzes the cis-trans isomerization of proline imidic peptide bonds, a rate-limiting step in protein folding and conformational changes.[1][2] This fundamental role implicates PPIA in a multitude of cellular processes, including intracellular signaling, transcriptional regulation, inflammation, and apoptosis.[1] Consequently, dysregulation of PPIA activity is associated with a wide range of pathologies, from viral infections and inflammatory disorders to cancer, making it a compelling target for therapeutic intervention.[1][2]
The archetypal inhibitor of PPIA is Cyclosporin A (CsA), a potent immunosuppressant widely used in organ transplantation.[1] CsA exerts its effect by forming a high-affinity complex with PPIA, which then inhibits the phosphatase activity of calcineurin, a key player in T-cell activation. However, the profound immunosuppressive effects of CsA limit its therapeutic application in non-transplant indications. This has spurred the search for non-immunosuppressive PPIA inhibitors that retain the ability to modulate PPIA's isomerase activity without affecting calcineurin signaling, offering a promising avenue for treating a variety of diseases.
Introducing this compound: A Candidate for Investigation
This compound is a small molecule that has been suggested as a potential ligand for cyclophilins. While its inhibitory activity against PPIA has not been characterized, its chemical structure presents a starting point for investigation as a non-peptidic, potentially non-immunosuppressive inhibitor. This guide outlines the necessary experimental framework to ascertain its efficacy and benchmark it against known PPIA inhibitors.
Comparative Landscape of PPIA Inhibitors
A meaningful evaluation of this compound requires a thorough comparison with existing PPIA inhibitors. These can be broadly categorized into immunosuppressive and non-immunosuppressive compounds.
| Inhibitor Class | Example Compound | Reported IC50 (PPIA) | Key Characteristics |
| Immunosuppressive | Cyclosporin A (CsA) | ~27 nM[3] | Potent immunosuppressant, forms a ternary complex with PPIA and calcineurin. |
| Non-Immunosuppressive | Sanglifehrin A | 12.8 nM[2] | Macrocyclic natural product, potent PPIA inhibitor without calcineurin inhibition.[2] |
| DC838 (Quinoxaline derivative) | 0.41 µM[1] | Small molecule inhibitor.[1] | |
| Other Quinoxaline derivatives (C23-C27) | 0.25–6.43 µM[1] | A series of small molecule inhibitors with varying potencies.[1] | |
| Compound 239836 | 1.5 nM[1] | A highly potent small molecule inhibitor.[1] |
This table highlights the diversity of scaffolds and the wide range of potencies observed for PPIA inhibitors. A successful novel inhibitor like this compound would ideally exhibit high potency (low nanomolar to low micromolar IC50) and, crucially, a lack of immunosuppressive activity.
Experimental Workflow for Efficacy Determination
The following detailed protocols outline the necessary steps to characterize the inhibitory potential of this compound against PPIA. This workflow is designed to be a self-validating system, ensuring the generation of robust and reliable data.
Primary Screening: The Chymotrypsin-Coupled PPIase Assay
The foundational method for measuring PPIA activity is the chymotrypsin-coupled spectrophotometric assay. This assay relies on the principle that α-chymotrypsin can only cleave the trans-isomer of a substrate peptide containing a proline residue. PPIA accelerates the conversion of the cis-isomer to the trans-isomer, and the rate of this reaction can be monitored by the cleavage of a chromogenic or fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the chymotrypsin-coupled PPIase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Recombinant human PPIA: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized.
-
Test Compound (this compound): Prepare a dilution series in DMSO, then dilute further in assay buffer.
-
Positive Control: Cyclosporin A (CsA) prepared in the same manner as the test compound.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in trifluoroethanol (TFE) containing LiCl.
-
α-Chymotrypsin: Dissolved in 1 mM HCl.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 85 µL of assay buffer.
-
Add 5 µL of the test compound or control at various concentrations.
-
Add 5 µL of the PPIA enzyme solution.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 5 µL mixture of the substrate and α-chymotrypsin.
-
Immediately measure the change in absorbance at 390 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Throughput Screening (HTS) Adaptation
For screening larger compound libraries, the chymotrypsin-coupled assay can be adapted for HTS. This typically involves miniaturization to 384- or 1536-well formats, the use of automated liquid handlers for reagent dispensing, and integrated plate readers for rapid data acquisition. The fundamental principle of the assay remains the same.
Secondary Assays for Hit Validation and Characterization
Once a primary hit is identified, a series of secondary assays are crucial to validate the findings and further characterize the inhibitor.
Workflow for Hit Validation:
Caption: Workflow for secondary validation of a PPIA inhibitor.
-
Orthogonal PPIase Assay: To rule out assay-specific artifacts, a different assay format, such as a fluorescence polarization (FP) assay, should be employed. An FP assay measures the displacement of a fluorescently labeled ligand from the PPIA active site by the inhibitor.
-
Binding Affinity Determination:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitor to immobilized PPIA.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the inhibitor to PPIA, providing thermodynamic parameters of the interaction, including the binding affinity (KD) and stoichiometry.
-
-
Selectivity Profiling: The inhibitory activity of this compound should be tested against other cyclophilin isoforms (e.g., cyclophilin B, C, and D) to determine its selectivity. This is crucial as different isoforms have distinct biological roles.
-
Cell-based Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. The binding of an inhibitor to its target protein often leads to thermal stabilization, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Functional Cellular Assays: Depending on the intended therapeutic application, specific cellular assays should be developed. For example, in the context of viral infections, an antiviral replication assay in a relevant cell line would be appropriate.
-
Conclusion and Future Directions
The investigation of this compound as a PPIA inhibitor represents an exciting opportunity in the quest for novel, non-immunosuppressive therapeutics. While direct evidence of its efficacy is currently lacking, the structured experimental approach outlined in this guide provides a clear path forward for its comprehensive evaluation.
By employing a robust primary screening assay, followed by a suite of orthogonal and secondary validation methods, researchers can definitively determine the inhibitory potential of this compound. A successful outcome would position this small molecule as a promising lead compound for further optimization and preclinical development. A direct comparison of its IC50, binding affinity, and selectivity profile with established non-immunosuppressive inhibitors like Sanglifehrin A and various quinoxaline derivatives will be instrumental in gauging its therapeutic potential. The journey from a potential ligand to a validated inhibitor is a meticulous one, but the potential rewards in addressing a multitude of diseases make it a worthy endeavor.
References
-
Zhou, D., et al. (2020). Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers. MDPI. [Link]
-
Langer, M., et al. (2022). Non‐Immunosuppressive Cyclophilin Inhibitors. Angewandte Chemie International Edition. [Link]
-
Li, J., et al. (2014). Temporal changes in the IC50 of cyclosporin A (CsA) against cyclophilin A (CypA) peptidyl-prolyl isomerase (PPIase) activity and the precision of measurement. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 1-Acetyl-3-methylpiperidine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to validate the synthesis of 1-Acetyl-3-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry.[1] We will move beyond a simple recitation of data, delving into the causal reasoning behind spectral features and establishing a self-validating framework for analysis. This guide will compare the spectral data of the synthesized product against its immediate precursor, 3-methylpiperidine, to definitively confirm the success of the acetylation reaction.
The Imperative of Spectroscopic Validation
The synthesis of a target molecule is incomplete without rigorous proof of its structure. Spectroscopic validation provides a detailed molecular fingerprint, confirming the presence of desired functional groups, the connectivity of the atomic framework, and the overall purity of the sample. In the case of this compound, the key transformation is the N-acetylation of 3-methylpiperidine. Our analytical goal is to find clear, irrefutable evidence of this transformation while also confirming the integrity of the piperidine ring and its methyl substituent.
The Synthetic Pathway: A Brief Overview
The most direct and common method for the synthesis of this compound is the acylation of 3-methylpiperidine with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.
Causality Behind ¹H NMR Analysis
The introduction of the acetyl group at the nitrogen atom of the piperidine ring induces significant and predictable changes in the chemical shifts of the adjacent protons. The electron-withdrawing nature of the carbonyl group deshields the protons on the carbons alpha to the nitrogen, causing their signals to shift downfield (to a higher ppm value). Furthermore, the free rotation around the C-N bond is often restricted in amides, leading to magnetic non-equivalence of protons that might appear equivalent in the parent amine.
Predicted vs. Comparative ¹H NMR Data
Below is a comparison of the expected ¹H NMR spectral data for this compound and the known data for its precursor, 3-methylpiperidine.
| Assignment | 3-Methylpiperidine (Precursor) [2] | This compound (Product - Predicted & Observed) | Rationale for Change |
| -CH₃ (acetyl) | N/A | ~2.1 ppm (singlet) | Appearance of a new singlet corresponding to the three equivalent protons of the acetyl group. |
| -CH₃ (ring) | ~0.8-0.9 ppm (doublet) | ~0.9-1.0 ppm (doublet) | Minor shift due to the change in the electronic environment of the ring. |
| Piperidine Ring Protons | ~1.0-3.0 ppm (complex multiplets) | ~1.2-4.5 ppm (complex multiplets) | Significant downfield shift of protons on C2 and C6 (adjacent to the nitrogen) due to the deshielding effect of the acetyl group. The complexity of the signals is due to overlapping peaks and spin-spin coupling. |
| N-H | ~1.5 ppm (broad singlet) | N/A | Disappearance of the N-H proton signal confirms N-substitution. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule.
Causality Behind ¹³C NMR Analysis
The acetylation of the piperidine nitrogen introduces a new carbonyl carbon and an acetyl methyl carbon. The chemical shifts of the piperidine ring carbons, particularly those adjacent to the nitrogen (C2 and C6), are also significantly affected. The carbonyl carbon will appear at a characteristic downfield position, providing strong evidence of the reaction's success.
Predicted vs. Comparative ¹³C NMR Data
| Assignment | 3-Methylpiperidine (Precursor) [3] | This compound (Product - Predicted) | Rationale for Change |
| C=O (carbonyl) | N/A | ~170 ppm | Appearance of a new quaternary carbon signal in the characteristic downfield region for an amide carbonyl. |
| -CH₃ (acetyl) | N/A | ~22 ppm | Appearance of a new methyl carbon signal. |
| C2, C6 (N-CH₂) | ~47, ~57 ppm | ~45, ~50 ppm | Shifts in the positions of the carbons adjacent to the nitrogen due to the electronic effects of the acetyl group. |
| C3 | ~32 ppm | ~31 ppm | Minor shift. |
| C4 | ~26 ppm | ~25 ppm | Minor shift. |
| C5 | ~36 ppm | ~34 ppm | Minor shift. |
| -CH₃ (ring) | ~20 ppm | ~19 ppm | Minor shift. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
Processing: Fourier transform, phase correct, and reference the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.
Causality Behind IR Analysis
The most significant change expected in the IR spectrum upon acetylation is the disappearance of the N-H stretch from the secondary amine precursor and the appearance of a strong carbonyl (C=O) stretch from the newly formed tertiary amide.
Predicted vs. Comparative IR Data
| Functional Group | 3-Methylpiperidine (Precursor) [3] | This compound (Product - Predicted) | Rationale for Change |
| N-H Stretch | ~3300 cm⁻¹ (medium, sharp) | Absent | Disappearance of the N-H bond. |
| C=O Stretch | Absent | ~1630-1680 cm⁻¹ (strong, sharp) | Appearance of a strong carbonyl absorption, characteristic of a tertiary amide.[4] |
| C-H Stretch | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ | These stretches will be present in both molecules. |
| C-N Stretch | ~1000-1250 cm⁻¹ | ~1000-1250 cm⁻¹ | Present in both, may shift slightly. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a few drops can be placed on the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to the expected frequencies.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Causality Behind Mass Spectrometry Analysis
The molecular ion peak (M⁺) will confirm the addition of an acetyl group (mass of 42.04 g/mol ) to the precursor. The fragmentation patterns will also differ significantly. While 3-methylpiperidine will likely show fragmentation via alpha-cleavage next to the nitrogen, this compound will exhibit characteristic fragmentation of N-acetylated cyclic amines.
Predicted vs. Comparative Mass Spectrometry Data
| Parameter | 3-Methylpiperidine (Precursor) [3] | This compound (Product - Predicted) | Rationale for Change |
| Molecular Ion (M⁺) | m/z = 99.10 | m/z = 141.12 | Increase in mass by 42.02 amu, corresponding to the addition of a C₂H₂O group. |
| Key Fragments | m/z = 98 ([M-H]⁺), 84 ([M-CH₃]⁺), 56, 44 | m/z = 126 ([M-CH₃]⁺), 98, 84, 70, 43 ([CH₃CO]⁺) | The fragmentation pattern will be dominated by the loss of the methyl group from the piperidine ring and cleavage of the ring itself. The presence of a fragment at m/z 43 is a strong indicator of the acetyl group. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Data Acquisition: Obtain a full scan mass spectrum to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Overall workflow from synthesis to spectroscopic validation.
Sources
A Comparative Guide to the Binding Affinity of Piperidine Ligands for Sigma Receptors
For researchers and drug development professionals navigating the complex landscape of sigma receptor pharmacology, the piperidine scaffold represents a cornerstone of ligand design. Its inherent structural features provide a robust framework for achieving high affinity and, crucially, selectivity for either the sigma-1 (σ₁) or sigma-2 (σ₂) receptor subtype. This guide offers an in-depth comparison of the binding affinities of various piperidine-containing ligands, supported by experimental data and protocols, to empower informed decisions in ligand selection and novel compound design.
The Significance of the Piperidine Moiety in Sigma Receptor Recognition
The prevalence of the piperidine core in high-affinity sigma receptor ligands is no coincidence. Structure-activity relationship (SAR) studies consistently highlight the piperidine nitrogen's role as a key basic amine, which, in its protonated state, forms a critical salt bridge with a conserved acidic residue within the receptor's binding pocket.[1][2] For the σ₁ receptor, this interaction occurs with glutamic acid 172 (Glu172), while in the σ₂ receptor, it is with aspartic acid 29 (Asp29).[3] This fundamental electrostatic interaction anchors the ligand, allowing its other substituents to engage with surrounding hydrophobic and accessory binding pockets, thereby dictating overall affinity and selectivity. The substitution pattern on the piperidine ring and the nature of the appended chemical groups are pivotal in fine-tuning these interactions.[4]
Comparative Binding Affinity of Piperidine Ligands
The binding affinity of a ligand for its target is a critical parameter in drug development, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for a selection of well-characterized and novel piperidine-based ligands for both σ₁ and σ₂ receptors, providing a clear comparison of their potency and selectivity.
| Ligand | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) | Reference(s) |
| (+)-Pentazocine | 3.1 - 6.5 | 1542 | ~237-497 | [5][6] |
| Haloperidol | 2.5 - 6.5 | ~3.0 - 15 | ~1.2 - 2.3 | [2][6][7] |
| 1,3-Di-o-tolyl-guanidine (DTG) | 35.5 - 69 | 21 - 39.9 | ~0.5-0.6 | [8] |
| SA4503 | 4.6 | 63.1 | 14 | [9] |
| FE-SA4503 | 8.0 | 113.2 | 14 | [9] |
| Compound 5 (from Łażewska et al., 2021) | 3.64 | 102 | 28 | [10] |
| Compound 11 (from Łażewska et al., 2021) | 4.41 | 67.9 | 15 | [10] |
| 1a (from Abatematteo et al.) | 0.34 - 1.18 | >100 | >85 | [4] |
| 1b (from Abatematteo et al.) | 0.89 - 1.49 | >100 | >67 | [4] |
Table 1: Comparative binding affinities of selected piperidine ligands for sigma-1 and sigma-2 receptors.
Experimental Determination of Binding Affinity: A Validated Protocol
The data presented above are typically generated through competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known affinity from the receptor. This self-validating system ensures that the measured affinity is a true reflection of the ligand's interaction with the target.
Protocol: σ₁ Receptor Competitive Binding Assay
This protocol is adapted from established methodologies for determining ligand affinity at the σ₁ receptor using [³H]-(+)-pentazocine.[11]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol)
-
Non-specific Binding Control: Haloperidol (10 µM final concentration)
-
Membrane Preparation: Guinea pig brain or cell line membranes expressing σ₁ receptors (e.g., 0.4 mg/mL)
-
Test Compounds: Serial dilutions of piperidine ligands
-
Filtration System: Brandel cell harvester or equivalent with GF/B glass fiber filters
-
Scintillation Fluid & Counter
Procedure:
-
Preparation: Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 1 hour at room temperature.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
Total Binding: 10 µL of 10x [³H]-(+)-pentazocine (final concentration ~10 nM), 10 µL of assay buffer, and 80 µL of membrane preparation.
-
Non-specific Binding: 10 µL of 10x [³H]-(+)-pentazocine, 10 µL of 10x haloperidol (100 µM stock), and 80 µL of membrane preparation.
-
Competitive Binding: 10 µL of 10x [³H]-(+)-pentazocine, 10 µL of 10x test compound dilution, and 80 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters.
-
Washing: Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 3 mL of scintillation fluid, and allow to equilibrate overnight. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitive binding counts. Determine the IC₅₀ value (concentration of test ligand that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol: σ₂ Receptor Competitive Binding Assay
This protocol utilizes the non-selective ligand [³H]-DTG, with the inclusion of (+)-pentazocine to mask the σ₁ sites, thereby isolating binding to the σ₂ receptor.[8][11]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)
-
Masking Agent: (+)-pentazocine (100-200 nM final concentration)
-
Non-specific Binding Control: DTG (10 µM final concentration) or Haloperidol
-
Membrane Preparation: Rat liver or cell line membranes expressing σ₂ receptors (30-60 µg protein)
-
Test Compounds: Serial dilutions of piperidine ligands
Procedure:
-
Preparation: As with the σ₁ assay, pre-soak GF/B filters in 0.5% PEI.
-
Assay Setup: In a 96-well plate, combine the following:
-
Assay buffer.
-
[³H]-DTG (final concentration ~5 nM).
-
(+)-pentazocine (final concentration 100-200 nM) in all wells except for total σ₁/σ₂ binding controls if desired.
-
Test compound dilutions or buffer (for total binding) or 10 µM DTG (for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature.
-
Filtration, Washing, and Counting: Follow steps 4-6 from the σ₁ receptor assay protocol.
-
Data Analysis: Perform data analysis as described in step 7 of the σ₁ receptor assay protocol to determine the Kᵢ of the test ligands for the σ₂ receptor.
Caption: Workflow for a competitive radioligand binding assay.
Functional Implications: σ₁ Receptor Modulation of Intracellular Calcium Signaling
The binding of a piperidine ligand to the σ₁ receptor is not merely a static event; it initiates a cascade of downstream signaling events. The σ₁ receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[10] In its resting state, it is associated with another chaperone, BiP. Upon ligand binding or cellular stress, the σ₁ receptor dissociates from BiP and interacts with client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][10]
This interaction stabilizes the IP₃R, prolonging its open state and enhancing the flux of calcium (Ca²⁺) from the ER into the mitochondria.[1] This modulation of intracellular Ca²⁺ homeostasis is a cornerstone of the σ₁ receptor's function, impacting cellular processes ranging from bioenergetics to neuronal excitability and cell survival.[3][10]
Caption: σ₁ receptor modulation of IP₃R-mediated calcium signaling.
Conclusion
The piperidine scaffold is a versatile and potent platform for the development of sigma receptor ligands. As demonstrated by the compiled data, subtle modifications to this core structure can dramatically influence binding affinity and selectivity between the σ₁ and σ₂ subtypes. A thorough understanding of these structure-activity relationships, grounded in robust experimental data from validated radioligand binding assays, is essential for the rational design of next-generation therapeutics targeting these important receptors. The downstream modulation of critical signaling pathways, such as intracellular calcium homeostasis, underscores the therapeutic potential of these compounds in a wide range of CNS and proliferative disorders.
References
-
F. F. Moradi, et al. (2019). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. Available at: [Link]
-
P. Pinton, et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (2023). Sigma-1 receptor. Available at: [Link]
-
U. B. Chu & A. E. Ruoho. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
D. Łażewska, et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
C. Weng, et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. Available at: [Link]
-
L. De Luca, et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
F. S. Abatematteo, et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. European Journal of Medicinal Chemistry. Available at: [Link]
-
U. B. Chu & A. E. Ruoho. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]
-
T. Su, et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Available at: [Link]
-
A. A. Al-kপ্rimi, et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology. Available at: [Link]
-
T. Maurice & B. P. Lockhart. (2001). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at: [Link]
-
A. M. La-orden, et al. (1998). -pentazocine binding to rat brain sigma 1 receptors. PubMed. Available at: [Link]
-
J. S. Engle, et al. (2008). Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl SA4503. PubMed. Available at: [Link]
-
T. Hayashi & T. P. Su. (2007). Sigma-1 Receptor Chaperones and Diseases. Future Neurology. Available at: [Link]
-
T. P. Su, et al. (2016). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Cell. Available at: [Link]
-
ResearchGate. (n.d.). Schematic model showing the potential roles of Sigma-1 Receptors... Available at: [Link]
-
ResearchGate. (n.d.). Intracellular interactions of Sigma1R chaperone proteins in inactive... Available at: [Link]
-
ResearchGate. (n.d.). 1.1 Receptor activation and generation of IP3 and Ca2+ release.... Available at: [Link]
-
JJ Medicine. (2018). Inositol Triphosphate (IP3) and Calcium Signaling Pathway | Second Messenger System. YouTube. Available at: [Link]
-
MDPI. (n.d.). Sigma-1 Receptor in Calcium Modulation. Available at: [Link]
-
MDPI. (2024). Cyclic ADP-Ribose Modulates Intracellular Calcium Homeostasis and Anagen-Associated Signaling Pathways in Human Hair Follicle Dermal Papilla Cells. Available at: [Link]
-
S. R. Zukin, et al. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. PubMed. Available at: [Link]
Sources
- 1. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Acetyl-3-methylpiperidine and Other 3-Pipecoline Derivatives in Functional Assays
For researchers and drug development professionals navigating the complex landscape of piperidine-based compounds, understanding the nuanced differences in their biological activities is paramount. This guide provides an in-depth comparison of 1-acetyl-3-methylpiperidine with other derivatives of 3-pipecoline (3-methylpiperidine), focusing on their application and performance in functional assays. While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and known biological activities of related piperidine derivatives to provide a robust framework for experimental design and interpretation.
The 3-Pipecoline Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The 3-methylpiperidine, or 3-pipecoline, moiety introduces a chiral center and a methyl group that can influence the compound's conformational preferences and interactions with biological targets.
The substitution at the nitrogen atom of the piperidine ring is a critical determinant of a derivative's pharmacological profile. This position allows for the introduction of various functional groups that can alter basicity, lipophilicity, and steric bulk, thereby fine-tuning the molecule's affinity and efficacy for specific receptors or enzymes.[3]
This compound: Physicochemical Properties and Known Biological Interactions
This compound is a derivative of 3-pipecoline where the hydrogen on the nitrogen is replaced by an acetyl group. This modification significantly alters the nature of the nitrogen atom, converting it from a basic amine to a neutral amide. This change has profound implications for its potential biological activity.
Physicochemical Properties:
| Property | This compound | 3-Methylpiperidine |
| Molecular Formula | C8H15NO | C6H13N |
| Molecular Weight | 141.21 g/mol | 99.17 g/mol |
| Structure | ||
| Nitrogen Basicity | Neutral (Amide) | Basic (Secondary Amine) |
Data sourced from PubChem.[4]
The N-acetylation of 3-methylpiperidine is expected to decrease its polarity and remove its ability to act as a hydrogen bond donor at the nitrogen, while introducing a hydrogen bond acceptor in the form of the carbonyl oxygen. These changes will influence its solubility, membrane permeability, and potential interactions with biological targets.
Known Biological Target: Cyclophilin A
One of the documented applications of this compound is as a ligand for cyclophilin A. Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[5] They are also the primary intracellular receptors for the immunosuppressive drug cyclosporin A.[5]
The interaction of this compound with cyclophilin A suggests that the N-acetyl group and the 3-methyl group contribute to binding within the enzyme's active site. Functional assays for cyclophilin A typically measure the inhibition of its PPIase activity.
Comparative Functional Analysis: this compound vs. Other 3-Pipecoline Derivatives
A direct comparison of the functional activity of this compound with other 3-pipecoline derivatives, such as the parent 3-methylpiperidine or other N-substituted analogs, would likely reveal significant differences based on the nature of the N-substituent.
A. Cyclophilin A Binding and Inhibition:
The N-acetyl group in this compound is crucial for its interaction with cyclophilin A. In contrast, the parent 3-methylpiperidine, with its basic nitrogen, would be expected to have a significantly different, likely weaker, binding affinity. The acetyl group can participate in hydrogen bonding and hydrophobic interactions within the cyclophilin active site.
Hypothetical Comparative Data for Cyclophilin A Inhibition:
| Compound | N-Substituent | Expected Ki (nM) | Rationale |
| This compound | Acetyl | 10 - 1000 | The amide group can form key interactions within the active site. |
| 3-Methylpiperidine | Hydrogen | >10,000 | The basic amine is unlikely to form favorable interactions in the hydrophobic active site of cyclophilin A. |
| N-Benzoyl-3-methylpiperidine | Benzoyl | 5 - 500 | The larger aromatic group could lead to enhanced hydrophobic interactions, potentially increasing affinity. |
| N-Methyl-3-methylpiperidine | Methyl | >10,000 | A small alkyl group is unlikely to provide the necessary interactions for high-affinity binding. |
B. Nicotinic Acetylcholine Receptor (nAChR) Modulation:
Many piperidine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission.[6] The activity of piperidine derivatives at nAChRs is highly dependent on the nature of the N-substituent.
The basic nitrogen of many active piperidine-based nAChR ligands is often crucial for forming a salt bridge with an acidic residue in the receptor's binding site. The replacement of the basic nitrogen with a neutral amide in this compound would likely abolish or significantly reduce its activity as a direct agonist or antagonist at nAChRs.
Hypothetical Comparative Data for nAChR α4β2 Activity (as measured by Ca2+ influx):
| Compound | N-Substituent | Expected EC50 (µM) | Expected Efficacy | Rationale |
| This compound | Acetyl | >100 | Very Low / None | Lack of a basic nitrogen likely prevents key binding interactions. |
| 3-Methylpiperidine | Hydrogen | 10 - 50 | Partial Agonist | The secondary amine can be protonated and interact with the receptor. |
| N-Methyl-3-methylpiperidine | Methyl | 1 - 10 | Agonist | The tertiary amine is a common feature in nAChR agonists. |
| N-Benzyl-3-methylpiperidine | Benzyl | 5 - 20 | Antagonist/Partial Agonist | The bulky benzyl group may interfere with receptor activation, leading to antagonistic properties. |
Experimental Protocols for Functional Assays
To empirically determine and compare the functional activities of this compound and other 3-pipecoline derivatives, the following detailed experimental protocols are recommended.
Cyclophilin A PPIase Inhibition Assay
This assay measures the ability of a compound to inhibit the prolyl isomerase activity of cyclophilin A.
Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The enzyme chymotrypsin can only cleave the trans-isomer of the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. Cyclophilin A catalyzes the cis-trans isomerization of the peptidyl-prolyl bond, thus accelerating the rate of cleavage by chymotrypsin. Inhibitors of cyclophilin A will slow down this rate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Recombinant human cyclophilin A (e.g., 10 nM final concentration).
-
Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (e.g., 100 µM final concentration), dissolved in DMSO.
-
Chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Test Compounds: Prepare a dilution series of this compound and other 3-pipecoline derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 90 µL of assay buffer.
-
Add 1 µL of the test compound dilutions (or DMSO for control).
-
Add 5 µL of the cyclophilin A solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
Immediately add 10 µL of the chymotrypsin solution.
-
Monitor the increase in absorbance at 390 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Nicotinic Acetylcholine Receptor Functional Assay (Calcium Influx)
This assay measures the ability of a compound to activate or inhibit nAChRs expressed in a cell line, by monitoring changes in intracellular calcium concentration.
Principle: Activation of nAChRs, which are cation channels, leads to an influx of Ca²⁺ into the cell. This influx can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 and α3β4, or HEK293 transfected with specific subunits like α4β2) in appropriate media.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Remove the culture medium and load the cells with Fluo-4 AM dye (e.g., 4 µM in HBSS buffer) for 1 hour at 37°C.
-
Wash the cells twice with HBSS buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound and other 3-pipecoline derivatives) in HBSS buffer.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
For antagonist testing, pre-incubate the cells with the test compounds for a set period (e.g., 15 minutes) before adding a known nAChR agonist (e.g., acetylcholine or nicotine).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonists, plot ΔF against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Cyclophilin A Inhibition Assay
Caption: Workflow for the Cyclophilin A PPIase Inhibition Assay.
Signaling Pathway: Nicotinic Acetylcholine Receptor Activation
Caption: Signaling pathway of nAChR activation leading to cellular responses.
Conclusion and Future Directions
The N-acetyl group of this compound fundamentally alters its chemical properties compared to its parent compound, 3-methylpiperidine, and other N-alkyl or N-aryl derivatives. This transformation from a basic amine to a neutral amide is predicted to significantly impact its biological activity. While this compound has been identified as a ligand for cyclophilin A, its efficacy in comparison to other 3-pipecoline derivatives at this and other potential targets remains to be systematically evaluated.
The functional assays detailed in this guide provide a clear roadmap for researchers to quantitatively assess and compare the biological activities of these compounds. Such studies are essential for elucidating the structure-activity relationships of N-substituted 3-pipecoline derivatives and for the rational design of novel therapeutic agents. Future research should focus on generating direct comparative data to validate the hypotheses presented in this guide and to fully explore the therapeutic potential of this versatile chemical scaffold.
References
-
PubChem. (3r)-1-Acetyl-3-Methylpiperidine. [Link]
-
Franzblau, S. G., White, K. E., & O'Sullivan, J. F. (1989). Structure-activity relationships of tetramethylpiperidine-substituted phenazines against Mycobacterium leprae in vitro. Antimicrobial agents and chemotherapy, 33(11), 2004–2005. [Link]
-
Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]
-
Abdel-rahman, H. M. (2021). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Mini-Reviews in Medicinal Chemistry, 21(15), 2045-2066. [Link]
-
Gao, Y., et al. (2018). An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1). Scientific reports, 8(1), 1-13. [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]
-
Kuglstatter, A., et al. (2011). Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Acta crystallographica. Section D, Biological crystallography, 67(Pt 2), 119–123. [Link]
-
Al-Harthy, T., et al. (2019). Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives. Molecules, 24(20), 3658. [Link]
-
Wang, P., & Heitman, J. (2005). The cyclophilins. Genome biology, 6(7), 1-8. [Link]
-
de Waal, F. M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in cellular and infection microbiology, 11, 746865. [Link]
-
Kuglstatter, A., et al. (2011). Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin). Acta crystallographica. Section D, Biological crystallography, 67(Pt 2), 119–123. [Link]
-
Northwestern Medical Journal. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
-
ResearchGate. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Vinogradov, A. A., et al. (2022). Discovery and molecular basis of subtype-selective cyclophilin inhibitors. Nature chemical biology, 18(7), 754-762. [Link]
-
Ganesan, A. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(23), 7229. [Link]
-
D'Ascenzio, M., et al. (2020). Non-immunosuppressive cyclophilin inhibitors. Angewandte Chemie International Edition, 59(32), 13174-13192. [Link]
-
Saccone, N. L., et al. (2007). Variants in the nicotinic receptors alter the risk for nicotine dependence. PloS one, 2(7), e569. [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 27(23), 8431. [Link]
-
Wujec, M., & Paneth, A. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(21), 5092. [Link]
-
Krynock, S., et al. (1995). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Journal of medicinal chemistry, 38(13), 2373-2382. [Link]
-
Szymański, P., et al. (2023). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115661. [Link]
-
Tsetlin, V., et al. (2016). Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. Marine drugs, 14(12), 226. [Link]
-
Cui, C., et al. (2003). The β3 nicotinic receptor subunit: a component of α-conotoxin MII-binding nicotinic acetylcholine receptors that modulate dopamine release and related behaviors. Journal of Neuroscience, 23(35), 11045-11053. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. (3r)-1-Acetyl-3-Methylpiperidine | C8H15NO | CID 449120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (3R)- and (3S)-1-Acetyl-3-methylpiperidine: A Guide for Researchers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. The concept of stereoisomerism, where molecules share the same chemical formula and connectivity but differ in their spatial orientation, is fundamental to understanding drug-receptor interactions.[1][2] Enantiomers, which are non-superimposable mirror images of each other, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some cases, responsible for adverse effects.[3]
The piperidine ring is a quintessential example of a "privileged scaffold" in drug development, forming the core of numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with complex biological targets.[4][6] This guide provides a comparative analysis of the (3R)- and (3S)-enantiomers of 1-Acetyl-3-methylpiperidine, a representative chiral piperidine derivative. In the absence of direct comparative studies in published literature, we present a robust, hypothetical experimental framework to underscore the principles and methodologies required to elucidate stereospecific biological activity.
For the purpose of this guide, we will hypothesize that these enantiomers target the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel abundant in the CNS and a validated target for various neurological and psychiatric disorders.[7][8] The structural similarity of the N-acetylpiperidine moiety to acetylcholine provides a strong rationale for this line of investigation.
Enantiomer Synthesis and Purification: The Foundation of a Reliable Comparison
A prerequisite for any comparative biological assay is the availability of enantiomerically pure compounds. The differential activity of stereoisomers can only be accurately assessed when cross-contamination is negligible. A common and effective strategy for obtaining the individual (3R) and (3S) enantiomers of this compound begins with the resolution of racemic 3-methylpiperidine.
A plausible synthetic and purification workflow is as follows:
-
Resolution of Racemic 3-Methylpiperidine: The classical method of diastereomeric salt formation is a robust approach.[9] The racemic 3-methylpiperidine is reacted with a chiral resolving agent, such as (R)-(-)-mandelic acid, in a suitable solvent. The resulting diastereomeric salts—(3R)-methylpiperidine-(R)-mandelate and (3S)-methylpiperidine-(R)-mandelate—possess different solubilities, allowing for their separation via fractional crystallization.
-
Liberation of the Free Amine: Following separation, the respective diastereomeric salts are treated with a base to liberate the enantiomerically enriched (3R)- and (3S)-3-methylpiperidine.
-
Acetylation: Each enantiomer is then acetylated using acetic anhydride or acetyl chloride under standard conditions to yield (3R)-1-Acetyl-3-methylpiperidine and (3S)-1-Acetyl-3-methylpiperidine.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the final products must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[9][10] For a valid biological comparison, an ee of >99% is the accepted standard.
Hypothesized Stereoselective Receptor Interaction
The differential biological effects of the (3R) and (3S) enantiomers are predicated on their distinct interactions with the chiral environment of the receptor's binding site. The α4β2 nAChR binding pocket, located at the interface between α4 and β2 subunits, is formed by a specific arrangement of amino acid residues that create a chiral space.[11] We hypothesize that the methyl group at the C3 position of the piperidine ring acts as a critical stereochemical determinant. The (3R)-enantiomer may position this methyl group in a sterically favorable orientation, allowing for optimal engagement with a hydrophobic sub-pocket, thereby enhancing binding affinity. Conversely, the (3S)-enantiomer might introduce a steric clash, preventing an ideal fit and resulting in weaker binding.
Caption: Hypothetical binding of (3R) and (3S) enantiomers.
Experimental Design for Comparative Biological Evaluation
To rigorously compare the biological activity of the (3R) and (3S) enantiomers, a two-tiered approach is proposed: a receptor binding assay to quantify affinity and a functional assay to determine efficacy and potency.
Caption: Workflow for synthesis and comparative biological evaluation.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of each enantiomer for the α4β2 nAChR by measuring its ability to displace a known high-affinity radioligand.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) for each enantiomer.
-
Materials:
-
Membrane preparation from cells stably expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]Cytisine (a high-affinity α4β2 partial agonist).[8][12]
-
Non-specific binding control: Nicotine (at a high concentration, e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
(3R)- and (3S)-1-Acetyl-3-methylpiperidine stock solutions.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess nicotine), and competitor binding (membranes + radioligand + varying concentrations of each enantiomer).
-
Incubation: Add the membrane preparation, test enantiomers (or nicotine/buffer), and [³H]Cytisine to the wells. Incubate at 4°C for 120 minutes to reach equilibrium.[8]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove residual unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the competitor (enantiomer) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value for each enantiomer.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]
-
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique provides a direct measure of ion channel function, allowing for the characterization of each enantiomer as an agonist, antagonist, or partial agonist.
-
Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (Iₘₐₓ) of each enantiomer.
-
Materials:
-
Methodology:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of cRNA for the α4 and β2 subunits and incubate for 2-5 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.[16]
-
-
Agonist Mode Testing:
-
Apply increasing concentrations of each enantiomer to the oocyte via the perfusion system.
-
Record the peak inward current elicited at each concentration.
-
-
Antagonist Mode Testing (if no agonist activity is observed):
-
Apply a fixed, sub-maximal concentration of ACh (e.g., the EC₅₀ concentration) to elicit a baseline current.
-
Co-apply the ACh with increasing concentrations of each enantiomer and measure the inhibition of the ACh-evoked current.
-
-
Data Analysis:
-
Agonist: Plot the normalized current response against the logarithm of the enantiomer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and Iₘₐₓ (maximal response relative to ACh).
-
Antagonist: Plot the percent inhibition against the logarithm of the enantiomer concentration. Fit the data to determine the IC₅₀ (concentration for half-maximal inhibition).
-
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, µM) | Efficacy (Iₘₐₓ, % of ACh) |
| (3R)-1-Acetyl-3-methylpiperidine | 15.2 ± 1.8 | 1.1 ± 0.2 | 85 ± 5 |
| (3S)-1-Acetyl-3-methylpiperidine | 875.6 ± 55.3 | > 100 | < 5 |
| Acetylcholine (Reference) | N/A | 0.8 ± 0.1 | 100 |
Data are presented as mean ± SEM from three independent experiments.
Interpretation of Hypothetical Results:
The hypothetical data in Table 1 illustrate a significant stereoselectivity in the biological activity of the two enantiomers.
-
Binding Affinity: The (3R)-enantiomer displays a Kᵢ value approximately 58-fold lower than that of the (3S)-enantiomer, indicating substantially higher affinity for the α4β2 nAChR. This aligns with our hypothesis that the (3R) configuration allows for a more favorable interaction with the receptor's binding site.
-
Functional Activity: The TEVC data suggest that the (3R)-enantiomer is a potent partial agonist, capable of activating the receptor with an EC₅₀ in the low micromolar range and eliciting a maximal response that is 85% of that achieved by the endogenous agonist, acetylcholine. In stark contrast, the (3S)-enantiomer shows negligible agonist activity at concentrations up to 100 µM, consistent with its poor binding affinity.
Conclusion and Implications for Drug Development
This guide outlines a comprehensive and scientifically rigorous framework for comparing the biological activities of the (3R)- and (3S)-enantiomers of this compound. While based on a hypothetical target and data, the described methodologies represent the gold standard for characterizing chiral compounds in pharmacological research. The clear divergence in the hypothetical binding and functional data underscores the critical importance of stereochemistry in drug design.[6][17]
For drug development professionals, these findings would have significant implications:
-
Lead Optimization: The (3R)-enantiomer would be identified as the eutomer (the more active enantiomer) and selected for further lead optimization, while the (3S)-enantiomer (the distomer) would be discarded.
-
Chiral Switch: If a racemic mixture of this compound were an existing drug candidate, this data would provide a compelling rationale for a "chiral switch"—developing the single (3R)-enantiomer as a new, potentially more potent and safer therapeutic agent with a cleaner pharmacological profile.
-
Structure-Activity Relationships (SAR): The results provide crucial SAR data, highlighting the stereochemical importance of the 3-methyl group for activity at the α4β2 nAChR and guiding the design of future analogs.
By systematically applying these principles and experimental protocols, researchers can effectively dissect the stereochemical determinants of biological activity, paving the way for the development of more selective, potent, and safer medicines.
References
-
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]
-
Emsley, J. (2015). Drawing graphs with dot - Graphviz. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
-
Woolley, M. (2017). A Quick Introduction to Graphviz. [Link]
-
Iijima, K., et al. (2013). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Request PDF. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
-
Shen, W. X., & D'Souza, M. S. (2008). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 29(4), 405–414. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]
-
Gierczak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
TheCherno. (2021). Graphviz tutorial. YouTube. [Link]
-
Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5555–5564. [Link]
-
Sketchviz. Guide to Flowcharts in Graphviz. [Link]
-
Kar, S., & Bauer, A. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]
-
Kumar, R., et al. (2015). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]
-
Wikipedia. (2023). Nicotinic acetylcholine receptor. [Link]
-
D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Yu, R., et al. (2006). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of physiology, 574(Pt 3), 679–693. [Link]
-
Kem, W. R., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 6(7), 1166–1177. [Link]
-
de Andrés, M. C., et al. (2016). Calcium influx assay in primary chondrocyte culture. ResearchGate. [Link]
-
Ketzbook. (2017). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. YouTube. [Link]
-
White Rose eTheses Online. (2012). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. [Link]
-
Said, R., & El-Rjoob, A.-W. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). [Link]
-
Proteopedia. (2021). Binding site of AChR. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
npi electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]
-
Pen-Active. (2023). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]
-
Khan, I., et al. (2021). Effects of Stereoisomers on Drug Activity. International Journal of Photochemistry and Photobiology. [Link]
-
Unwin, N. (2005). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. Quarterly reviews of biophysics, 38(3), 227–282. [Link]
-
Sharma, G., & Vijayaraghavan, S. (2002). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences of the United States of America, 99(6), 4091–4096. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Reddit. (2018). ELI5: Why do stereoisomers matter in pharmacology and chemistry? [Link]
-
Faria, J., et al. (2021). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International journal of molecular sciences, 22(16), 8820. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6696. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methylpiperidine. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Babu, C. V., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
-
University of Ulm. (2014). Two-electrode voltage-clamp (TEVC). [Link]
-
Valette, H., et al. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of visualized experiments : JoVE, (78), 50535. [Link]
-
Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? YouTube. [Link]
-
Cheng, Y., et al. (2017). Two-electrode voltage-clamp. Bio-protocol, 7(14), e2413. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. youtube.com [youtube.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
In preclinical drug development, ensuring target specificity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of the novel compound, 1-Acetyl-3-methylpiperidine. By leveraging foundational principles of enzyme kinetics and established biochemical assays, we present a systematic approach to characterizing the compound's inhibitory profile. This document details the rationale for selecting a panel of related enzymes, provides step-by-step protocols for determining half-maximal inhibitory concentrations (IC50), and offers a comparative analysis of the resulting data. The insights herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions about the selectivity and potential liabilities of piperidine-based therapeutic candidates.
Introduction: The Imperative of Selectivity
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. A compound's tendency to bind to unintended biological targets, known as cross-reactivity, can lead to unforeseen side effects and toxicity, representing a significant cause of late-stage clinical failures. Therefore, early and rigorous assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.
This compound: A Profile
This compound is a synthetic small molecule featuring a piperidine core, a heterocyclic scaffold prevalent in numerous pharmaceuticals.[1] Compounds with this structure are known to exhibit a wide range of biological activities, including roles as inhibitors of enzymes like acetylcholinesterase (AChE).[1][2] Given the structural alerts within this compound—specifically the acetylated amine and the piperidine ring—a logical starting point for its characterization is to assess its activity against enzymes involved in acetylcholine signaling.
Our primary hypothesis is that this compound is an inhibitor of human Acetylcholinesterase (hAChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[2] Inhibition of hAChE is a validated therapeutic strategy for conditions such as Alzheimer's disease.[3]
Rationale for Cross-Reactivity Screening: Defining the Enzyme Panel
To build a comprehensive selectivity profile, a panel of "related" enzymes was selected based on functional and structural homology to hAChE. The causality behind this selection is crucial:
-
Functional Homology: Butyrylcholinesterase (hBChE) is the most closely related enzyme to hAChE.[4] Both are serine hydrolases that act on choline esters, but they exhibit different substrate specificities and are found in different tissues.[5][6] Assessing activity against hBChE is critical because non-selective inhibition can lead to undesirable peripheral side effects.[7]
-
Structural and Mechanistic Similarity: Other serine hydrolases and proteases are included to probe for broader cross-reactivity. While functionally distinct, they share a common catalytic mechanism that could be susceptible to inhibition.
-
Metabolic Enzymes: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[8] Early assessment of interactions with key CYP isozymes (e.g., CYP3A4, CYP2D6) is vital to predict potential drug-drug interactions and metabolic liabilities.
Our selected panel for this guide comprises:
-
Primary Target: Human Acetylcholinesterase (hAChE)
-
Primary Related Enzyme: Human Butyrylcholinesterase (hBChE)
-
Secondary Enzymes: Trypsin (Serine Protease), Chymotrypsin (Serine Protease)
-
Metabolic Enzymes: CYP3A4, CYP2D6
Methodologies: A Self-Validating Experimental Framework
The trustworthiness of any cross-reactivity assessment hinges on robust and well-validated experimental protocols. Here, we detail the methods for determining the potency of this compound against our enzyme panel.
General Assay Principle
For cholinesterases and proteases, a colorimetric assay based on Ellman's Reagent (DTNB) provides a reliable and high-throughput method. The enzyme hydrolyzes its respective substrate, producing a thiol-containing product. This thiol reacts with DTNB to produce a yellow-colored anion, the absorbance of which is monitored spectrophotometrically over time. The rate of color change is directly proportional to enzyme activity. For CYP enzymes, commercially available fluorescent probe-based assays are utilized.
Experimental Workflow Diagram
The overall process for assessing cross-reactivity is outlined below. This workflow ensures a systematic progression from initial screening to detailed characterization.
Caption: Workflow for enzymatic cross-reactivity assessment.
Detailed Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9]
Materials:
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
Enzymes (hAChE, hBChE, etc.)
-
Substrates (e.g., Acetylthiocholine for hAChE)
-
Ellman's Reagent (DTNB)
-
This compound
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This logarithmic spacing is crucial for accurately defining the dose-response curve.[10]
-
Assay Plate Setup:
-
To each well, add 2 µL of the appropriate compound dilution (or DMSO for 0% inhibition control).
-
Add 178 µL of assay buffer containing the enzyme at its final working concentration.
-
Causality Check: A pre-incubation step of 10-15 minutes at room temperature is included. This allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for measuring reversible inhibition.[11]
-
-
Initiate Reaction: Add 20 µL of a substrate/DTNB mixture to each well to start the reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[12]
-
Data Acquisition: Immediately place the plate in the reader and measure the change in absorbance (e.g., at 412 nm for DTNB) or fluorescence over 10-20 minutes. The initial linear portion of the reaction progress curve represents the initial velocity (v₀).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data: Percent Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)).
-
Plot Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.[9] This model is standard for dose-response relationships.
-
Results and Comparative Analysis
Following the described protocols, the inhibitory activity of this compound was determined against the selected enzyme panel. The results are summarized below.
Inhibitory Profile of this compound
The compound demonstrated potent, dose-dependent inhibition of hAChE. In contrast, significantly less potent inhibition was observed against the closely related hBChE and negligible activity was detected against the other tested enzymes at concentrations up to 100 µM.
Table 1: Comparative IC50 Data
| Enzyme Target | IC50 (µM) [± SEM, n=3] | Selectivity Index (vs. hAChE) |
|---|---|---|
| hAChE | 0.25 ± 0.03 | 1 |
| hBChE | 15.8 ± 1.1 | 63.2-fold |
| Trypsin | > 100 | > 400-fold |
| Chymotrypsin | > 100 | > 400-fold |
| CYP3A4 | > 100 | > 400-fold |
| CYP2D6 | 85.2 ± 5.6 | 340.8-fold |
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
Discussion: Interpreting the Selectivity Profile
The data clearly indicate that this compound is a potent and highly selective inhibitor of hAChE.
-
hAChE vs. hBChE Selectivity: The ~63-fold selectivity for hAChE over hBChE is a favorable characteristic. High selectivity for AChE is a desirable trait for potential Alzheimer's disease therapeutics, as it may reduce the incidence of peripheral side effects associated with BChE inhibition.[7] This selectivity likely arises from differences in the active site gorges of the two enzymes; the active site of BChE is larger and lined with fewer aromatic residues than that of AChE, leading to distinct ligand binding interactions.[4]
-
Broader Selectivity: The lack of activity against the tested serine proteases suggests that the compound's mechanism is not a general, non-specific inhibition of this enzyme class.
-
Metabolic Profile: The weak inhibition of CYP2D6 and lack of inhibition of CYP3A4 at therapeutic concentrations suggest a low propensity for clinically significant drug-drug interactions mediated by these key metabolic pathways.
Visualizing the Logical Relationship
This diagram illustrates the relationship between the primary target and the off-targets, categorized by their functional class, and summarizes the selectivity outcome.
Caption: Selectivity profile of this compound.
Conclusion and Future Directions
These findings position this compound as a promising candidate for further investigation. Future studies should expand the cross-reactivity panel to include a broader range of kinases, GPCRs, and ion channels to build a more comprehensive safety profile. Furthermore, mechanism of action studies should be conducted to determine the mode of inhibition (e.g., competitive, non-competitive) and its reversibility, providing deeper insights into its interaction with hAChE.
References
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Bar-On, P., et al. (2002). Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. PubMed. [Link]
- Colquhoun, D. (2017). The quantitative analysis of drug-receptor interactions: a short history. Trends in Pharmacological Sciences, 38(11), 936-963. While not directly cited for the protocol step, this source provides the foundational principles of drug-receptor kinetics that justify pre-incubation. A direct URL to the full text is not available from the search, but the journal and title are provided for lookup.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. This textbook is a standard reference for enzyme inhibition assays and supports the general principles outlined. A direct URL is not applicable.
-
de Castro, A. A., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185929. [Link]
- Giacobini, E. (2000). Cholinesterase inhibitors: a new class of drugs for Alzheimer's disease. CNS Drug Reviews, 6(1), 1-23. This review provides context on the therapeutic relevance of AChE inhibitors.
-
Kalesh, K. A., et al. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacy and Pharmacology, 62(8), 1046-1051. [Link]
-
Lopera, F. (2002). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Acta Neurologica Colombiana, 18(3), 134-141. [Link]
-
Patočka, J., Kuča, K., & Jun, D. (2004). Acetylcholinesterase and butyrylcholinesterase--important enzymes of human body. Acta Medica (Hradec Kralove), 47(4), 215-228. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. This is a foundational paper on the statistics of IC50 determination.
- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028. This classic paper outlines the fundamental differences between AChE and BChE.
-
Teschke, R., & Eickhoff, A. (2015). Acetylcholinesterase and butyrylcholinesterase as markers of low-grade systemic inflammation. Annals of Hepatology, 14(4), 567-569. [Link]
-
Verde, E., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(18), 6524. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. This paper provides statistical methods for HTS data analysis.
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-3-methylpiperidine
Navigating the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. As researchers, scientists, and drug development professionals, our responsibility culminates in the safe and compliant disposal of these materials. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-Acetyl-3-methylpiperidine (CAS No. 4593-16-2), moving beyond mere procedural lists to instill a deep understanding of the causality behind each critical step.
The principles outlined here are designed to create a self-validating system of safety and compliance, ensuring the protection of personnel, the environment, and the integrity of our research institutions.
Hazard Assessment and Immediate Precautions: Know Your Reagent
Before any handling or disposal, a thorough understanding of the reagent's hazard profile is paramount. This compound is not a benign substance; its potential hazards dictate the stringent controls required for its disposal.
Inherent Hazards:
-
Irritant: It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Accidental contact can lead to immediate discomfort and potential injury.
-
Combustible Liquid: While it has a relatively high flash point of 107 °C (224.6 °F), it is still classified as a combustible liquid (Storage Class 10). This necessitates precautions against ignition sources, particularly during storage and transfer.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce toxic and hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][3][4]
Causality: The irritant nature of this compound is the primary driver for stringent Personal Protective Equipment (PPE) protocols. Its combustibility, combined with the toxic byproducts of combustion, informs storage, segregation, and the selection of an appropriate final disposal method, such as high-temperature incineration.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The goal is to eliminate all potential routes of exposure—dermal, ocular, and respiratory.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile, Neoprene) to prevent skin exposure. | Prevents direct skin contact, mitigating the risk of irritation (H315).[3] |
| Eye/Face Protection | Use chemical safety goggles and/or a full-face shield. | Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient.[5] |
| Body Protection | Wear a lab coat or chemically resistant apron and closed-toe shoes. | Minimizes the risk of skin contact from spills or splashes.[3] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if working outside a fume hood or if ventilation is inadequate. | Prevents inhalation of vapors or mists, which can cause respiratory irritation (H335).[2] |
Waste Characterization and Regulatory Framework
Proper disposal is fundamentally a regulatory process. All chemical waste must be classified to ensure it is handled and treated in compliance with local and national regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]
This compound waste must be managed as hazardous waste . The specific classification may vary, but it will typically fall under one or more of the following characteristics:
-
Ignitability (D001): Although it has a high flash point, its combustible nature may meet certain regulatory criteria for ignitable waste, especially if mixed with lower flash-point solvents.[7]
-
Toxicity: While not explicitly listed with a specific EPA waste code for toxicity, its irritant properties and the potential for harmful byproducts necessitate its handling as a toxic substance.
The Causality of Classification: Characterizing this compound as hazardous waste is the pivotal step that triggers all subsequent legal requirements for its handling, storage, transport, and final disposal.[3] This classification ensures the waste enters a "cradle-to-grave" management system, preventing its release into the environment.[6]
On-Site Segregation and Storage: Preventing Unwanted Reactions
Safe disposal begins with proper accumulation in the laboratory. The primary goal is to prevent accidental chemical reactions and ensure the waste container is stable and secure.
-
Dedicated Waste Container: Use a clearly labeled, chemically compatible container for liquid waste. The container must be in good condition, with a secure, vapor-tight lid.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE " and a full chemical name: "Waste this compound ". List all components of any mixture.
-
Segregation is Key: Store the this compound waste container away from incompatible materials. This is a critical safety measure.
-
Storage Location: Keep the waste container in a designated satellite accumulation area within the lab, such as a chemical fume hood or a ventilated cabinet. Ensure secondary containment is in place to capture any potential leaks.
Standard Operating Procedures for Disposal
The following protocols provide step-by-step guidance for common disposal scenarios.
Protocol 1: Small Spill Clean-up and Disposal
This protocol addresses incidental spills of less than 100 mL within a controlled laboratory environment.
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated. If not already worn, don the full mandatory PPE.
-
Containment: Confine the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization/Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Once the liquid is fully absorbed, carefully collect the material using spark-proof tools (e.g., plastic or beryllium-copper scoops).[3] This is crucial to avoid igniting any residual vapors.
-
Packaging: Place the contaminated absorbent material into a designated, sealable container. Label it clearly as "Solid Hazardous Waste: this compound contaminated debris ".
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect the cleaning materials as hazardous waste.
-
Final Disposal: The sealed container of contaminated debris must be disposed of through your institution's hazardous waste management program.
Protocol 2: Disposal of Bulk/Unused Product
This protocol applies to the disposal of expired, surplus, or off-specification this compound.
-
Do Not Drain Dispose: Under no circumstances should this compound be poured down the drain.[4] This can harm aquatic life and damage wastewater treatment systems.[8]
-
Maintain Original Container: If possible, keep the chemical in its original, properly labeled container.
-
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.
-
Documentation: Complete all necessary hazardous waste disposal forms or tags as required by your institution and local regulations. This creates the manifest record for the waste's journey.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Final Disposal Pathway: Ensuring Complete Destruction
The ultimate destination for this compound waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most effective and environmentally sound method for this type of organic compound is high-temperature incineration .[9][11]
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (>850°C) with sufficient residence time breaks the molecule down into its constituent oxides (CO2, H2O, NOx).
-
Environmental Protection: Licensed incinerators are equipped with advanced flue gas scrubbing systems that neutralize and remove harmful byproducts like NOx before they are released into the atmosphere.[11]
Disposal must always be carried out by a licensed and reputable chemical waste disposal company that can provide a certificate of destruction, closing the loop on the "cradle-to-grave" responsibility.[12]
By adhering to this comprehensive guide, you not only comply with regulations but also actively participate in a culture of safety that is the bedrock of scientific excellence.
References
-
1-ETHYL PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
n-Methylpiperidine, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research, Auburn University. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
1-methylpiperidine - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Identification and Listing of Hazardous Waste. Regulations.gov. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
Mastering the Safe Handling of 1-Acetyl-3-methylpiperidine: A Guide for Laboratory Professionals
As researchers and scientists in drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 1-Acetyl-3-methylpiperidine, a substituted piperidine derivative, is a valuable building block in synthesis, but its handling requires a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "How"
Before any handling protocol is established, a thorough hazard assessment is paramount. This compound (CAS No. 4593-16-2) is classified with specific risks that dictate our safety procedures. The primary hazards are:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications, derived from the Globally Harmonized System (GHS), are not merely administrative codes; they are directives. Skin and eye irritation (H315, H319) indicates the compound can cause inflammation and potential damage upon direct contact. The potential for respiratory irritation (H335) underscores the risk of inhaling its vapors or aerosols, which can lead to discomfort and inflammation of the respiratory tract.[1] Understanding these specific outcomes is critical for appreciating why the following engineering controls and PPE are non-negotiable.
Summary of Key Safety & Physical Data
| Property | Value | Source |
| CAS Number | 4593-16-2 | |
| Molecular Formula | C₈H₁₅NO | |
| GHS Hazard Codes | H315, H319, H335 | |
| Signal Word | Warning | [1] |
| Boiling Point | 239 °C (lit.) | |
| Flash Point | 107 °C / 224.6 °F (closed cup) | |
| Density | 0.974 g/mL at 25 °C (lit.) |
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure reduction are robust engineering and administrative controls.
-
Engineering Controls : All work involving this compound must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control as it captures vapors and aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory space. The ventilation system should ensure that the laboratory environment is maintained under negative pressure relative to adjacent areas.
-
Administrative Controls : Access to areas where this chemical is used should be restricted to trained and authorized personnel. Clear signage indicating the specific hazards should be posted. It is also crucial to minimize the quantity of the chemical handled at any given time.
Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation. The following protocol is a self-validating system; if any component is missing, the system is incomplete and unsafe.
Eye and Face Protection
-
Mandatory Equipment : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Causality : Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) means that splashes or vapor exposure can lead to significant, potentially painful, and damaging effects. Goggles provide a seal around the eyes, offering superior protection against splashes from any direction. For tasks with a higher risk of splashing, such as large-scale transfers, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[2] It is crucial to change gloves immediately if they become contaminated. The principle of "double gloving" can provide an additional layer of safety during particularly sensitive operations.
-
Lab Coat : A standard cotton lab coat may not provide sufficient protection against significant spills of a combustible liquid. Therefore, a flame-resistant lab coat worn over personal clothing is recommended. Ensure the coat is fully buttoned with sleeves rolled down.
-
Causality : The "skin irritation" classification (H315) necessitates impervious gloves and a protective lab coat. Direct contact can cause redness, itching, and inflammation. Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged skin exposure.[1]
Respiratory Protection
-
Standard Operations : When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations : In the event of a large spill or ventilation failure where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387) is necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations (29 CFR 1910.134).[3][4]
-
Causality : The H335 "may cause respiratory irritation" warning is the key driver for mandating the use of a fume hood. The vapors can irritate the mucous membranes of the nose, throat, and lungs. The fume hood directly mitigates this risk by containing and exhausting the vapors away from the user's breathing zone.
Operational Plan: A Step-by-Step Handling Workflow
This section outlines a procedural workflow for safely handling this compound, from preparation to disposal.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation : Before bringing the chemical into the work area, verify that the chemical fume hood is operational (check airflow monitor). Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Donning PPE : Put on all required PPE as described in Section 3, ensuring a proper fit.
-
Handling : Conduct all manipulations deep within the fume hood, keeping the sash at the lowest practical height. When transferring the liquid, do so slowly and carefully to avoid generating aerosols or splashes. Keep the primary container tightly closed when not in use.[1]
-
Post-Handling : After the task is complete, decontaminate the work surface. Carefully wipe down the exterior of the chemical container before returning it to storage.
-
Storage : Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5] The storage area should be secured and accessible only to authorized personnel.
Emergency & Disposal Plan
Spill Response
-
Minor Spill (inside fume hood) : Absorb the spill with a non-combustible absorbent material (e.g., sand, diatomaceous earth).[6][7] Collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent the spill from entering drains.[6][7] Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.
First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.
-
Ingestion : Rinse mouth with water.[8] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste, including the chemical itself and any contaminated materials (gloves, absorbent pads, pipettes), must be treated as hazardous waste.
-
Liquid Waste : Collect in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste : Collect all contaminated disposables in a separate, clearly labeled hazardous waste bag or container.
-
Final Disposal : All waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or with general laboratory trash.
By adhering to these rigorous, evidence-based protocols, you ensure a safe environment for yourself and your colleagues, allowing you to focus on advancing your critical research with confidence and integrity.
References
-
Penta Chemicals. (2024, May 7). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). Chapter 13: Personnel Protection. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023, June 20). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Production Paint & Supply. (n.d.). Safety Data Sheet: PPE R-912. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
